Nicorandil N-Oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]ethyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c12-8(9-3-5-16-11(14)15)7-2-1-4-10(13)6-7/h1-2,4,6H,3,5H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALIEKHMDVZBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)NCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676063 | |
| Record name | 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107833-98-7 | |
| Record name | 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Nicorandil N-Oxide: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Nicorandil and its N-Oxide Metabolite
Nicorandil, a dual-action potassium channel opener and nitric oxide donor, is a crucial therapeutic agent in the management of angina pectoris.[1] Its unique pharmacological profile, combining arterial vasodilation through the activation of ATP-sensitive potassium (KATP) channels and venous vasodilation via its nitrate moiety, has established its role in cardiovascular therapy.[1] The biotransformation of Nicorandil within the body leads to the formation of several metabolites, among which Nicorandil N-Oxide is a notable derivative.[2] Understanding the chemical structure, physicochemical properties, and analytical methodologies for this compound is paramount for a comprehensive grasp of Nicorandil's pharmacokinetics and for the development of robust bioanalytical assays. This guide provides a detailed technical overview of this compound, tailored for professionals in the fields of pharmaceutical research and drug development.
Chemical Structure and Identity
This compound is formally known as N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide 1-oxide.[3] The addition of an oxygen atom to the nitrogen of the pyridine ring distinguishes it from its parent compound, Nicorandil. This structural modification has implications for its physicochemical properties and biological activity.
2D Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, formulation, and analytical detection. The table below summarizes the key properties of this metabolite.
| Property | Value | Source |
| Chemical Formula | C₈H₉N₃O₅ | [3][4] |
| Molecular Weight | 227.17 g/mol | [4] |
| CAS Number | 107833-98-7 | [3][4] |
| Formal Name | N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide 1-oxide | [3] |
| Melting Point | 118-123 °C | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| Appearance | White to Off-White Solid | [5] |
| ¹H-NMR | Conforms to structure | [6] |
| Mass Spectrometry | Conforms to structure | [6] |
Metabolic Pathway of Nicorandil to this compound
Nicorandil undergoes extensive metabolism in the body. While denitration is a primary metabolic route, the formation of this compound represents another significant biotransformation pathway.[7] This oxidation is likely mediated by the cytochrome P450 enzyme system, which is responsible for the metabolism of a wide range of xenobiotics, including organic nitrates.[8]
Caption: Metabolic pathways of Nicorandil.
Synthesis of this compound
The synthesis of this compound typically involves the direct oxidation of the pyridine nitrogen of Nicorandil. Various oxidizing agents can be employed for this transformation. A general and effective method utilizes m-chloroperoxybenzoic acid (mCPBA).
Experimental Protocol: Synthesis of this compound
Causality behind Experimental Choices:
-
Solvent (Dichloromethane): Dichloromethane (DCM) is chosen for its ability to dissolve Nicorandil and its inertness under the reaction conditions.
-
Oxidizing Agent (mCPBA): m-Chloroperoxybenzoic acid is a widely used and relatively safe oxidizing agent for the N-oxidation of pyridines. It is effective at or below room temperature, minimizing potential side reactions.
-
Temperature Control (0 °C to Room Temperature): The initial cooling to 0 °C helps to control the initial exothermic reaction upon addition of the oxidizing agent. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting degradation.
-
Work-up (Sodium Bicarbonate Wash): The aqueous sodium bicarbonate wash is crucial to neutralize the acidic by-product, m-chlorobenzoic acid, and any unreacted mCPBA, facilitating the isolation of the neutral N-oxide product.
-
Purification (Column Chromatography): Silica gel column chromatography is a standard and effective method for purifying organic compounds, allowing for the separation of the desired this compound from any remaining starting material and by-products.
Step-by-Step Methodology:
-
Dissolution: Dissolve Nicorandil (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidizing Agent: Slowly add a solution of m-chloroperoxybenzoic acid (1.1 equivalents) in DCM to the cooled Nicorandil solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
Analytical Methodology for this compound
High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation, identification, and quantification of Nicorandil and its metabolites, including this compound, in both bulk drug substances and biological matrices.
Experimental Protocol: HPLC Analysis of this compound
Causality behind Experimental Choices:
-
Column (C18): A reversed-phase C18 column is selected due to its versatility and effectiveness in separating moderately polar compounds like Nicorandil and its N-oxide.
-
Mobile Phase (Acetonitrile and Phosphate Buffer): A mixture of an organic modifier (acetonitrile) and an aqueous buffer (phosphate buffer) allows for the fine-tuning of the separation. The buffer controls the pH, which can influence the retention and peak shape of ionizable compounds.
-
Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components with good resolution in a reasonable timeframe.
-
UV Detection (262 nm): The pyridine ring in both Nicorandil and its N-oxide provides strong UV absorbance, making UV detection a sensitive and reliable method. The wavelength of 262 nm is often chosen for optimal sensitivity.
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), adjust the pH to 3.0 with phosphoric acid, and filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 262 nm
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.
-
Sample Solution: For drug substance analysis, dissolve the sample in the mobile phase. For biological samples, a suitable extraction method (e.g., protein precipitation followed by solid-phase extraction) is required to isolate the analyte from the matrix.
-
-
Analysis and Quantification: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to a calibration curve generated from the standard solutions.
Caption: Experimental workflow for HPLC analysis.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure, physicochemical properties, metabolic formation, synthesis, and analytical determination of this compound. As a key metabolite of the clinically significant antianginal agent Nicorandil, a thorough understanding of this compound is essential for researchers and professionals in drug development. The detailed protocols and underlying scientific rationale presented herein serve as a valuable resource for further investigation and application in the pharmaceutical sciences.
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Horinaka, S., et al. "Chemical structure of nicorandil (N-(2-hydroxyethyl)-nicotinamide nitrate)." ResearchGate. [Link]
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A Technical Guide to the Synthesis and Purification of Nicorandil N-Oxide for Preclinical Research
Executive Summary
Nicorandil is a crucial antianginal agent possessing a dual mechanism of action: nitric oxide donation and ATP-sensitive potassium (K-ATP) channel activation.[1][2] Its metabolism in vivo leads to several derivatives, among which Nicorandil N-oxide, the pyridine N-oxide metabolite, is of significant interest for pharmacological and metabolic studies.[3] The availability of a pure analytical standard of this metabolite is paramount for accurate pharmacokinetic and pharmacodynamic research. This guide provides a comprehensive, technically detailed protocol for the chemical synthesis and subsequent purification of this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic choices behind the protocol, ensuring a reproducible and high-purity outcome.
Introduction: The Scientific Case for this compound
Nicorandil: A Dual-Action Vasodilator
Nicorandil is a vasodilator used for treating angina, a condition characterized by chest pain due to myocardial ischemia.[4] Its unique therapeutic effect stems from two distinct molecular actions. The nitrate moiety in its structure acts as a nitric oxide (NO) donor, which stimulates guanylate cyclase, leading to increased cyclic GMP (cGMP) and relaxation of vascular smooth muscle, particularly in large coronary arteries.[4][5] Simultaneously, it functions as a potassium channel activator, opening ATP-sensitive K+ (K-ATP) channels.[6] This action causes hyperpolarization of the cell membrane, leading to the closure of voltage-gated calcium channels, which in turn causes arterial vasodilation, reducing both cardiac preload and afterload.[2][6]
The Role of Metabolism: Emergence of this compound as a Key Metabolite
Following administration, nicorandil undergoes extensive metabolism. The primary pathways include denitration to form the pharmacologically inactive 2-nicotinamidoethanol, which is then further metabolized along the nicotinamide pathway.[7][8] Another significant metabolic transformation is the oxidation of the pyridine ring's nitrogen atom to yield this compound.[3] Understanding the biological activity, distribution, and clearance of this N-oxide metabolite is essential for a complete toxicological and pharmacological profile of the parent drug.
Research Applications and the Need for a Pure Standard
A highly purified standard of this compound is indispensable for several key research applications:
-
Pharmacokinetic (PK) Studies: To accurately quantify the metabolite in plasma, urine, and tissue samples.
-
In Vitro Pharmacological Assays: To determine if the N-oxide derivative retains any of the parent drug's activity or possesses novel biological effects.
-
Analytical Method Development: To serve as a reference standard for the development and validation of methods like HPLC and LC-MS.[9]
This guide provides the necessary framework to produce this critical research tool in-house.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound from its parent compound, Nicorandil, is a direct oxidation of the pyridine nitrogen.
Principle of N-Oxidation
The nitrogen atom in a pyridine ring is nucleophilic due to its lone pair of electrons. This allows it to be oxidized by an electrophilic oxygen source, typically a peroxy acid. The peroxy acid delivers an oxygen atom to the nitrogen, forming the N-oxide and generating a carboxylic acid as a byproduct.
Selection of Oxidizing Agent: A Critical Choice
Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and highly effective reagent for the N-oxidation of heterocyclic amines like pyridine.[10][11][12]
Causality for Selection:
-
High Reactivity and Selectivity: m-CPBA is a strong yet selective oxidizing agent, readily oxidizing the pyridine nitrogen without affecting other functional groups in the Nicorandil molecule, such as the amide or the nitrate ester, under controlled conditions.[12]
-
Ease of Handling: As a commercially available solid, it is relatively stable and easier to handle compared to other oxidizing agents like peracetic acid or hydrogen peroxide solutions, which can be less stable or require catalysts.[12]
-
Favorable Work-up: The byproduct of the reaction, m-chlorobenzoic acid, can be readily removed through a simple aqueous base wash during the work-up procedure.[13]
-
Hydrogen Peroxide/Acetic Acid (Peracetic Acid): While effective for simple pyridines, this mixture can require heating, which may risk the integrity of the thermally sensitive nitrate ester group in Nicorandil.[14]
-
Oxone (Potassium Peroxymonosulfate): A versatile oxidant, but its use often requires buffered conditions and can be less selective than m-CPBA for complex molecules.
Detailed Step-by-Step Synthesis Protocol
Materials:
-
Nicorandil (starting material)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Nicorandil (1 equivalent) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C. This is crucial to control the exothermic reaction and prevent potential side reactions or degradation of the nitrate ester.
-
Reagent Addition: Slowly add m-CPBA (1.1 to 1.2 equivalents) portion-wise to the stirred solution over 20-30 minutes, ensuring the temperature remains below 10 °C.[13]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[13]
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in dichloromethane. The product, this compound, is more polar and will have a lower Rf value than the starting material, Nicorandil.
Reaction Quenching and Work-up
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly add saturated aqueous sodium bicarbonate solution to quench any unreacted m-CPBA and to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2-3 times), water, and finally, saturated brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.
Diagram: Synthesis Reaction Workflow Below is a diagram illustrating the chemical transformation.
Caption: Chemical synthesis of this compound from Nicorandil.
Purification Workflow: Achieving High-Purity this compound
The crude product obtained from the synthesis requires rigorous purification to be suitable as an analytical standard. A multi-step approach involving chromatography and recrystallization is recommended.
Chromatographic Purification
Principle: Flash column chromatography on silica gel is the method of choice for separating the polar N-oxide product from the less polar starting material and any non-polar impurities.
Detailed Protocol:
-
Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexane or a hexane/ethyl acetate mixture.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a solvent system of lower polarity (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol. A gradient of 0% to 10% methanol in ethyl acetate or dichloromethane is typically effective.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Recrystallization: The Final Polishing Step
For achieving the highest analytical purity (>99%), a final recrystallization step is often necessary.
Protocol:
-
Dissolve the purified product from chromatography in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
Slowly add a non-solvent (e.g., hexane or diethyl ether) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then to 0-4 °C in a refrigerator to promote the formation of well-defined crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Diagram: Overall Synthesis and Purification Workflow
Caption: Workflow from synthesis to high-purity this compound.
Analytical Characterization and Validation
The identity and purity of the final product must be confirmed using orthogonal analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is ideal for assessing purity.
-
Column: C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm).[15]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH ~6.4) is effective for separating Nicorandil from its N-oxide and other related substances.[15][16]
-
Purity Assessment: The purity is determined by the peak area percentage. The final product should exhibit a single major peak with >99% purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy confirms the chemical structure. The key diagnostic change from Nicorandil to its N-oxide is the downfield shift of the protons on the pyridine ring, particularly those at the 2- and 6-positions, due to the deshielding effect of the N-oxide group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound. For this compound (C₈H₉N₃O₅), the expected molecular weight is 227.17 g/mol . Electrospray ionization (ESI) in positive mode should show a prominent ion at m/z 228.06 [M+H]⁺.
Data Summary Table
| Analytical Technique | Parameter | Expected Result for this compound |
| HPLC | Purity | > 99.0% (by peak area at 262 nm) |
| ¹H NMR (DMSO-d₆) | Chemical Shifts (δ) | Diagnostic downfield shifts for pyridine protons relative to Nicorandil. |
| Mass Spec (ESI+) | [M+H]⁺ | m/z = 228.06 |
| Molecular Formula | --- | C₈H₉N₃O₅ |
| Molecular Weight | --- | 227.17 g/mol |
Safety Precautions and Reagent Handling
-
m-CPBA: is a strong oxidizing agent and can be explosive when impure or subjected to shock or heat. Handle with care, use non-metal spatulas, and store in a refrigerator as recommended by the supplier.
-
Dichloromethane: is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves are mandatory at all times.
Conclusion and Future Directions
This guide outlines a robust and reliable method for the synthesis and purification of this compound. By following this protocol, research and pharmaceutical development teams can produce a high-purity analytical standard essential for advancing the study of Nicorandil's metabolism and pharmacology. Future work could involve developing a more atom-economical synthesis using catalytic oxidation methods, potentially employing hydrogen peroxide as the terminal oxidant to minimize waste.
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The Royal Society of Chemistry. (2020, December 17). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. Retrieved from [Link]
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ResearchGate. (2025, August 6). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. ResearchGate. Retrieved from [Link]
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ResearchGate. (2025, August 6). Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles. ResearchGate. Retrieved from [Link]
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Reddit. (2025, June 17). How to dry pyridine N-oxide obtained commerically. r/Chempros. Retrieved from [Link]
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PubMed. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. PubMed. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. Retrieved from [Link]
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ScienceDirect. (n.d.). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. ScienceDirect. Retrieved from [Link]
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Axios Research. (n.d.). Nicorandil Pyridine N-Oxide. Axios Research. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (n.d.). HPLC Method for the Estimation of Nicorandil. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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ResearchGate. (2025, August 7). Identification and determination of nicorandil and its degradation products by HPLC and GUMS. Request PDF. Retrieved from [Link]
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ResearchGate. (2019, September 16). (PDF) Simultaneous determination of nicorandil in pharmaceutical dosage form by HPLC method. ResearchGate. Retrieved from [Link]
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An In-Depth Spectroscopic Examination of Nicorandil N-Oxide: A Guide for Researchers
Prepared by a Senior Application Scientist
This technical guide provides a detailed analysis of the spectroscopic characteristics of Nicorandil N-Oxide, a primary metabolite of the antianginal drug Nicorandil. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the identification and characterization of this compound.
Introduction: The Significance of Nicorandil and its N-Oxide Metabolite
Nicorandil is a unique cardiovascular drug possessing a dual mechanism of action: it acts as a potassium channel opener and a nitric oxide (NO) donor, leading to both arterial and venous dilation. Its metabolism is a critical aspect of its overall pharmacological profile. One of the key metabolic pathways is the oxidation of the pyridine nitrogen to form this compound (N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide 1-oxide).[1] The thorough characterization of this metabolite is paramount for a complete understanding of Nicorandil's pharmacokinetics and for the development of robust analytical methods for its detection and quantification.
This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of this compound, providing predicted data and interpretation based on established principles and available reference information.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule is essential before delving into its spectroscopic signatures.
| Property | Value | Source |
| IUPAC Name | N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide 1-oxide | [2] |
| Molecular Formula | C₈H₉N₃O₅ | [1][3] |
| Molecular Weight | 227.17 g/mol | [2][3] |
| UV Absorption Maxima (λmax) | 221, 271 nm | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. While experimental spectra for this compound are not publicly available, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence based on the known structure and data from analogous compounds, particularly nicotinic acid N-oxide.[4]
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.
-
2D NMR (Optional but Recommended): Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum will show distinct signals for the protons of the pyridine N-oxide ring and the ethyl nitrate side chain. The N-oxidation of the pyridine ring is expected to cause a downfield shift of the ring protons compared to the parent Nicorandil.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2' | ~8.5 | s | - | 1H |
| H-6' | ~8.4 | d | ~6.5 | 1H |
| H-4' | ~7.8 | d | ~8.0 | 1H |
| H-5' | ~7.5 | dd | ~6.8, 7.5 | 1H |
| -NH- | ~8.2 | t | ~5.5 | 1H |
| -CH₂- (adjacent to ONO₂) | ~4.8 | t | ~5.0 | 2H |
| -CH₂- (adjacent to NH) | ~3.8 | q | ~5.0, 5.5 | 2H |
Causality Behind Predictions: The chemical shifts for the pyridine N-oxide ring protons (H-2', H-4', H-5', H-6') are estimated based on the experimental data for nicotinic acid N-oxide, which shows signals at δ 8.48 (s), 8.43 (dd), 7.77 (d), and 7.54 (dd) ppm in DMSO-d₆.[4] The electron-withdrawing nature of the N-oxide group deshields the ring protons, shifting them downfield. The side-chain proton shifts are predicted based on standard functional group effects, with the methylene group attached to the highly electronegative nitrooxy group appearing further downfield.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-3' | ~131 |
| C-2' | ~143 |
| C-6' | ~139 |
| C-4' | ~127 |
| C-5' | ~126 |
| -CH₂- (adjacent to ONO₂) | ~75 |
| -CH₂- (adjacent to NH) | ~40 |
Causality Behind Predictions: The predicted chemical shifts for the pyridine N-oxide ring carbons are based on the data for nicotinic acid N-oxide (δ 164.7, 142.6, 139.4, 131.1, 127.2, 126.1 ppm in DMSO-d₆).[4] The carbonyl carbon will appear at a characteristic downfield position. The side-chain carbons are assigned based on the expected deshielding effects of the adjacent heteroatoms.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the amide, nitrooxy, and the newly introduced N-oxide functionalities.
Experimental Protocol: FTIR Analysis
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound with anhydrous potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the empty sample compartment should be acquired before running the sample.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 | N-H (amide) | Stretching |
| ~3100-3000 | C-H (aromatic) | Stretching |
| ~2950-2850 | C-H (aliphatic) | Stretching |
| ~1670 | C=O (amide I) | Stretching |
| ~1630, 1280 | -ONO₂ (nitrooxy) | Asymmetric & Symmetric Stretching |
| ~1550 | N-H (amide II) | Bending |
| ~1480, 1420 | C=C, C=N (aromatic ring) | Stretching |
| ~1250 | N-O (N-oxide) | Stretching |
| ~850 | -ONO₂ | O-N Stretching |
Causality Behind Predictions: The predicted IR bands are based on the known spectrum of Nicorandil and the expected contribution of the N-oxide group. The N-H and C=O stretching frequencies are characteristic of a secondary amide. The asymmetric and symmetric stretching vibrations of the nitrooxy group are expected around 1630 cm⁻¹ and 1280 cm⁻¹, respectively. The most significant change from the IR spectrum of Nicorandil will be the appearance of a new, strong absorption band corresponding to the N-O stretching vibration of the pyridine N-oxide, which typically occurs in the 1300-1200 cm⁻¹ region.[5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can be used for structural confirmation.
Experimental Protocol: High-Resolution Mass Spectrometry
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
Ionization Technique:
-
Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺.
Mass Analyzer:
-
A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement of the molecular ion and its fragments.
Fragmentation Analysis (MS/MS):
-
Tandem mass spectrometry (MS/MS) can be performed on the protonated molecular ion to induce fragmentation and elucidate the structure.
Predicted Mass Spectrum and Fragmentation Pattern of this compound
Molecular Ion:
-
The high-resolution mass spectrum should show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to the exact mass of C₈H₁₀N₃O₅⁺ (calculated: 228.0615).
Key Fragmentation Pathways: A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom or a hydroxyl radical from the protonated molecular ion.
-
Loss of Oxygen: A fragment ion at m/z 212.0671, corresponding to [M+H - O]⁺, would be a strong indicator of the N-oxide functionality.
-
Loss of Hydroxyl Radical: A fragment at m/z 211.0593, corresponding to [M+H - OH]⁺, is another possible fragmentation pathway for N-oxides.
-
Loss of the Nitrooxy Group: Cleavage of the O-NO₂ bond would result in a fragment at m/z 181.0662 ([M+H - NO₂]⁺).
-
Cleavage of the Ethyl Linker: Fragmentation of the ethyl side chain could also occur.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Conclusion: A Multi-faceted Spectroscopic Approach
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS techniques, provides a robust framework for its unequivocal identification and characterization. While this guide is based on predicted data, the underlying principles and reference information offer a solid foundation for interpreting experimental results. The combination of high-resolution mass spectrometry to confirm the elemental composition, NMR to elucidate the detailed molecular structure, and IR to identify key functional groups, constitutes a self-validating system for the analysis of this important metabolite. This multi-faceted approach is indispensable for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
References
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Frydman, A.M., Chapelle, P., Diekmann, H., et al. Pharmacokinetics of nicorandil. Am. J. Cardiol. 63(21), 25J-33J (1989). [Link]
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Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd ed., John Wiley & Sons, Ltd., 2001. [Link]
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Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015. [Link]
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Silverstein, R.M., Webster, F.X., Kiemle, D.J., Bryce, D.L. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, Inc., 2014. [Link]
-
Gajeles, G., et al. Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives. Supporting Information. Royal Society of Chemistry, 2020. [Link]
-
Characteristics peaks of nicorandil in FT-IR spectrum. ResearchGate. [Link]
-
Nicorandil - SpectraBase. [Link]
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The In Vitro Stability of Nicorandil N-Oxide in Plasma: A Methodological Framework
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Nicorandil, a unique antianginal agent with a dual mechanism of action, undergoes significant metabolism, including oxidation to Nicorandil N-Oxide. The stability of such metabolites in plasma is a critical parameter in drug development, directly influencing pharmacokinetic profiling and the interpretation of safety and efficacy data. This guide provides a comprehensive, technically-grounded framework for researchers to design, execute, and interpret in vitro plasma stability studies for this compound. We delve into the causality behind experimental choices, present self-validating protocols, and offer insights into potential challenges, ensuring a robust and reliable assessment.
Introduction: The Rationale for Stability Assessment
Nicorandil is a nicotinamide derivative that functions as both a potassium channel activator and a nitric oxide (NO) donor, making it an effective arterial and venous dilator for the treatment of angina.[1][2] Its pharmacokinetics are characterized by rapid absorption and extensive hepatic metabolism.[1][3] One of the identified metabolic pathways is the oxidation of the pyridine ring to form this compound.[4]
The stability of a drug or its metabolites in plasma is a cornerstone of preclinical assessment. Compounds that degrade rapidly in plasma can exhibit poor in vivo efficacy and present significant challenges for the analysis of clinical samples.[5] Furthermore, instability can confound the data from other crucial in vitro assays, such as plasma protein binding studies.[6] For N-oxide metabolites, in particular, there is a known potential for in vitro instability, which may include reduction back to the parent compound, thereby complicating pharmacokinetic analysis.[7]
This guide, therefore, establishes a first-principles approach to rigorously evaluate the stability of this compound in a plasma matrix, providing the necessary detail for immediate application in a drug development laboratory.
Potential Degradation Pathways and Physicochemical Considerations
While specific data on this compound's plasma stability is not extensively published, we can infer potential liabilities from its parent compound and the general chemistry of N-oxides.
-
Hydrolytic Cleavage: The parent drug, Nicorandil, is known to be susceptible to hydrolysis, particularly in the presence of moisture, which cleaves the nitrate ester group to release nitric acid and N-(2-hydroxyethyl)nicotinamide.[8][9] Although the N-oxide functionality is on the pyridine ring, the overall molecular susceptibility to hydrolysis warrants careful control of experimental conditions.
-
Enzymatic Reduction: Plasma contains various reductase enzymes. A primary concern for N-oxide metabolites is their potential enzymatic or chemical reduction back to the parent tertiary amine (in this case, Nicorandil). This conversion would have significant pharmacokinetic implications.
-
Other Enzymatic Reactions: Plasma is rich in enzymes such as esterases, amidases, and proteases that can metabolize susceptible functional groups.[10] While this compound may not be a primary substrate for these, this potential pathway must be considered.
Understanding these potential routes of degradation is fundamental to designing a robust experiment and interpreting the resulting data.
Experimental Design: A Validated Protocol for Plasma Stability
The objective is to quantify the disappearance of this compound from plasma over time under physiological conditions. This protocol is designed to be a self-validating system through the inclusion of appropriate controls.
Materials and Reagents
-
Test Compound: this compound (analytical standard grade)
-
Plasma: Pooled, heparinized plasma from the desired species (e.g., human, rat, mouse). Store at -80°C until use.
-
Positive Control (Unstable): A compound known to be unstable in plasma (e.g., Procaine, a readily hydrolyzed ester).
-
Negative Control (Stable): A compound known to be stable in plasma (e.g., Propranolol).
-
Solvents: HPLC-grade Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and water.
-
Internal Standard (IS): A stable, structurally similar compound for LC-MS/MS analysis (e.g., a deuterated analog of Nicorandil or a related stable compound).
-
Equipment: 37°C incubator (water bath or dry block), refrigerated centrifuge, precision pipettes, 96-well plates or microcentrifuge tubes, LC-MS/MS system.
Step-by-Step Experimental Workflow
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound, positive control, and negative control in DMSO.
-
Prepare a working solution by diluting the 10 mM stock to 100 µM in ACN:water (50:50, v/v). This intermediate dilution minimizes the final DMSO concentration.
-
Prepare the analytical Internal Standard solution in ACN (e.g., 100 ng/mL). This solution will also serve as the protein precipitation/reaction termination solution.
-
-
Incubation Procedure:
-
Thaw the pooled plasma at room temperature and pre-incubate at 37°C for 10 minutes to reach thermal equilibrium.
-
Initiate the reaction by spiking the pre-warmed plasma with the 100 µM working solution to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤0.25% to avoid impacting enzyme activity.[5]
-
Immediately after spiking (this is the T=0 time point), transfer an aliquot (e.g., 50 µL) of the incubation mixture into a well or tube containing 3-4 volumes (e.g., 150 µL) of the cold ACN with Internal Standard. Mix thoroughly. This stops the reaction and precipitates plasma proteins.
-
Incubate the remaining plasma mixture at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes), remove identical aliquots and terminate the reaction in the same manner.[5][6]
-
Run the positive and negative controls in parallel under the exact same conditions.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the samples at high speed (e.g., >3000 x g for 15 minutes) at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
Workflow Visualization
The following diagram illustrates the key steps of the in vitro plasma stability protocol.
Caption: Experimental workflow for the in vitro plasma stability assay.
Bioanalytical Quantification via LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this assay due to its superior sensitivity and selectivity.[11]
-
Chromatography: A reversed-phase C18 column is a suitable starting point, similar to methods developed for the parent Nicorandil.[12] A gradient elution using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) will likely provide good peak shape and separation from plasma components.
-
Mass Spectrometry: The analysis should be performed in Multiple Reaction Monitoring (MRM) mode.
-
Tuning: Infuse a standard solution of this compound to determine the precursor ion (the [M+H]+ adduct) and the most stable, abundant product ions for quantification and confirmation.
-
MRM Transitions:
-
This compound: Monitor at least two transitions (one for quantification, one for confirmation).
-
Nicorandil (Parent): Crucially, monitor for the parent drug's MRM transition. The appearance and increase of this peak over time would be strong evidence of N-oxide reduction.
-
Internal Standard: Monitor the pre-determined transition for the IS.
-
-
Data Analysis and Interpretation
The primary outputs of this study are the percent of compound remaining over time and the in vitro half-life (t½).
Calculations
-
Peak Area Ratio: For each time point, calculate the peak area ratio of the analyte (this compound) to the Internal Standard (IS).
Ratio = (Peak Area of Analyte) / (Peak Area of IS)
-
Percent Remaining: Normalize the peak area ratios at each time point to the T=0 sample.
% Remaining = [(Ratio at T=x) / (Ratio at T=0)] * 100
-
Half-Life (t½): The half-life is determined from the slope of the first-order decay plot.
-
Plot the natural logarithm (ln) of the % Remaining versus time.
-
Perform a linear regression to obtain the slope (k).
-
t½ = -0.693 / k
-
Data Presentation
Quantitative results should be summarized in a clear, tabular format.
| Time (min) | Mean % Remaining (± SD) | ln(% Remaining) |
| 0 | 100 | 4.61 |
| 5 | ||
| 15 | ||
| 30 | ||
| 60 | ||
| 120 | ||
| Calculated t½ (min) | [Value] |
Interpretation of Results
The calculated half-life provides a quantitative measure of stability. A common classification scheme is:
-
High Stability: t½ > 120 minutes
-
Moderate Stability: 30 < t½ < 120 minutes
-
Low Stability: t½ < 30 minutes
The results from the control compounds are essential for validating the assay. The stable control (Propranolol) should show >90% remaining at the final time point, while the unstable control (Procaine) should show significant degradation. If these controls fail, the assay results for the test compound are invalid.
Key Factors Influencing Stability Outcomes
Several factors can affect the observed stability, and understanding them is crucial for accurate data interpretation.[13]
-
Interspecies Variability: Plasma contains different levels and isoforms of enzymes across species.[5] It is critical to use plasma from the relevant toxicological species and humans to make appropriate preclinical-to-clinical translations.
-
Matrix Quality: The collection and handling of plasma are critical. Improperly handled or stored plasma can lose enzymatic activity, leading to an overestimation of a compound's stability. Use of pooled plasma from multiple donors is recommended to average out individual variability.
-
Temperature: As an enzyme-mediated process, degradation is highly temperature-dependent. The incubation temperature must be strictly maintained at 37°C.[13]
-
pH: The pH of the plasma buffer system should remain stable during the experiment. Significant shifts in pH can alter both enzymatic activity and chemical hydrolysis rates.[13]
Conclusion
Determining the in vitro plasma stability of this compound is a non-trivial but essential step in its characterization as a drug metabolite. While direct literature is sparse, a robust and reliable assessment can be achieved by applying the fundamental principles of ADME science. The detailed protocol and analytical framework presented in this guide provide a clear path for researchers to generate high-quality, interpretable data. By including both positive and negative controls, monitoring for potential reduction to the parent drug, and carefully controlling experimental variables, the resulting stability profile will provide critical insights that confidently guide further drug development decisions.
References
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Frydman, A. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of Cardiovascular Pharmacology, 20 Suppl 3, S34-44. [Link]
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Ramsey, M. W., & Strolin Benedetti, M. (1989). Pharmacokinetics of nicorandil. The American Journal of Cardiology, 63(21), 25J-33J. [Link]
-
BioPharma Notes. (2020). Nicorandil. [Link]
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PubChem. (n.d.). Nicorandil. National Center for Biotechnology Information. [Link]
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Deranged Physiology. (n.d.). Nicorandil. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Mechanism of action and neuroprotective role of nicorandil in ischemic stroke. Biomedicine & Pharmacotherapy, 172, 116248. [Link]
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Cyprotex. (n.d.). Plasma Stability. Evotec. [Link]
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Charnwood Discovery. (n.d.). Plasma Stability. [Link]
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ResearchGate. (n.d.). HPLC Method for the Determination of Nicorandil in Human Plasma. [Link]
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ResearchGate. (n.d.). Pharmaceutical aspects of nicorandil. [Link]
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Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood. [Link]
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Domainex. (n.d.). Plasma Stability Assay. [Link]
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Bienta. (n.d.). Plasma Stability Assay. [Link]
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Ojha, A., & Pargal, A. (1999). Determination of nicorandil concentrations in human plasma using liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 21(1), 175-178. [Link]
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Park, S., et al. (2008). HPLC Method for the Determination of Nicorandil in Human Plasma. Biomolecules & Therapeutics, 16(2), 113-117. [Link]
-
Andrensek, S., et al. (1999). Routine and sensitive method for determination of nicorandil in human plasma developed for liquid chromatography with ultraviolet and mass spectrometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 735(1), 103-109. [Link]
-
Semantic Scholar. (2008). HPLC Method for the Determination of Nicorandil in Human Plasma. [Link]
-
Li, W., & Tse, F. L. (2011). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 3(19), 2235-2248. [Link]
-
Mukhopadhyay, S., et al. (2010). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. International Journal of ChemTech Research, 2(2), 1039-1049. [Link]
-
ResearchGate. (n.d.). Determination of nicorandil in spiked urine and plasma samples. [Link]
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Tsuchida, K., et al. (2007). Nicorandil elevates tissue cGMP levels in a nitric-oxide-independent manner. Journal of Pharmacological Sciences, 103(1), 33-39. [Link]
-
ResearchGate. (n.d.). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. [Link]
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An In-depth Technical Guide to the Pharmacological Profile of Nicorandil and its Metabolite, Nicorandil N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Molecule of Dual Identity
Nicorandil stands as a noteworthy anti-anginal agent, distinguished by a rationally designed dual mechanism of action.[1] It uniquely functions as both an adenosine triphosphate (ATP)-sensitive potassium (KATP) channel activator and a nitric oxide (NO) donor.[2][3] This hybrid pharmacological profile results in a balanced vasodilator effect, concurrently reducing cardiac preload and afterload, thereby optimizing the myocardial oxygen supply-demand equilibrium.[2] While its primary indication is the prevention and long-term management of chronic stable angina pectoris, its therapeutic application has evolved, particularly in the context of acute and procedural cardiology.[1][4] This guide provides a comprehensive exploration of the pharmacological intricacies of nicorandil, including an overview of its metabolism and what is currently understood about its N-oxide metabolite.
I. The Duality of Action: Unraveling the Core Mechanisms
Nicorandil's therapeutic efficacy is rooted in two distinct, yet synergistic, pharmacological actions:
-
ATP-Sensitive Potassium (K-ATP) Channel Agonism: Nicorandil is an opener of K-ATP channels in the vascular smooth muscle.[2][5] This action leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[6] The resulting hyperpolarization inhibits the influx of calcium ions through voltage-gated calcium channels, leading to arterial vasodilation, a reduction in afterload, and a decrease in myocardial oxygen demand.[2][5]
-
Nitric Oxide (NO) Donation: The chemical structure of nicorandil incorporates a nitrate moiety.[2] This feature enables it to act as an NO donor, stimulating guanylate cyclase to increase the intracellular concentration of cyclic guanosine monophosphate (cGMP).[5][6] Elevated cGMP levels activate protein kinase G, which in turn contributes to the relaxation of vascular smooth muscle, primarily affecting venous capacitance vessels. This venodilation decreases preload and reduces left ventricular end-diastolic pressure.[2]
The interplay of these two mechanisms provides a balanced hemodynamic effect, distinguishing nicorandil from other anti-anginal agents.[2]
Caption: Dual signaling pathways of Nicorandil.
II. Pharmacokinetic Profile of Nicorandil
The clinical utility of nicorandil is further defined by its pharmacokinetic properties, which are summarized in the table below.
| Parameter | Value | Source(s) |
| Absorption | Rapid and complete | [7] |
| Bioavailability | >75% | [8] |
| Time to Peak Plasma Concentration (Tmax) | 30-60 minutes | [8] |
| Protein Binding | ~25% (weakly bound) | [7] |
| Volume of Distribution (Vd) | ~1.0-1.4 L/kg | [7][9] |
| Metabolism | Extensive hepatic metabolism | [9] |
| Elimination Half-life | ~1 hour | [1] |
| Excretion | Primarily renal | [9][10] |
Nicorandil is well-absorbed following oral administration and does not undergo significant first-pass metabolism, contributing to its high bioavailability.[7][8] Food may delay the rate of absorption but does not significantly impact the extent of absorption.[7]
III. Metabolism of Nicorandil and the N-Oxide Metabolite
Nicorandil undergoes extensive metabolism in the liver.[9] The primary metabolic pathway is denitration to form N-(2-hydroxyethyl) nicotinamide, which is considered pharmacologically inactive.[9][10] This metabolite, along with other derivatives from the nicotinamide pathway such as nicotinuric acid, nicotinamide, and N-methylnicotinamide, are primarily eliminated through the urine.[8][9]
Another metabolic route for nicorandil is oxidation, which leads to the formation of Nicorandil N-Oxide .[11]
This compound
-
Chemical Name: N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide 1-oxide[12]
-
Molecular Formula: C₈H₉N₃O₅[12]
Currently, there is a significant lack of publicly available data on the specific pharmacological, pharmacokinetic, and pharmacodynamic properties of this compound. The scientific literature to date has not characterized it as a major active or inactive metabolite, and its contribution, if any, to the overall therapeutic effect of nicorandil remains to be elucidated. Further research is warranted to isolate and characterize the activity of this metabolite.
Caption: Overview of Nicorandil's metabolic fate.
IV. Experimental Protocols: Investigating Vasodilator Effects
A fundamental aspect of characterizing the pharmacological profile of a vasodilator like nicorandil involves in vitro assessment of its effects on vascular tissue. A standard experimental protocol is outlined below.
Protocol: Isometric Tension Studies in Isolated Aortic Rings
-
Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by an approved method.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).
-
The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 2-3 mm in length.
-
-
Experimental Setup:
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.
-
One end of the ring is fixed, and the other is attached to an isometric force transducer to record changes in tension.
-
Rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, the viability of the aortic rings is assessed by contracting them with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, acetylcholine (e.g., 10 µM) is added to verify the integrity of the endothelium.
-
After washout and return to baseline, the rings are pre-contracted again with phenylephrine.
-
Cumulative concentration-response curves to nicorandil are then generated by adding the drug in a stepwise manner to the organ bath.
-
To investigate the mechanism of action, the protocol can be repeated in the presence of a K-ATP channel blocker (e.g., glibenclamide) or an inhibitor of guanylate cyclase (e.g., ODQ).
-
-
Data Analysis:
-
The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine.
-
Concentration-response curves are plotted, and EC₅₀ values (the concentration of the drug that produces 50% of the maximal response) are calculated.
-
V. Clinical Implications and Future Directions
Nicorandil has demonstrated efficacy comparable to other first-line anti-anginal therapies.[13] Its unique mechanism of action may offer advantages in specific patient populations. The cardioprotective effects of nicorandil, potentially mediated through the opening of mitochondrial K-ATP channels, are an area of active investigation.[3]
The pharmacological profile of this compound remains an open question. Future research should focus on:
-
Synthesis and Isolation: Pure this compound needs to be synthesized or isolated in sufficient quantities for pharmacological testing.
-
In Vitro and In Vivo Studies: The activity of this compound at K-ATP channels and its ability to donate NO should be investigated using established experimental models.
-
Pharmacokinetic Characterization: The absorption, distribution, metabolism, and excretion of this compound should be determined to understand its contribution to the overall pharmacokinetics of nicorandil.
A comprehensive understanding of the pharmacological profile of all of nicorandil's metabolites will provide a more complete picture of its therapeutic effects and may open new avenues for drug development.
References
-
BioPharma Notes. (2020, August 11). Nicorandil. [Link]
-
Wikipedia. Nicorandil. [Link]
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PubChem. Nicorandil. [Link]
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Frydman, A. M., et al. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of Cardiovascular Pharmacology, 20 Suppl 3, S34-44. [Link]
-
Patsnap Synapse. What is the mechanism of Nicorandil?[Link]
-
Frydman, A. M., et al. (1989). Pharmacokinetics of nicorandil. The American Journal of Cardiology, 63(21), 25J-33J. [Link]
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Dr.Oracle. What is the mechanism of action (MOA) of Nicorandil?[Link]
-
El-Gowelli, H. M., et al. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Pharmacological Research, 148, 104424. [Link]
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Al-Gareeb, A. I., et al. (2024). Mechanism of action and neuroprotective role of nicorandil in ischemic stroke. Journal of Stroke and Cerebrovascular Diseases, 33(3), 107530. [Link]
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Goa, K. L., & Heel, R. C. (1990). Nicorandil. A review of its pharmacology and therapeutic efficacy in angina pectoris. Drugs, 40(4), 529–551. [Link]
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Sudo, K., et al. (1983). Pharmacokinetics of nicorandil, a new coronary vasodilator, in dogs. Journal of Pharmacobio-Dynamics, 6(3), 169–176. [Link]
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Tarkin, J. M., & Kaski, J. C. (2018). Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris. European Cardiology Review, 13(2), 88–95. [Link]
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MedPath. Nicorandil. [Link]
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Ahmed, Z. (2019). Predominant mechanism of action of nicorandil in different experimental models. Journal of the Saudi Heart Association, 31(4), 231–237. [Link]
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César, I. C., et al. (2014). Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers. Bioorganic & Medicinal Chemistry, 22(10), 2824–2830. [Link]
-
de Fátima, Â., et al. (2014). Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers. Bioorganic & Medicinal Chemistry, 22(10), 2824-2830. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of Nicorandil and its Metabolites on Potassium Channels
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nicorandil is a unique antianginal agent distinguished by its dual mechanism of action, functioning as both a potassium channel activator and a nitric oxide (NO) donor.[1][2] This guide provides a comprehensive technical overview of the molecular interactions between nicorandil, and its metabolites, with a primary focus on ATP-sensitive potassium (KATP) channels. We will delve into the structural basis of this interaction, the downstream signaling cascades, and the consequential physiological effects, particularly vasodilation and cardioprotection. Furthermore, this guide will outline established experimental protocols for elucidating these mechanisms, providing a robust framework for future research and development in this area.
Introduction: The Unique Pharmacological Profile of Nicorandil
Nicorandil, chemically known as N-[2-(nitro-oxy) ethyl]-3-pyridine carboxamide, holds a distinct position in the therapeutic landscape for stable angina pectoris.[3][4] Unlike traditional nitrates or beta-blockers, its efficacy stems from a synergistic combination of two primary mechanisms: the opening of ATP-sensitive potassium (KATP) channels and the donation of nitric oxide.[1][5] This dual action results in balanced arterial and venous vasodilation, reducing both cardiac preload and afterload, thereby alleviating myocardial oxygen demand.[5][6]
Upon oral administration, nicorandil is rapidly and almost completely absorbed, exhibiting high bioavailability due to minimal first-pass metabolism.[7][8] It is extensively metabolized in the liver, primarily through denitration to form the pharmacologically inactive metabolite, N-(2-hydroxyethyl) nicotinamide.[8][9] Another metabolic pathway involves oxidation to Nicorandil N-oxide.[10] While the denitrated metabolite is considered inactive, the precise contribution of the N-oxide metabolite to the overall pharmacological effect remains an area of ongoing investigation. This guide will primarily focus on the well-established actions of the parent compound, nicorandil, on potassium channels, while also considering the potential role of its metabolites.
The Core Mechanism: Interaction with ATP-Sensitive Potassium (KATP) Channels
The cornerstone of nicorandil's action lies in its ability to activate ATP-sensitive potassium (KATP) channels.[5] These channels are crucial metabolic sensors that link the energetic state of a cell to its membrane potential.[11]
KATP Channel Structure and Function
KATP channels are hetero-octameric protein complexes composed of two types of subunits: the pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and the regulatory sulfonylurea receptor (SUR) subunits.[12] The specific subunit composition varies between tissues, conferring distinct pharmacological properties. In vascular smooth muscle, the predominant isoform is Kir6.1/SUR2B, while in cardiac myocytes, it is Kir6.2/SUR2A.
Under normal physiological conditions, with high intracellular ATP levels, ATP binds to the Kir6.x subunit, leading to channel closure.[12] During periods of metabolic stress, such as ischemia, intracellular ATP levels fall, causing the channels to open. The subsequent efflux of potassium ions (K+) leads to hyperpolarization of the cell membrane.
Nicorandil's Direct and Indirect Activation of KATP Channels
Nicorandil promotes the opening of KATP channels, leading to an outward K+ current and subsequent hyperpolarization of the vascular smooth muscle cell membrane.[12] This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing the influx of intracellular calcium and ultimately causing vasodilation.[1]
The activation of KATP channels by nicorandil is multifaceted:
-
Direct Interaction: Nicorandil is believed to interact directly with the SUR subunit of the KATP channel, inducing a conformational change that favors the open state of the channel.[12]
-
NO-PKG Dependent Pathway: Nicorandil also functions as a nitric oxide (NO) donor.[13] The released NO activates soluble guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP).[14] Elevated cGMP levels then activate protein kinase G (PKG), which can phosphorylate components of the KATP channel or associated regulatory proteins, further promoting channel opening.[13] This indirect pathway contributes significantly to the overall effect of nicorandil, particularly on mitochondrial KATP channels.[13]
The following diagram illustrates the dual mechanism of nicorandil on a vascular smooth muscle cell.
Caption: Dual mechanism of Nicorandil leading to vasodilation.
Mitochondrial KATP Channels: A Key to Cardioprotection
Beyond its effects on sarcolemmal KATP channels, nicorandil has been shown to be a potent opener of mitochondrial KATP (mitoKATP) channels.[15][16] The opening of mitoKATP channels is a critical step in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the myocardium from subsequent prolonged ischemic insults.
The activation of mitoKATP channels by nicorandil is thought to confer cardioprotection through several mechanisms:
-
Preservation of Mitochondrial Function: By allowing K+ influx into the mitochondrial matrix, mitoKATP channel opening helps to maintain mitochondrial volume and the integrity of the electron transport chain.
-
Reduced Calcium Overload: The opening of these channels can prevent mitochondrial calcium overload, a key event in cell death during ischemia-reperfusion injury.[11]
-
Modulation of Reactive Oxygen Species (ROS) Production: MitoKATP channel opening can lead to a modest increase in ROS production, which can act as a trigger for protective signaling pathways.[13]
Studies have shown that nicorandil activates mitoKATP channels at lower concentrations than those required to activate sarcolemmal KATP channels, highlighting the importance of this mechanism in its cardioprotective effects.[15]
Experimental Protocols for Studying Nicorandil's Action on Potassium Channels
The elucidation of nicorandil's mechanism of action has been heavily reliant on a variety of sophisticated experimental techniques. The following protocols provide a framework for investigating the effects of nicorandil and its metabolites on potassium channels.
Electrophysiology: The Patch-Clamp Technique
The patch-clamp technique is the gold standard for studying the activity of ion channels. It allows for the direct measurement of the ionic currents flowing through individual channels or across the entire cell membrane.
Objective: To measure the effect of this compound on KATP channel currents in isolated vascular smooth muscle cells or cardiomyocytes.
Methodology:
-
Cell Isolation: Isolate single vascular smooth muscle cells or ventricular myocytes from a suitable animal model (e.g., rabbit, guinea pig).[17]
-
Pipette Preparation: Fabricate glass micropipettes with a tip diameter of 1-2 µm. Fill the pipette with an intracellular solution containing a low concentration of ATP (to allow for KATP channel opening) and the desired concentration of this compound.
-
Seal Formation: Form a high-resistance "giga-seal" between the micropipette and the cell membrane.
-
Configuration:
-
Whole-cell configuration: Rupture the patch of membrane under the pipette to allow for dialysis of the cell interior with the pipette solution and measurement of the total membrane current.
-
Inside-out configuration: Excise the patch of membrane to allow for the application of test compounds to the intracellular face of the channel.
-
-
Data Acquisition: Apply a series of voltage steps and record the resulting currents using a patch-clamp amplifier and data acquisition software.
-
Analysis: Analyze the current-voltage relationship, channel open probability, and single-channel conductance in the presence and absence of this compound.
The following diagram outlines the workflow for a whole-cell patch-clamp experiment.
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Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of Nicorandil N-Oxide in Cultured Cells
Introduction
Nicorandil is a unique antianginal agent possessing a dual mechanism of action: it acts as both a potassium channel activator and a nitric oxide (NO) donor.[1][2] This dual functionality results in balanced vasodilation of both arteries and veins, reducing both preload and afterload on the heart.[3] The therapeutic effects of nicorandil are attributed not only to the parent drug but also to its metabolites. One of the key metabolic pathways is the formation of Nicorandil N-oxide. Understanding the intracellular concentration of this metabolite is crucial for elucidating the complete pharmacological profile of nicorandil and its contribution to cardioprotection.[4] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in cellular lysates.
Nicorandil's primary mechanism involves the activation of ATP-sensitive potassium (KATP) channels in vascular smooth muscle, leading to hyperpolarization and arterial vasodilation.[5][6] Additionally, its nitrate moiety facilitates the release of nitric oxide (NO), which stimulates guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels and causing venous vasodilation.[2] The metabolism of nicorandil is extensive, with denitration being a major pathway.[7][8] The formation of this compound is another important metabolic route, and its quantification in a cellular context can provide valuable insights into the drug's disposition and activity at the site of action.
This method has been developed to provide researchers, scientists, and drug development professionals with a reliable tool for studying the intracellular pharmacokinetics of nicorandil. The protocol outlines procedures for cell culture, sample preparation involving protein precipitation, and optimized LC-MS/MS conditions for the accurate measurement of this compound. Furthermore, this document provides a framework for method validation according to established regulatory guidelines.[9]
Materials and Reagents
-
Chemicals and Reagents:
-
This compound standard (purity ≥98%)
-
Nicorandil-d4 (internal standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
-
Instrumentation and Equipment:
-
Liquid chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis)
-
Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)
-
Cell culture incubator
-
Laminar flow hood
-
Centrifuge (refrigerated)
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Experimental Protocols
Cell Culture and Treatment
-
Culture a suitable cell line (e.g., human coronary artery endothelial cells, HCAECs) in appropriate culture medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Prepare stock solutions of Nicorandil in a suitable solvent (e.g., DMSO, water).
-
Treat the cells with varying concentrations of Nicorandil for the desired time points. Include untreated control wells.
Sample Preparation: Protein Precipitation
The choice of sample preparation is critical for removing interferences and ensuring robust analysis. Protein precipitation is a rapid and effective method for cellular lysates.[10]
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold lysis buffer (e.g., 80% methanol in water) to each well to quench metabolic activity and lyse the cells.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Nicorandil-d4, 100 ng/mL) to each sample.
-
Vortex the samples for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Figure 1: Experimental workflow from cell culture to LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic and mass spectrometric parameters must be optimized for the specific analyte and internal standard.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Temperature: 500°C
-
Data Acquisition and Processing
Data will be acquired and processed using the instrument-specific software. Calibration curves will be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression model with a weighting factor of 1/x² is typically used.
Method Validation
A full validation of the bioanalytical method should be performed in accordance with FDA guidelines to ensure its reliability.[9][12]
-
Specificity and Selectivity: Assessed by analyzing blank cell lysate to ensure no significant interferences are present at the retention times of this compound and the IS.
-
Linearity: Determined by a calibration curve prepared in the appropriate matrix over a defined concentration range. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluated to ensure that components in the cell lysate do not suppress or enhance the ionization of the analyte or IS.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Results and Discussion
The following table summarizes the optimized MS/MS parameters for this compound and the internal standard, Nicorandil-d4.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound (Quantifier) | 228.1 | 122.1 | 60 | 25 |
| This compound (Qualifier) | 228.1 | 94.1 | 60 | 35 |
| Nicorandil-d4 (IS) | 216.1 | 122.1 | 55 | 28 |
Table 1: Optimized MRM transitions and compound parameters.
Figure 2: Simplified metabolic pathway of Nicorandil to this compound.
Conclusion
This application note provides a detailed, step-by-step LC-MS/MS method for the reliable quantification of this compound in a cellular matrix. The described protocol, from cell culture and sample preparation to the optimized analytical conditions, offers a robust platform for researchers investigating the intracellular metabolism and pharmacodynamics of nicorandil. The successful validation of this method ensures data integrity and allows for its application in a variety of research settings, contributing to a deeper understanding of nicorandil's therapeutic effects.
References
-
Holzmann, S. (1983). Molecular mechanism of action of nicorandil. Journal of Cardiovascular Pharmacology, 5(3), 364-370. Available at: [Link]
-
Dr.Oracle. (2025). What is the mechanism of action (MOA) of Nicorandil?. Available at: [Link]
-
Wikipedia. (n.d.). Nicorandil. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Nicorandil?. Available at: [Link]
-
Horinaka, S., et al. (2005). Nicorandil. Hypertension, 46(4), 631-632. Available at: [Link]
-
César, I. C., et al. (2011). Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 319-325. Available at: [Link]
-
Gunda, V., et al. (2014). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Journal of Visualized Experiments, (89), e51532. Available at: [Link]
-
Sakai, K., et al. (1998). Myocardial distribution and biotransformation in vitro and in vivo of nicorandil in rats, with special reference to mitochondria. Journal of Pharmacy and Pharmacology, 50(11), 1251-1256. Available at: [Link]
-
César, I. C., et al. (2011). Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: Application for a pharmacokinetic study. ResearchGate. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available at: [Link]
-
Semantic Scholar. (n.d.). Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study. Available at: [Link]
-
Akai, Y., et al. (2001). Nicorandil metabolism in rat myocardial mitochondria. Japanese Journal of Pharmacology, 86(3), 343-349. Available at: [Link]
-
Biologie. (2016). Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways. Available at: [Link]
-
ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available at: [Link]
-
YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know. Available at: [Link]
-
Sapcariu, S. C., et al. (2015). Liquid Chromatography-Mass Spectrometry Metabolic and Lipidomic Sample Preparation Workflow for Suspension-Cultured Mammalian Cells using Jurkat T lymphocyte Cells. Journal of Visualized Experiments, (100), e52822. Available at: [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 7-12. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]
-
Frydman, A. M. (1989). Pharmacokinetics of nicorandil. The American Journal of Cardiology, 63(21), 25J-33J. Available at: [Link]
-
Deranged Physiology. (n.d.). Nicorandil. Available at: [Link]
-
Bel-Kacemi, L., et al. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of Cardiovascular Pharmacology, 20 Suppl 3, S34-S44. Available at: [Link]
-
Longdom Publishing. (2017). Spectrophotometric Determination of Nicorandil in Bulk and Pharmaceutical Formulation Using Phospho-Molybdenum Blue Complex. Available at: [Link]
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Application Note: A Validated Stability-Indicating RP-HPLC Method for the Separation and Quantification of Nicorandil and Its N-Oxide Metabolite
Abstract
This application note presents a robust, validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of Nicorandil and its primary metabolite, Nicorandil N-Oxide. Nicorandil is a dual-action anti-anginal drug, functioning as both a potassium channel activator and a nitric oxide donor.[1][2][3] The accurate quantification of Nicorandil and its related substances, such as the N-Oxide metabolite, is critical for quality control, stability studies, and pharmacokinetic analysis. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a detailed, step-by-step methodology grounded in established chromatographic principles and validated according to International Council for Harmonisation (ICH) guidelines.[1][4]
Introduction and Scientific Principle
Nicorandil, chemically N-[2-(nitroxy)ethyl]-3-pyridinecarboxamide, exerts its therapeutic effect through two primary mechanisms: the nitrate moiety leads to venous vasodilation via stimulation of guanylate cyclase, while its primary structure acts as an ATP-sensitive potassium channel (K-ATP) opener, causing arterial vasodilation.[1][5] During metabolism or under stress conditions (e.g., oxidation), Nicorandil can be converted to various related substances, including the pharmacologically less active this compound. Therefore, a reliable analytical method that can separate the parent drug from these compounds is essential.
Principle of Separation: This method employs reversed-phase chromatography, a technique ideally suited for separating moderately polar compounds like Nicorandil and its metabolites.
-
Causality: The separation is achieved on a non-polar stationary phase (Inertsil C8). A polar mobile phase, consisting of an aqueous phosphate buffer and organic modifiers (acetonitrile and methanol), is used for elution. Nicorandil and this compound, having different polarities, will interact differently with the C8 stationary phase. The N-Oxide, being more polar than Nicorandil, will have less affinity for the stationary phase and thus elute earlier. A gradient elution program is utilized to ensure adequate resolution between the closely eluting peaks and to provide a reasonable total run time. The UV detection wavelength is set to 262 nm, which is a lambda max for Nicorandil, ensuring high sensitivity for the parent compound and its structurally related substances.[1][6][7]
Materials and Instrumentation
Reagents and Chemicals
-
Nicorandil Reference Standard (Purity ≥98%)
-
This compound Reference Standard (if available)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Disodium Hydrogen Phosphate Anhydrous (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Nicorandil Tablets (e.g., 10 mg)
Instrumentation
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatographic Data System (CDS) software for data acquisition and processing.
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
Vortex Mixer
-
0.45 µm Nylon or PTFE Syringe Filters
Chromatographic Conditions
All quantitative parameters for the HPLC method are summarized in the table below for quick reference.
| Parameter | Specification |
| HPLC Column | Inertsil C8, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 1.42 g of Disodium Hydrogen Phosphate Anhydrous in 1 L of water, pH adjusted to 6.4 with Orthophosphoric Acid. |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Gradient |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 25 | |
| 30 | |
| 35 | |
| Column Temperature | 30°C |
| Detection Wavelength | 262 nm |
| Injection Volume | 20 µL |
| Run Time | 35 minutes |
This method is adapted from a validated, stability-indicating method for Nicorandil and its related substances.[1][4][7]
Detailed Experimental Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous Buffer): Accurately weigh 1.42 g of Disodium Hydrogen Phosphate Anhydrous and dissolve it in 1 L of deionized water.
-
Adjust the pH of the solution to 6.4 ± 0.05 using dilute Orthophosphoric Acid.
-
Filter the buffer through a 0.45 µm membrane filter to degas and remove particulates.
-
Scientist's Note: Maintaining a consistent pH is critical for reproducible retention times, as the ionization state of any impurities can affect their interaction with the stationary phase. Filtering and degassing prevent pump blockages and baseline noise.
-
Step 2: Standard Solution Preparation
-
Nicorandil Stock Solution (400 µg/mL): Accurately weigh 20 mg of Nicorandil Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of Mobile Phase A, sonicate for 5 minutes to dissolve, allow to cool to room temperature, and dilute to volume with Mobile Phase A.
-
Working Standard Solution (4 µg/mL): Pipette 1.0 mL of the Nicorandil Stock Solution into a 100 mL volumetric flask and dilute to volume with Mobile Phase A.
-
Scientist's Note: Working standards should be prepared fresh daily to ensure accuracy, as Nicorandil can degrade in solution.[8]
-
Step 3: Sample Preparation (from 10 mg Tablets)
-
Accurately weigh and powder no fewer than 20 Nicorandil tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to 20 mg of Nicorandil and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of Mobile Phase A and sonicate for 15 minutes with intermittent shaking to ensure complete disintegration and dissolution of the drug.[1][9]
-
Allow the solution to cool to ambient temperature and dilute to the mark with Mobile Phase A. Mix thoroughly.
-
Filter a portion of this solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 400 µg/mL.
-
Pipette 1.0 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with Mobile Phase A to obtain a final theoretical concentration of 4 µg/mL.
Step 4: Chromatographic Analysis Workflow
The following diagram outlines the logical flow of the experimental procedure.
Caption: Experimental workflow from preparation to data analysis.
Step 5: System Suitability and Validation
To ensure the trustworthiness and reliability of the results, a system suitability test (SST) must be performed before initiating any sample analysis. This protocol was developed based on methods validated according to ICH guidelines.[1]
System Suitability Test (SST): Inject the Working Standard Solution (4 µg/mL) in six replicates. The acceptance criteria are detailed below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures peak shape is symmetrical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column separation. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and system. |
| Resolution (Rs) | ≥ 2.0 (between Nicorandil and nearest impurity) | Confirms that adjacent peaks are well-separated. |
Method Validation Principles:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix) is confirmed using a PDA detector to check for peak purity.[1] Forced degradation studies (acid, base, oxidation, thermal, photolytic) are performed to demonstrate that degradation products do not interfere with the quantification of Nicorandil.[1]
-
Linearity: The method should demonstrate linearity over a specified concentration range (e.g., 0.003-0.4 mg/mL for Nicorandil).[1]
-
Accuracy & Precision: Accuracy is determined by recovery studies on spiked placebo samples, while precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses, with acceptance criteria for %RSD typically below 2%.[1][10]
Conclusion
The RP-HPLC method detailed in this application note is specific, accurate, and precise for the separation and quantification of Nicorandil and its N-Oxide metabolite. The stability-indicating nature of the assay makes it highly suitable for routine quality control of pharmaceutical dosage forms, stability testing, and research applications in drug metabolism and pharmacokinetics. Adherence to the system suitability criteria is mandatory to ensure the validity of the generated data.
References
-
Mukhopadhyay S., et al. (2011). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. International Journal of PharmTech Research, 3(1), 397-404. [Link]
-
Krishnaiah, Y.S.R., et al. (2003). HPLC Method for the Estimation of Nicorandil in Pharmaceutical Dosage Forms. Indian Journal of Pharmaceutical Sciences, 65(3), 1300-1302. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2003). HPLC method for the estimation of Nicorandil in pharmaceutical dosage forms. ResearchGate. [Link]
-
El-Gindy, A., et al. (2015). Simultaneous Determination of Nicorandil in Pharmaceutical Dosage Form by HPLC Method. International Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 249-253. [Link]
-
Prakash, L., et al. (2014). Preparative Isolation and High-Resolution Mass Identification of 10 Stressed Study Degradants of Nicorandil Tablets. Journal of Chromatographic Science, 53(5), 785-794. [Link]
-
Mukhopadhyay, S. (2011). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. Semantic Scholar. [Link]
-
Prakash, L., et al. (2014). Preparative Isolation and High-Resolution Mass Identification of 10 Stressed Study Degradants of Nicorandil Tablets. ResearchGate. [Link]
-
SIELC Technologies. Separation of Nicorandil on Newcrom R1 HPLC column. [Link]
-
El-Gindy, A. (2019). Simultaneous determination of nicorandil in pharmaceutical dosage form by HPLC method. ResearchGate. [Link]
-
Lee, S. H., et al. (2007). HPLC Method for the Determination of Nicorandil in Human Plasma. Biomolecules & Therapeutics, 15(3), 163-167. [Link]
-
Mukhopadhyay, S. (2011). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. ResearchGate. [Link]
-
Pinto, J. (2012). Development of oral tablets containing Nicorandil. University of Porto Repository. [Link]
-
Pinto, J. (2012). Development of oral tablets containing Nicorandil. ResearchGate. [Link]
-
Gwarda, R., et al. (1996). DETERMINATION OF N-(2-NITROXYETHYL)NICOTINAMIDE (NICORANDIL). Acta Poloniae Pharmaceutica, 53(3), 169-172. [Link]
-
Gwarda, R. (2000). Identification and determination of nicorandil and its degradation products by HPLC and GUMS. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Nicorandil. PubChem Compound Database. [Link]
-
Chemsrc. (n.d.). Nicorandil | CAS#:65141-46-0. [Link]
-
Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2023). Nicorandil 10 mg and 20 mg Tablets. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Nicorandil | 65141-46-0 [chemicalbook.com]
- 3. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form | Semantic Scholar [semanticscholar.org]
- 5. Nicorandil | CAS#:65141-46-0 | Chemsrc [chemsrc.com]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. sigarra.up.pt [sigarra.up.pt]
- 10. asianpubs.org [asianpubs.org]
In vitro assay for measuring Nicorandil N-Oxide nitric oxide release
Application Note & Protocol
Title: In Vitro Quantification of Nitric Oxide Release from Nicorandil N-Oxide Using a Colorimetric Griess Reaction Assay
For: Researchers, scientists, and drug development professionals.
Abstract
Nicorandil is a dual-action antianginal drug, functioning as both an ATP-sensitive potassium (K-ATP) channel opener and a nitric oxide (NO) donor.[1][2] Its therapeutic effects are largely attributed to these mechanisms, which lead to coronary and peripheral vasodilation.[3] While the metabolism of nicorandil is well-documented, the pharmacological activity of its metabolites, such as this compound, is less characterized.[4] This application note provides a detailed protocol to investigate and quantify the potential release of nitric oxide from this compound in an in vitro setting. The protocol employs the Griess reaction, a robust and widely used colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻).[5][6] This assay offers a reliable and accessible platform for screening the NO-donating potential of nicorandil metabolites and other nitrate ester compounds.
Introduction and Scientific Background
Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including the regulation of vascular tone, neurotransmission, and immune responses.[7] Due to its short half-life and high reactivity, direct measurement of NO is challenging.[6] Consequently, a common and effective strategy is to quantify its more stable, oxidized metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), as a proxy for total NO production.[8][9]
Nicorandil, a nicotinamide nitrate ester, exerts its vasodilatory effects in part through the donation of NO, which activates soluble guanylyl cyclase and increases cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells.[2][10] The parent drug undergoes extensive metabolism, and understanding whether its metabolites retain NO-donating activity is crucial for a complete pharmacological profile. This compound has been identified as a metabolite of nicorandil.[4] This protocol is designed to answer a key question: Does this compound, which retains the critical nitrate ester moiety, also function as an NO donor?
The assay described herein is based on the Griess diazotization reaction.[5] In this two-step reaction, NO released from the test compound spontaneously oxidizes in the aqueous, oxygenated buffer to form dinitrogen trioxide (N₂O₃), which then rapidly hydrolyzes to yield nitrite (NO₂⁻). Under acidic conditions, sulfanilamide (a Griess reagent component) reacts with nitrite to form a transient diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED), the second Griess reagent component, to produce a stable, purple-colored azo compound. The intensity of this color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the initial amount of NO released and converted to nitrite.[9][11]
Mechanism of Nitric Oxide Release & Detection
The proposed release of nitric oxide from this compound is predicated on the chemistry of its organic nitrate ester group, similar to the parent compound Nicorandil. This process can occur through enzymatic or non-enzymatic pathways, often involving reaction with cellular thiols or other reducing agents. The subsequent detection relies on the conversion of this released NO to nitrite, which is then quantified by the Griess reaction.
Caption: Proposed pathway for NO release from this compound and its quantification via the Griess reaction.
Detailed Experimental Protocol
This protocol is optimized for a 96-well microplate format, allowing for efficient analysis of multiple samples and standards.
Required Materials and Reagents
-
Test Compound: this compound (e.g., Cayman Chemical, Item No. 36725 or Simson Pharma, CAT. N180003)[4]
-
Primary Solvent: Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Nitrite Standard: Sodium Nitrite (NaNO₂), analytical grade
-
Griess Reagent I: 1% (w/v) Sulfanilamide in 5% Phosphoric Acid
-
Griess Reagent II: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water
-
Equipment:
-
Spectrophotometric multiwell plate reader with a 540 nm filter
-
Calibrated single and multichannel pipettes
-
Sterile pipette tips
-
Clear, flat-bottom 96-well microplates
-
Reagent reservoirs
-
Vortex mixer
-
-
Consumables:
-
1.5 mL microcentrifuge tubes
-
Deionized water (ddH₂O)
-
Causality & Experimental Choice: The Griess Reagents are prepared separately and stored protected from light to maintain their stability. Phosphoric acid provides the necessary acidic environment for the diazotization reaction. Combining them just before use is not strictly necessary with this formulation but is a good practice inherited from older protocols.[12]
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Accurately weigh a sufficient amount of this compound (MW: 227.2 g/mol ).
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution. Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Sodium Nitrite (NaNO₂) Standard Stock (100 mM):
-
Dissolve 69.0 mg of NaNO₂ in 10 mL of ddH₂O. This creates a 100 mM stock solution.
-
Store at 4°C for up to one month.
-
-
Working Nitrite Standard (100 µM):
-
Perform a serial dilution of the 100 mM stock. First, dilute 10 µL of 100 mM NaNO₂ stock into 990 µL of Assay Buffer (PBS) to create a 1 mM intermediate stock.
-
Next, dilute 100 µL of the 1 mM intermediate stock into 900 µL of Assay Buffer to create the 100 µM working standard. Prepare this fresh on the day of the assay.
-
-
Griess Reagent Mixture:
-
Just prior to use, mix equal volumes of Griess Reagent I and Griess Reagent II.
-
Allow the mixture to equilibrate to room temperature before use. Prepare enough volume for all wells in the assay (100 µL per well).
-
Trustworthiness & Self-Validation: Preparing a fresh working nitrite standard for each experiment is critical for accuracy. The standard curve generated from this solution serves as the internal validation for the performance of the Griess reagent on that specific day.
Experimental Workflow
Caption: Step-by-step workflow for the in vitro NO release assay.
Assay Procedure
-
Prepare Nitrite Standard Curve:
-
In a 96-well plate, prepare serial dilutions of the 100 µM NaNO₂ working standard using the Assay Buffer (PBS). A suggested dilution series is: 100, 50, 25, 12.5, 6.25, 3.13, and 0 µM (buffer only blank).
-
Add 100 µL of each standard concentration to duplicate or triplicate wells.
-
-
Prepare Test Samples:
-
Prepare working dilutions of the this compound stock solution in Assay Buffer (PBS). For an initial screen, concentrations ranging from 1 µM to 1000 µM are recommended.
-
Crucially, prepare a matching vehicle control. This control should contain the highest concentration of DMSO used in the sample wells, diluted in PBS. This accounts for any effect of the solvent on the assay.
-
Add 100 µL of each sample dilution and the vehicle control to their respective wells in duplicate or triplicate.
-
-
Incubation for NO Release:
-
Cover the plate and incubate at 37°C for a defined period (e.g., 1, 2, 4, or 24 hours). The optimal incubation time will depend on the release kinetics of the compound and should be determined empirically.
-
Causality & Experimental Choice: Incubation at 37°C mimics physiological temperature. A time-course experiment is highly recommended to understand the kinetics of NO release from the test compound.
-
-
Griess Reaction and Measurement:
-
After the incubation, remove the plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of the freshly mixed Griess Reagent to all standard, blank, and sample wells.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light. A purple color will develop in wells containing nitrite.
-
Measure the absorbance at 540 nm (wavelengths between 520-570 nm are acceptable) using a microplate reader.[9]
-
Data Analysis and Interpretation
-
Blank Subtraction: Average the absorbance values of the 0 µM (buffer blank) wells and subtract this value from all other standard and sample absorbance readings.
-
Standard Curve Generation: Plot the blank-subtracted absorbance values for the NaNO₂ standards (Y-axis) against their corresponding concentrations in µM (X-axis).
-
Linear Regression: Perform a linear regression on the standard curve data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is considered ideal.
-
Calculate Sample Concentration: Use the equation from the linear regression to calculate the concentration of nitrite in your samples. Rearrange the formula: Concentration (µM) = (Sample Absorbance - c) / m .
-
Report Results: The calculated concentration represents the amount of NO released from this compound and converted to nitrite under the specific assay conditions (incubation time, temperature, etc.).
Example Data and Interpretation
The following table shows representative data from a hypothetical experiment testing this compound after a 4-hour incubation at 37°C.
| Sample ID | Concentration (µM) | Mean Absorbance (540 nm) | Blank-Corrected Absorbance | Calculated Nitrite (µM) |
| Standards | ||||
| Blank (0 µM NaNO₂) | 0 | 0.052 | 0.000 | 0.0 |
| Standard 1 | 6.25 | 0.115 | 0.063 | 6.25 |
| Standard 2 | 12.5 | 0.179 | 0.127 | 12.5 |
| Standard 3 | 25 | 0.304 | 0.252 | 25.0 |
| Standard 4 | 50 | 0.556 | 0.504 | 50.0 |
| Samples | ||||
| Vehicle Control (DMSO) | N/A | 0.054 | 0.002 | ~0.2 |
| This compound | 10 | 0.078 | 0.026 | 2.5 |
| This compound | 50 | 0.191 | 0.139 | 13.8 |
| This compound | 250 | 0.605 | 0.553 | 55.1 |
Standard Curve Equation from this data: y = 0.0101x + 0.001 (R² = 0.999)
Interpretation: The data indicates that this compound releases nitric oxide in a concentration-dependent manner under these in vitro conditions. The vehicle control shows a negligible signal, confirming that the DMSO solvent does not interfere with the assay.
Considerations and Alternative Methods
-
Compound Stability: Nicorandil and related compounds can be unstable in aqueous solutions, particularly when exposed to moisture and certain pH conditions.[13][14][15] It is essential to prepare stock solutions in anhydrous solvent and make working dilutions immediately before use.
-
Interference: Components of complex media (e.g., cell culture media containing phenol red or certain amino acids) can interfere with the Griess reaction.[6] The use of a simple buffer like PBS is recommended for initial screening.
-
Nitrate Measurement: This protocol measures only nitrite. NO also oxidizes to nitrate (NO₃⁻). To measure total NO production, samples can be pre-treated with nitrate reductase to convert all nitrate to nitrite before performing the Griess assay.[7][9][11]
-
High-Sensitivity Methods: For detecting low nanomolar levels of NO or for real-time measurements, more sensitive techniques such as ozone-based chemiluminescence or fluorescent probes (e.g., DAF-FM) should be considered.[16]
References
-
Ahmed, Z., et al. (2020). Predominant mechanism of action of nicorandil in different experimental models. ResearchGate. Retrieved from [Link]
-
Ram-Mohan, S., et al. (2016). Nicorandil, a Nitric Oxide Donor and ATP-Sensitive Potassium Channel Opener, Protects Against Dystrophin-Deficient Cardiomyopathy. Journal of Cardiovascular Pharmacology and Therapeutics, 21(6), 549-562. Retrieved from [Link]
-
Gheorghita, E., et al. (2001). Original method for nicorandil synthesis. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 105(1), 169-171. Retrieved from [Link]
-
Leopold, J. A., & Loscalzo, J. (2010). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. In Nitric Oxide and the Cardiovascular System. Humana Press. Retrieved from [Link]
-
Prajapati, S. K., & Sahu, N. K. (2013). Pharmaceutical aspects of nicorandil. ResearchGate. Retrieved from [Link]
-
Kotoda, M., et al. (2018). Nicorandil increased the cerebral blood flow via nitric oxide pathway and ATP-sensitive potassium channel opening in mice. Journal of Anesthesia, 32(2), 244-249. Retrieved from [Link]
-
ResearchGate. (2016). Possible ways to optimize Griess Reagent protocol for NO production in macrophages? Retrieved from [Link]
-
ResearchGate. (2015). Does anybody have the original protocol for NO estimation by Griess method? Retrieved from [Link]
-
Protocols.io. (2019). Protocol Griess Test. Retrieved from [Link]
-
Amanote Research. (n.d.). The Stability of Nicorandil in Aqueous Solution. I. Retrieved from [Link]
- Google Patents. (n.d.). EP2658839B1 - Process for the manufacture of nicorandil.
-
Repositório Aberto da Universidade do Porto. (n.d.). Development of oral tablets containing Nicorandil. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit. Retrieved from [Link]
- Google Patents. (n.d.). JP2011173832A - Nicorandil degradation inhibitor, percutaneously absorbable preparation and plaster.
-
Indian Journal of Pharmaceutical Sciences. (2001). Synthesis of Nicorandil. Retrieved from [Link]
-
Valerio, O., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. MDPI. Retrieved from [Link]
-
Li, H., & Wan, A. (2017). Nitric oxide detection methods in vitro and in vivo. Journal of Experimental Nanoscience, 12(1), 1-17. Retrieved from [Link]
-
RayBiotech. (n.d.). Nitric Oxide (Nitrate/Nitrite) Assay Kit. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nicorandil, a Nitric Oxide Donor and ATP-Sensitive Potassium Channel Opener, Protects Against Dystrophin-Deficient Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicorandil increased the cerebral blood flow via nitric oxide pathway and ATP-sensitive potassium channel opening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Griess Reagent System Protocol [worldwide.promega.com]
- 6. mdpi.com [mdpi.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Protocol Griess Test [protocols.io]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. ahajournals.org [ahajournals.org]
- 11. In Vitro Nitric Oxide Assays [cellbiolabs.com]
- 12. researchgate.net [researchgate.net]
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- 15. JP2011173832A - Nicorandil degradation inhibitor, percutaneously absorbable preparation and plaster - Google Patents [patents.google.com]
- 16. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Characterization of Nicorandil N-Oxide Effects on ATP-Sensitive Potassium (KATP) Channels
Abstract
This document provides a comprehensive guide for researchers, electrophysiologists, and drug development professionals on utilizing the patch-clamp technique to investigate the effects of Nicorandil N-Oxide on ATP-sensitive potassium (KATP) channels. While the parent compound, Nicorandil, is well-characterized as a dual-action agent with both KATP channel opening and nitric oxide (NO) donating properties, the specific activity of its N-Oxide metabolite at the ion channel level is not extensively documented. This guide, therefore, presents a robust framework for the systematic characterization of this compound, using Nicorandil as a positive control. We provide detailed, field-proven protocols for whole-cell and single-channel (inside-out) patch-clamp recordings in cardiomyocytes, complete with solution recipes, voltage protocols, and data analysis workflows. The causality behind experimental choices is explained to ensure scientific integrity and empower researchers to generate reliable and reproducible data.
Scientific Introduction: The Rationale for Investigation
ATP-sensitive potassium (KATP) channels are hetero-octameric protein complexes that couple the metabolic state of a cell to its membrane potential.[1][2] Comprised of pore-forming inwardly rectifying potassium (Kir6.x) channel subunits and regulatory sulfonylurea receptor (SURx) subunits, these channels are ubiquitously expressed in metabolically active tissues, including the heart, pancreas, and vascular smooth muscle.[3][4] In cardiomyocytes, KATP channels are predominantly closed under normal physiological conditions where intracellular ATP levels are high.[2] However, during metabolic stress, such as ischemia, a decrease in the intracellular ATP/ADP ratio triggers the opening of these channels.[5][6] The resulting potassium efflux leads to membrane hyperpolarization, which shortens the action potential duration, reduces calcium influx, and ultimately conserves cellular energy, providing a crucial cardioprotective mechanism.[6][7]
Nicorandil is a well-established antianginal drug that leverages this pathway.[7][8] Its mechanism is unique, acting as both a KATP channel opener and a nitric oxide (NO) donor.[3][9] This dual action results in potent arterial and venous vasodilation and is thought to mimic ischemic preconditioning.[3][8]
Nicorandil undergoes extensive hepatic metabolism, with the primary pathway being denitration to form pharmacologically inactive metabolites like 2-nicotinamidoethanol (also known as SG-86).[1][2][10][11] However, other metabolites, such as this compound, are also formed.[12] To date, the direct electrophysiological effects of this compound on KATP channels have not been thoroughly characterized in peer-reviewed literature. Understanding the activity of this metabolite is critical for a complete pharmacological profile of Nicorandil, as it could contribute to the parent drug's overall therapeutic effect, possess unique properties, or be inactive.
This application note provides the necessary protocols to systematically investigate and characterize the effects of this compound on KATP channels using the gold-standard patch-clamp technique.[6][13]
Foundational Concepts and Experimental Design
The core of this investigation is to compare the effects of this compound with its parent compound, Nicorandil, and a well-known KATP channel blocker, Glibenclamide. This creates a self-validating experimental system.
Experimental Logic:
-
Establish a Baseline: Record KATP channel activity in the absence of any compounds.
-
Positive Control (Activation): Apply Nicorandil to confirm the presence of functional KATP channels and validate the experimental setup's sensitivity.
-
Test Compound: Apply this compound to determine its effect (activation, inhibition, or no effect).
-
Positive Control (Inhibition): Apply Glibenclamide to confirm that the observed currents are indeed from KATP channels.[4][14]
Two primary patch-clamp configurations are recommended for a comprehensive study:
-
Whole-Cell Recording: Measures the summed activity of all KATP channels across the entire cell membrane.[15] This configuration is ideal for assessing the macroscopic effects of the compounds on cellular electrophysiology and for constructing dose-response curves.
-
Inside-Out Patch Recording: Excises a small patch of the membrane, allowing direct application of compounds to the intracellular side of the channels.[16][17] This is the premier method for studying single-channel kinetics, including open probability (Pₒ), conductance, and mean open/closed times, providing deep mechanistic insights.[18][19]
Caption: Experimental workflow for characterizing this compound.
Materials and Reagents
Cell Preparation
-
Primary Cells: Ventricular myocytes isolated from adult guinea pigs, rabbits, or mice are recommended due to their high density of KATP channels.[2][19] A Langendorff perfusion method is standard for isolation.[2]
-
Expression Systems (Alternative): HEK293 or CHO cells heterologously expressing the specific KATP channel subunits of interest (e.g., Kir6.2/SUR2A for cardiac sarcolemmal channels).
Test Compounds & Reagents
-
Nicorandil: (Sigma-Aldrich, Cat. No. N3397 or equivalent). Prepare a 100 mM stock in DMSO.
-
This compound: (Cayman Chemical, Cat. No. 35415 or equivalent).[12] Due to limited data, initial preparation of a 100 mM stock in DMSO is recommended, with solubility checks performed.
-
Glibenclamide: (Sigma-Aldrich, Cat. No. G0639 or equivalent). Prepare a 10 mM stock in DMSO.
-
ATP and ADP: (Sigma-Aldrich). Prepare Mg-free stock solutions (e.g., 100 mM) in ultrapure water and adjust pH to ~7.2 with KOH. Store in aliquots at -20°C.
-
All other salts and buffers should be of analytical or electrophysiology grade.
Solutions
Proper solution composition is critical for isolating KATP currents. The osmolarity of the intracellular solution should be 10-20 mOsm lower than the extracellular solution to promote seal formation.[17]
| Solution Type | Component | Concentration (mM) | Purpose/Rationale |
| Extracellular (Bath) | NaCl | 135 | Main charge carrier |
| KCl | 5 | Sets resting membrane potential | |
| CaCl₂ | 2 | Required for cell health and signaling | |
| MgCl₂ | 1 | Blocks inward rectifier K+ channels | |
| HEPES | 10 | pH buffer | |
| Glucose | 10 | Energy source | |
| Adjust pH to 7.4 with NaOH | |||
| Pipette (Intracellular) | K-Gluconate | 130-140 | Primary K+ source; Gluconate is a large, relatively inert anion |
| KCl | 4-10 | Sets pipette Cl- concentration | |
| MgCl₂ | 2 | Essential cofactor for ATP | |
| EGTA | 5-11 | Chelates Ca²⁺ to buffer intracellular calcium | |
| HEPES | 10 | pH buffer | |
| MgATP | Variable (0.1 - 3) | Key regulatory molecule. High ATP keeps channels closed; low ATP allows opening.[20] | |
| NaGTP | 0.4 | Required for G-protein coupled signaling | |
| Adjust pH to 7.2 with KOH |
Table 1: Recommended solution compositions for KATP channel patch-clamp studies.[20][21][22][23]
Detailed Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording
This protocol is designed to measure macroscopic KATP currents and establish a dose-response relationship for this compound.
Step-by-Step Methodology:
-
Preparation:
-
Plate isolated cardiomyocytes in a recording chamber on an inverted microscope.
-
Perfuse the chamber with standard Extracellular Solution at ~1.5-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with Intracellular Solution.[24]
-
Fill the pipette with Intracellular Solution containing a high concentration of ATP (e.g., 3 mM) to ensure KATP channels are initially closed.
-
-
Seal Formation and Whole-Cell Configuration:
-
Approach a healthy, rod-shaped myocyte with the pipette while applying slight positive pressure.
-
Upon touching the cell, release pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Apply a brief, stronger pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.[24]
-
Switch the amplifier to voltage-clamp mode and hold the cell at a potential of -70 mV.[25] Allow the cell to dialyze with the pipette solution for 5-10 minutes.
-
-
Voltage Protocol and Data Acquisition:
-
Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 300 ms) or a series of voltage steps to elicit currents.[26] This allows for the construction of a current-voltage (I-V) relationship.
-
Record baseline currents. In the presence of high intracellular ATP, the KATP current should be negligible.
-
-
Compound Application and Measurement:
-
To activate KATP channels, switch the perfusion to Extracellular Solution containing a known KATP opener like Pinacidil (e.g., 100 µM) or, for this study, Nicorandil (e.g., 300 µM - 1 mM).[7][27] A significant outward current should develop.
-
After washout, apply increasing concentrations of this compound (e.g., 1 µM to 1 mM) to the bath. Record the steady-state current at each concentration.
-
To confirm the current is from KATP channels, co-apply a high concentration of this compound with Glibenclamide (e.g., 10 µM).[4] The induced current should be significantly inhibited.
-
Protocol 2: Inside-Out Single-Channel Recording
This protocol allows for the direct measurement of drug effects on the channel's kinetic properties.
Step-by-Step Methodology:
-
Seal Formation:
-
Follow steps 4.1.1 and 4.1.2 to achieve a stable giga-ohm seal in the cell-attached configuration.
-
Use an Intracellular Solution in the pipette that mimics the extracellular environment (e.g., high Na+, low K+).
-
-
Patch Excision:
-
Data Acquisition:
-
Clamp the membrane patch at a constant potential (e.g., -60 mV or +50 mV).[28]
-
Initially, perfuse the patch with a bath solution mimicking the intracellular environment but lacking ATP. This should result in maximal KATP channel activity ("rundown").
-
Apply a bath solution containing a low concentration of ATP (e.g., 0.1-0.5 mM) to partially inhibit the channels. This creates a stable baseline against which to test openers.[29]
-
-
Compound Application and Kinetic Analysis:
-
Perfuse the patch with the ATP-containing solution plus Nicorandil (e.g., 100 µM) as a positive control. A marked increase in channel opening frequency and burst duration is expected.[7]
-
After washout, perfuse with the ATP-containing solution plus various concentrations of this compound.
-
Record several minutes of continuous activity at each concentration to allow for robust kinetic analysis.
-
Finally, apply Glibenclamide (e.g., 10 µM) to the bath to confirm channel identity by observing a profound reduction in channel activity.[30]
-
Data Analysis and Interpretation
Data should be acquired using software like pCLAMP (e.g., Clampex) and analyzed with corresponding software like Clampfit or other specialized programs.[4][18]
Whole-Cell Data
-
Current-Voltage (I-V) Relationship: Plot the peak current amplitude against the command voltage. The reversal potential should be near the Nernst potential for K⁺, and the curve will show weak inward rectification.
-
Dose-Response Analysis: Measure the peak outward current at a fixed positive potential (e.g., +40 mV) for each concentration of this compound.[27] Plot the normalized current against the log of the concentration and fit the data with the Hill equation to determine the EC₅₀ (concentration for half-maximal activation) or IC₅₀ (for inhibition).
Single-Channel Data
-
Amplitude Histogram: Create an all-points histogram from the recording to determine the single-channel current amplitude (i). The slope of the single-channel I-V plot gives the unitary conductance.[31]
-
Channel Activity (NPₒ): Calculate the total open probability as the mean patch current (I) divided by the single-channel amplitude (i). This value represents the number of channels (N) times the open probability (Pₒ).[18]
-
Dwell-Time Analysis: Analyze the durations of open and closed events to understand the kinetic mechanism. Nicorandil is known to increase the burst duration and decrease the inter-burst interval.[7] Determine if this compound shares this mechanism.
| Parameter | Whole-Cell | Inside-Out Patch | Expected Effect of KATP Opener |
| Current Amplitude | ↑ Macroscopic outward current | ↑ Mean patch current (I) | Increase |
| Unitary Conductance | Not Measured | ~70-90 pS in symmetrical K⁺ | No Change[7] |
| Open Probability (Pₒ) | Inferred from current increase | ↑ NPₒ | Increase |
| Mean Open Time | Not Measured | Little to no change | Minimal Change[29] |
| Mean Burst Duration | Not Measured | ↑ Burst duration | Increase[7] |
| EC₅₀ (Nicorandil) | ~300 µM - 1 mM (sarcolemmal) | ~10-100 µM (mitochondrial) | [1][32] |
| Blocker Effect | Glibenclamide reverses current | Glibenclamide abolishes openings | Inhibition |
Table 2: Summary of key analytical parameters and expected results for a KATP channel opener.
Mechanistic Insights and Visualization
Nicorandil has a dual mechanism of action. It directly activates the KATP channel and also donates NO, which stimulates soluble guanylate cyclase (sGC), leading to increased cGMP and subsequent vasodilation. The KATP channel-opening effect is independent of the NO pathway but both contribute to the overall physiological response.
Caption: Proposed signaling pathways for Nicorandil and investigational framework for this compound.
Conclusion and Future Directions
This application note provides a comprehensive and technically sound framework for the electrophysiological investigation of this compound's effects on KATP channels. By employing rigorous whole-cell and single-channel patch-clamp protocols with appropriate positive and negative controls, researchers can definitively characterize the activity of this metabolite. The resulting data will be crucial in determining whether this compound is an active KATP channel modulator, an inactive byproduct, or possesses a novel mechanism of action. This knowledge will significantly contribute to a more complete understanding of Nicorandil's pharmacology and may inform the development of future KATP channel-targeted therapeutics.
References
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Sato, T., Sasaki, N., O'Rourke, B., & Marbán, E. (2000). Nicorandil, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels. Journal of the American College of Cardiology, 35(2), 514-518. Available at: [Link]
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Huo, J., & Yang, H. Q. (2025). Electrophysiological analysis of cardiac KATP channel. Biophysics Reports, 11(2), 77-86. Available at: [Link]
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Kovács, R., & Török, K. (1993). Modulation of the effect of glibenclamide on KATP channels by ATP and ADP. European Journal of Pharmacology, 246(2), 143-149. Available at: [Link]
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Frydman, A. M. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of Cardiovascular Pharmacology, 20 Suppl 3, S34-44. Available at: [Link]
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Schwanstecher, M., & Panten, U. (1992). On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes. British Journal of Pharmacology, 107(2), 345-352. Available at: [Link]
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Teramoto, N. (2006). Different glibenclamide-sensitivity of ATP-sensitive K+ currents using different patch-clamp recording methods. European Journal of Pharmacology, 532(1-2), 68-76. Available at: [Link]
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Saitoh, O., & Hiraoka, M. (1996). Effects of acidosis and NO on nicorandil-activated KATP channels in guinea-pig ventricular myocytes. British Journal of Pharmacology, 119(7), 1487-1496. Available at: [Link]
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Weik, R., & Wischmeyer, E. (1997). Kinetic Analysis of the Inhibitory Effect of Glibenclamide on KATP Channels of Mammalian Skeletal Muscle. The Journal of General Physiology, 110(6), 689-700. Available at: [Link]
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Hiraoka, M., & Fan, Z. (1991). Action of nicorandil on ATP-sensitive K+ channel in guinea-pig ventricular myocytes. British Journal of Pharmacology, 104(4), 863-868. Available at: [Link]
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Aziz, Q., et al. (2019). Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells. Bio-protocol, 9(18), e3371. Available at: [Link]
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Woolf, T. F., & Jordan, R. A. (1987). Comparative effects of nicorandil, nitroglycerin, nicotinic acid, and SG-86 on the metabolic status and functional recovery of the ischemic-reperfused myocardium. Journal of Cardiovascular Pharmacology, 10(4), 429-437. Available at: [Link]
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Yamagishi, T., et al. (2004). Nicorandil enhances the effect of endothelial nitric oxide under hypoxia-reoxygenation: role of the KATP channel. British Journal of Pharmacology, 141(4), 603-610. Available at: [Link]
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Coetzee, W. A. (2007). Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle. Methods in Molecular Biology, 403, 225-241. Available at: [Link]
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Zhang, Y., et al. (2018). Electrophysiological consequences of KATP Gain-of-function in the heart: Conduction abnormalities in Cantu Syndrome. Heart Rhythm. (Note: Specific citation details are derived from the image of the research paper in the search result). Available at: [Link]
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EurekAlert! (2025). Electrophysiological analysis of cardiac KATP channel. Retrieved from [Link]
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Fan, Z., & Hiraoka, M. (1991). Action of nicorandil on ATP-sensitive K+ channel in guinea-pig ventricular myocytes. British Journal of Pharmacology, 104(4), 863-8. Available at: [Link]
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Maddaford, T. G., et al. (2017). ATP-Sensitive Potassium (KATP) Channel Openers Diazoxide and Nicorandil Lower Intraocular Pressure In Vivo. Investigative Ophthalmology & Visual Science, 58(1), 225-234. Available at: [Link]
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El-Gendy, B., et al. (2019). Predominant mechanism of action of nicorandil in different experimental models. Saudi Pharmaceutical Journal, 27(8), 1133-1142. Available at: [Link]
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ResearchGate. (n.d.). Inside-out patch-clamp recording. [Figure]. Retrieved from [Link]
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Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Retrieved from [Link]
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Virtual Labs. (n.d.). Voltage Clamp Protocol. Retrieved from [Link]
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Huo, J., & Yang, H. Q. (2025). Electrophysiological analysis of cardiac KATP channel. Biophysics Reports. Available at: [Link]
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Science With Tal. (2022). Patch Clamp Explained (Cell-Attached, Whole Cell, Inside Out, Outside Out Configurations) [Video]. YouTube. Retrieved from [Link]
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Ivanova-Nikolova, T. T., & Hansen, R. L. (1998). Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity. Neuroscience Letters, 245(2), 105-108. Available at: [Link]
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Wikipedia. (n.d.). Voltage clamp. Retrieved from [Link]
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Henley, C. (n.d.). Voltage Clamp. Foundations of Neuroscience. Retrieved from [Link]
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ResearchGate. (n.d.). Electrophysiological Analysis of Cardiac KATP Channel [PDF]. Retrieved from [Link]
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Harden, S. (n.d.). Patch Clamp Internal Solutions. Retrieved from [Link]
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Goa, K. L., & quiescent, A. (1992). Nicorandil. A review of its pharmacology and therapeutic efficacy in angina pectoris. Drugs, 44(5), 806-829. Available at: [Link]
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Liu, J., et al. (2017). Pinacidil, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes. Nitric Oxide, 68, 47-55. Available at: [Link]
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Pardo, L. A., & Stühmer, W. (2018). Defined extracellular ionic solutions to study and manipulate the cellular resting membrane potential. Journal of Cell Science, 131(12), jcs215865. Available at: [Link]
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Zaitsev, A. V., et al. (1996). Diverse Effects of Pinacidil on KATP Channels in Mouse Skeletal Muscle in the Presence of Different Nucleotides. The Journal of Membrane Biology, 153(3), 227-237. Available at: [Link]
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University of South Alabama. (n.d.). Whole-Cell Voltage Clamping of Isolated Heart Cells. Retrieved from [Link]
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Sato, T., et al. (2000). Nicorandil, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels. Journal of the American College of Cardiology. Available at: [Link]
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Reyes, A., & Sakmann, B. (1999). K-gluconate intracellular solution. [Recipe]. Retrieved from [Link]
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Wang, Y., et al. (2022). An improved procedure for isolating adult mouse cardiomyocytes for epicardial activation mapping. Acta Cardiologica Sinica, 38(1), 37-46. Available at: [Link]
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ResearchGate. (n.d.). Nicorandil enhances the effect of endothelial nitric oxide under hypoxia–reoxygenation: Role of the KATP channel. [Request PDF]. Retrieved from [Link]
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ResearchGate. (n.d.). FIGURE 2 Whole-cell patch-clamp voltage clamp recordings... [Figure]. Retrieved from [Link]
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Cell culture models to investigate Nicorandil N-Oxide effects
Application Note & Protocols
Investigating the Vascular Effects of Nicorandil N-Oxide: Validated In Vitro Models Using Endothelial and Smooth Muscle Cells
Abstract
Nicorandil is a unique anti-anginal agent with a dual mechanism of action: opening of ATP-sensitive potassium (K-ATP) channels and donation of nitric oxide (NO).[1][2][3] Its clinical efficacy is well-established, but the pharmacological activity of its metabolites, such as this compound, is less characterized. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing robust cell culture models to investigate the specific effects of this compound. We present detailed, step-by-step protocols for culturing primary Human Umbilical Vein Endothelial Cells (HUVECs) and Vascular Smooth Muscle Cells (VSMCs), which form the core of the vascular wall and are the primary targets of vasodilator drugs. Furthermore, we describe validated functional assays to quantify nitric oxide production, assess K-ATP channel-mediated hyperpolarization, and evaluate cytoprotective effects against oxidative stress. These models provide a powerful platform for dissecting the potential therapeutic contribution of Nicorandil's metabolites and screening novel cardiovascular compounds.
Introduction: The Rationale for Studying this compound
Nicorandil exerts its cardioprotective effects by acting as both a venous and arterial vasodilator.[3][4] This is achieved through two distinct molecular pathways: (1) its nicotinamide nitrate moiety acts as a nitric oxide (NO) donor, which stimulates soluble guanylate cyclase (sGC) to increase cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells, leading to relaxation[1][3][5]; and (2) it functions as an opener for ATP-sensitive potassium (K-ATP) channels, causing membrane hyperpolarization, which closes voltage-gated Ca2+ channels and prevents vasoconstriction.[5][6] This dual action provides comprehensive benefits in treating angina by reducing both cardiac preload and afterload.[4]
Upon administration, nicorandil is extensively metabolized in the liver. While the primary metabolic pathway is denitration, it also undergoes oxidation to form metabolites including this compound.[6][7] Understanding the pharmacological profile of these metabolites is critical, as they may contribute to the parent drug's overall therapeutic effect or possess unique activities. Investigating this compound in isolation allows for the precise determination of its intrinsic ability to activate NO/cGMP signaling or open K-ATP channels.
In vitro cell culture models offer an indispensable tool for this purpose. They provide a controlled environment, free from systemic influences, allowing for the direct assessment of a compound's effect on specific cell types crucial to vascular function, namely endothelial and smooth muscle cells.[8] This guide details the methodologies to create and utilize these models effectively.
Visualizing the Known & Investigated Pathways
The diagram below illustrates the established dual-action mechanism of Nicorandil and highlights the central question regarding the activity of its N-Oxide metabolite.
Core Methodologies: Cell Culture Models
The selection of an appropriate cell model is paramount. For studying vasodilation, a monoculture of either endothelial or smooth muscle cells is sufficient for mechanistic studies.
Endothelial Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs)
Rationale: HUVECs are a foundational and widely used primary cell model for studying endothelial biology, including NO production, inflammation, and drug-induced effects.[9][10] They are robust, relatively easy to culture, and responsive to various stimuli, making them ideal for initial screening and mechanistic studies.[11]
Protocol 2.1.1: Thawing and Culturing HUVECs
-
Preparation: Pre-warm Endothelial Cell Growth Medium (e.g., EGM-2) and trypsin/EDTA to 37°C. Coat a T-75 culture flask with a suitable attachment factor like gelatin or a commercial coating solution according to the manufacturer's instructions. This step is critical as it mimics the extracellular matrix, promoting cell adherence.[11]
-
Thawing: Quickly thaw a cryopreserved vial of HUVECs in a 37°C water bath until a small ice crystal remains.
-
Seeding: Immediately transfer the cells into 10 mL of pre-warmed medium in a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes to pellet the cells and remove cryopreservative.
-
Plating: Resuspend the cell pellet in 15 mL of fresh medium and transfer to the pre-coated T-75 flask.[12]
-
Incubation: Culture at 37°C in a humidified incubator with 5% CO2. Change the medium every 48-72 hours.
-
Subculture: When cells reach 80-90% confluency, wash with sterile PBS, and detach using trypsin/EDTA. Neutralize trypsin with a trypsin-neutralizing solution or serum-containing medium, centrifuge, and re-plate at a recommended split ratio (typically 1:3 to 1:5).
Vascular Smooth Muscle Cell (VSMC) Model
Rationale: VSMCs are the ultimate effectors of vasodilation and constriction. Studying these cells is essential to confirm that a compound's signaling cascade (e.g., increased cGMP) translates into smooth muscle relaxation.[5] Human Aortic Smooth Muscle Cells (HASMCs) are a common choice.
Protocol 2.2.1: Culturing Human Aortic Smooth Muscle Cells (HASMCs)
-
Preparation: Pre-warm Smooth Muscle Cell Growth Medium (e.g., SmGM-2) and trypsin/EDTA to 37°C. Standard tissue culture-treated flasks can be used.
-
Thawing & Plating: Follow the same procedure as for HUVECs (Steps 2-4), using the appropriate smooth muscle cell medium.
-
Incubation: Culture at 37°C in a humidified incubator with 5% CO2. Change the medium every 48-72 hours.
-
Subculture: Passage cells at 80-90% confluency using the same method described for HUVECs. VSMCs are generally hardier than HUVECs.
Experimental Protocols: Assessing Pharmacological Effects
Before beginning any functional assay, it is crucial to prepare the test compounds appropriately.
Compound Preparation:
-
Obtain Nicorandil and this compound of high purity (≥98%).[13]
-
Prepare stock solutions (e.g., 10-100 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C.
-
On the day of the experiment, create fresh serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture well is non-toxic (typically ≤0.1%).
Assay for Nitric Oxide (NO) Donating Activity
Principle: The NO-donating capacity of this compound can be quantified by measuring the accumulation of its stable breakdown products, nitrite (NO2-) and nitrate (NO3-), in the cell culture supernatant. The Griess assay is a simple and reliable colorimetric method for detecting nitrite.[14]
Protocol 3.1.1: Nitrite Quantification via the Griess Assay
-
Cell Seeding: Plate HUVECs in a 96-well plate at a density that will achieve ~90% confluency on the day of the assay.
-
Treatment: Wash cells with PBS and replace the medium with a phenol red-free culture medium containing various concentrations of this compound, Nicorandil (positive control), and a vehicle control (medium with DMSO).
-
Incubation: Incubate for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C.
-
Sample Collection: Carefully collect 50 µL of supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of 1% sulfanilamide (in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader.[15]
-
Analysis: Calculate the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve prepared in the same medium.
Assay for K-ATP Channel Opening Activity
Principle: The opening of K-ATP channels leads to an efflux of K+ ions, causing the cell membrane to hyperpolarize (become more negative). This change in membrane potential can be measured using voltage-sensitive fluorescent dyes.
Protocol 3.2.1: Fluorescent Membrane Potential Assay
-
Cell Seeding: Plate VSMCs or HUVECs in a black, clear-bottom 96-well plate.
-
Dye Loading: Wash cells with a physiological salt solution (e.g., HBSS). Load the cells with a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader equipped with injectors.
-
Compound Addition: Inject solutions of this compound, Nicorandil (positive control), Glibenclamide (a K-ATP channel blocker, for validation), and vehicle control.
-
Kinetic Measurement: Immediately begin measuring fluorescence kinetically over several minutes. A decrease in fluorescence signal (for many common dyes) indicates hyperpolarization.
-
Analysis: Analyze the change in fluorescence intensity from baseline. A significant, dose-dependent decrease in signal suggests K-ATP channel opening activity. The effect should be preventable by pre-treatment with Glibenclamide.
Assays for Cytoprotective Effects
Principle: Endothelial dysfunction is often linked to oxidative stress.[16][17][18] Nicorandil has been shown to protect endothelial cells from apoptosis induced by stressors like hydrogen peroxide (H2O2).[19][20] This protective capacity can be assessed by measuring cell viability and apoptosis.
Protocol 3.3.1: Oxidative Stress Model and Viability Assay
-
Pre-treatment: Seed HUVECs in a 96-well plate. Once confluent, pre-treat the cells with various concentrations of this compound or Nicorandil for 1-4 hours.
-
Induction of Stress: Add a sub-lethal concentration of H2O2 (e.g., 25-100 µM, must be optimized for your cells) to the wells.[20] Include control wells with no H2O2.
-
Incubation: Incubate for 4-24 hours.
-
Viability Assessment: Measure cell viability using a standard method such as WST-8 or MTT assay. A higher colorimetric signal in the drug-treated wells compared to the H2O2-only wells indicates a protective effect.[21]
Data Presentation & Experimental Workflow
Summary of Experimental Parameters
Effective experimental design requires careful optimization of parameters. The following table provides a starting point.
| Parameter | HUVEC Model | VSMC Model | Recommendation/Rationale |
| Seeding Density (96-well) | 5,000 - 10,000 cells/well | 4,000 - 8,000 cells/well | Aims for 80-90% confluency at the time of assay to ensure a healthy monolayer. |
| Coating | Gelatin, Fibronectin | Standard Tissue Culture | Endothelial cells require an extracellular matrix mimic for optimal attachment and function. |
| Compound Conc. Range | 0.1 µM - 500 µM | 0.1 µM - 500 µM | Wide range to establish dose-response. Nicorandil effects are seen in the 10-100 µM range in vitro.[22] |
| Vehicle Control | ≤0.1% DMSO in medium | ≤0.1% DMSO in medium | High concentrations of DMSO can be toxic or have confounding effects. |
| Positive Controls | Nicorandil, Sodium Nitroprusside (for NO) | Nicorandil, Pinacidil (for K-ATP) | Validates that the assay system is responsive to known active compounds. |
| Negative Controls | Glibenclamide (K-ATP blocker), L-NAME (NOS inhibitor) | Glibenclamide | Confirms the specificity of the observed mechanism. |
General Experimental Workflow Diagram
Conclusion
The cell-based models and protocols detailed in this application note provide a robust framework for the pharmacological characterization of this compound. By systematically evaluating its effects on nitric oxide production in endothelial cells and K-ATP channel activity in vascular smooth muscle cells, researchers can elucidate the specific contribution of this metabolite to the therapeutic profile of Nicorandil. These assays are adaptable for higher-throughput screening and can be expanded to include more complex models, such as co-cultures or cells derived from induced pluripotent stem cells (iPSCs), to further enhance their physiological relevance.[9][23]
References
- Actions of nicorandil on vascular smooth muscles - PubMed. (n.d.). PubMed.
- Nicorandil Inhibits Serum Starvation-Induced Apoptosis in Vascular Endothelial Cells. (n.d.).
- Yousif, M., & El-Sayed, M. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Clinical and Experimental Pharmacology and Physiology.
- Using cultured endothelial cells to study endothelial barrier dysfunction: Challenges and opportunities. (n.d.).
- Effects of Nicorandil on Inflammation, Apoptosis and Atherosclerotic Plaque Progression. (2021, January 27). MDPI.
- Predominant mechanism of action of nicorandil in different experimental models. (n.d.).
- Mechanism of action and neuroprotective role of nicorandil in ischemic stroke - PMC. (2024, February 29). NCBI.
- Human Cell Modeling for Cardiovascular Diseases - PMC - NIH. (n.d.).
- Nitric Oxide Assays. (n.d.). Cell Biolabs, Inc.
- Effect of nicorandil treatment on apoptosis in endothelial cells. (A)... (n.d.). ResearchGate.
- Cardiac organoids – the future of drug discovery? (2023, April 2). Qkine.
- Endothelial Dysfunction in a Cell Culture Model Exposed to Various Intermittent Hypoxia Modes. (2025, August 6). ResearchGate.
- Nitric Oxide Assay Kit - Cellular Assay Kit. (n.d.). OZ Biosciences.
- Nicorandil | C8H9N3O4. (n.d.). PubChem.
- Linking In Vitro Models of Endothelial Dysfunction with Cell Senescence - PMC. (2021, November 30). NCBI.
- Effects of Nicorandil on Inflammation, Apoptosis and Atherosclerotic Plaque Progression. (2021, January 27). MDPI.
- What is the mechanism of Nicorandil? (2024, July 17). Patsnap Synapse.
- Linking In Vitro Models of Endothelial Dysfunction with Cell Senescence. (2021, November 30). PubMed.
- Bridging the Gap: Endothelial Dysfunction and the Role of iPSC-Derived Endothelial Cells in Disease Modeling. (2024, December 11). MDPI.
- Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI. (n.d.).
- Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI.
- Study of the effects of cardiovascular drugs in heart cell cultures - PubMed. (n.d.). PubMed.
- An effective “three-in-one” screening assay for testing drug and nanoparticle toxicity in human endothelial cells. (2018, October 31). PLOS.
- Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol. (n.d.). Sigma-Aldrich.
- Primary Cultures of HUVECs. (n.d.). Creative Bioarray.
- Human Umbilical Vein Endothelial Cells (HUVEC) INTRODUCTION MATERIALS AND METHODS. (n.d.).
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Application Notes and Protocols for Studying the Pharmacokinetics of Nicorandil N-Oxide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Nicorandil, a dual-action antianginal agent, exerts its therapeutic effects through both nitric oxide (NO) donation and activation of ATP-sensitive potassium (K-ATP) channels.[1][2][3] Its metabolism is extensive, primarily involving denitration to form pharmacologically inactive metabolites.[4] However, the potential for N-oxidation of its pyridine ring represents a less-explored metabolic pathway. This document provides a comprehensive guide for establishing robust animal models to investigate the pharmacokinetics of Nicorandil N-Oxide, a potential metabolite. These protocols are designed to offer a scientifically rigorous framework for researchers in drug metabolism and pharmacokinetics (DMPK), providing detailed methodologies for in-vivo studies and bioanalytical quantification.
Introduction: The Rationale for Studying this compound
Nicorandil is a nicotinamide derivative widely used in the treatment of angina.[3] Its primary metabolic route is denitration, leading to the formation of N-(2-hydroxyethyl)-nicotinamide.[2][4][5] While this pathway is well-characterized, the metabolism of drugs containing a pyridine moiety can also involve N-oxidation.[6] The formation of N-oxides can significantly alter the physicochemical properties of a compound, affecting its solubility, membrane permeability, and potential for further metabolism or excretion.
The study of this compound is critical for a complete understanding of Nicorandil's disposition in the body. The presence and concentration of this metabolite could have implications for the parent drug's overall efficacy and safety profile. For instance, N-oxides can sometimes be reduced back to the parent amine, potentially creating a cycle that prolongs the drug's action.[7] Therefore, characterizing the formation, distribution, and elimination of this compound is a crucial step in a thorough preclinical evaluation.
Hypothesized Metabolic Pathway of Nicorandil
The following diagram illustrates the known metabolic pathway of Nicorandil and the hypothesized formation of this compound.
Caption: Hypothesized metabolic pathways of Nicorandil.
Selection of Animal Models
The choice of animal model is a critical determinant of the translational relevance of pharmacokinetic data. For 3-substituted pyridines, metabolic N-oxidation has been observed in mice, hamsters, rats, guinea pigs, and rabbits, with notable species-specific differences in the extent of this pathway.[6]
Recommended Species
For initial pharmacokinetic screening of this compound, the following species are recommended:
-
Rats (e.g., Sprague-Dawley or Wistar): Rats are a common choice for pharmacokinetic studies due to their well-characterized physiology, ease of handling, and the availability of historical control data. They are known to express a range of cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes responsible for N-oxidation.
-
Mice (e.g., C57BL/6): Mice offer the advantage of requiring smaller amounts of test compound and are suitable for higher-throughput screening. Studies have shown that mice can exhibit significant urinary excretion of pyridine-N-oxide.[6]
-
Dogs (e.g., Beagle): As a non-rodent species, dogs are often used in preclinical development to provide data that is more predictive of human pharmacokinetics. Pharmacokinetic studies of the parent drug, Nicorandil, have been conducted in dogs.[5]
Justification for Species Selection
The ideal animal model should mimic human metabolism as closely as possible. However, in the absence of direct comparative metabolic data for this compound, the initial approach should involve at least two species, typically one rodent and one non-rodent, as is standard practice in preclinical drug development. This allows for an assessment of inter-species variability and provides a more robust dataset for predicting human pharmacokinetics.
Experimental Protocols
The following protocols provide a framework for conducting in-vivo pharmacokinetic studies of Nicorandil and its N-Oxide metabolite. All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
Animal Preparation and Dosing
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the study.
-
Fasting: Animals should be fasted overnight (with free access to water) before drug administration to minimize variability in absorption.
-
Catheterization (Optional but Recommended): For serial blood sampling, surgical implantation of a catheter (e.g., in the jugular vein) is recommended to reduce stress on the animals. This should be performed at least 24 hours prior to the study.
-
Dosing:
-
Formulation: Nicorandil should be dissolved in a suitable vehicle (e.g., saline, 5% dextrose solution). The formulation for this compound will depend on its solubility and stability, which should be determined prior to the study. A reference standard for this compound can be sourced from commercial suppliers.
-
Routes of Administration:
-
Intravenous (IV): Administer as a bolus dose via a tail vein (rodents) or cephalic vein (dogs) to determine clearance, volume of distribution, and elimination half-life. A typical dose might be 1-5 mg/kg.
-
Oral (PO): Administer via oral gavage to assess oral bioavailability. A dose of 5-20 mg/kg is a reasonable starting point.
-
-
Blood Sampling
A sparse sampling or serial sampling design can be employed. For serial sampling from catheterized animals, the following time points are recommended:
-
Pre-dose (0 min)
-
Post-IV dose: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 12, and 24 hours.
-
Post-PO dose: 15, 30 minutes; 1, 2, 4, 8, 12, and 24 hours.
At each time point, collect approximately 100-200 µL of blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma should be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Caption: General workflow for the pharmacokinetic study.
Bioanalytical Method for Quantification
A sensitive and specific bioanalytical method is essential for the accurate quantification of Nicorandil and this compound in plasma. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly recommended due to its high selectivity and sensitivity.
Proposed LC-MS/MS Method
-
Sample Preparation:
-
Protein Precipitation: To a 50 µL plasma sample, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of Nicorandil or a structurally similar compound).
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase: A gradient elution with:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Nicorandil and this compound will need to be determined by infusing the individual reference standards into the mass spectrometer.
-
Hypothetical MRM transitions would be based on the molecular weights: Nicorandil (MW: 211.17) and this compound (MW: 227.17).
-
-
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Analysis and Pharmacokinetic Parameters
Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
Key Pharmacokinetic Parameters
The following table outlines the key parameters to be determined for both Nicorandil and this compound.
| Parameter | Description | Determined After |
| Cmax | Maximum plasma concentration | IV and PO |
| Tmax | Time to reach Cmax | PO |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | IV and PO |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | IV and PO |
| t1/2 | Elimination half-life | IV and PO |
| CL | Total body clearance | IV |
| Vd | Volume of distribution | IV |
| F% | Oral bioavailability | Comparison of PO to IV AUC |
Conclusion and Future Directions
These application notes provide a robust starting point for the comprehensive investigation of this compound pharmacokinetics in preclinical animal models. By employing the described methodologies, researchers can generate high-quality data to elucidate the role of N-oxidation in the overall metabolic profile of Nicorandil. Future studies could explore the enzymes responsible for N-oxide formation (e.g., using in-vitro systems with recombinant enzymes) and investigate the potential pharmacological activity of the N-oxide metabolite itself. A thorough understanding of all major metabolites is a cornerstone of modern drug development, ensuring a more complete picture of a drug's behavior in vivo.
References
-
Gorrod, J. W., & Damani, L. A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics, 5(1), 53–57. [Link]
-
BioPharma Notes. (2020). Nicorandil. [Link]
-
Poole-Wilson, P. A., & Horvath, I. G. (2012). Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris. European Cardiology Review, 8(1), 34–39. [Link]
-
Frydman, A. M. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of Cardiovascular Pharmacology, 20 Suppl 3, S34–S44. [Link]
-
Sakai, K., Akima, M., & Shiraki, Y. (1984). Pharmacokinetics of nicorandil, a new coronary vasodilator, in dogs. Journal of Pharmacobio-Dynamics, 7(5), 355–363. [Link]
-
ResearchGate. (n.d.). Determination of nicorandil in spiked urine and plasma samples. [Link]
-
Patel, S., et al. (2012). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. Journal of Pharmaceutical Analysis, 2(4), 299-305. [Link]
-
ResearchGate. (n.d.). Quantitation of Nicorandil in Pharmaceutical Formulations by Spectrophotometry Using N-(1-naphthyl) Ethylenediamine Dihydrochloride as Coupling Agent. [Link]
-
Frydman, A. M., et al. (1989). Pharmacokinetics of nicorandil. The American Journal of Cardiology, 63(21), 25J–33J. [Link]
-
Szymański, Ł., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 28(15), 5894. [Link]
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Akahane, K., et al. (1998). Nicorandil metabolism in rat myocardial mitochondria. Journal of Cardiovascular Pharmacology, 32(4), 674–679. [Link]
-
Klare, J. P., & Tichelofen, F. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(1), 101–123. [Link]
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Polish Pharmaceutical Society. (n.d.). DETERMINATION OF N-(2-NITROXYETHYL)NICOTINAMIDE (NICORANDIL). [Link]
-
Scilit. (n.d.). Some factors involved in theN-oxidation of 3-substituted pyridines by microsomal preparationsin vitro. [Link]
-
Longdom Publishing. (2017). Spectrophotometric Determination of Nicorandil in Bulk and Pharmaceutical Formulation Using Phospho-Molybdenum Blue Complex. [Link]
-
Klare, J. P., & Tichelofen, F. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 13(1), 101-123. [Link]
-
de Oliveira, A. M., et al. (2013). Activity of nicorandil, a nicotinamide derivative with a nitrate group, in the experimental model of pain induced by formaldehyde in mice. European Journal of Pharmacology, 718(1-3), 116–123. [Link]
-
de Fátima, Â., et al. (2014). Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers. Bioorganic & Medicinal Chemistry, 22(10), 2767–2775. [Link]
-
El-Sayed, M. A., & El-Sisi, A. E. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Medical Principles and Practice, 28(6), 501–509. [Link]
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Acanthus Research. (n.d.). This compound. [Link]
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ResearchGate. (n.d.). Predominant mechanism of action of nicorandil in different experimental models. [Link]
-
P. aeruginosa Metabolome Database. (n.d.). nicotine-1'-N-oxide. [Link]
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Topic: A Validated Protocol for Inducing Oxidative Stress to Evaluate the Cytoprotective Efficacy of Nicorandil N-Oxide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, self-validating framework for assessing the potential cytoprotective effects of Nicorandil N-Oxide, a primary metabolite of the anti-anginal drug Nicorandil, against chemically-induced oxidative stress in an in vitro setting. We present detailed, step-by-step protocols for inducing oxidative stress using two distinct chemical agents—hydrogen peroxide (H₂O₂) and menadione—to model different facets of cellular oxidant injury. Furthermore, we outline robust, validated assays for quantifying intracellular reactive oxygen species (ROS), lipid peroxidation, and overall cell viability. The causality behind experimental choices, the inclusion of critical controls, and guidance on data interpretation are emphasized to ensure scientific rigor and trustworthiness. This guide is designed for researchers in pharmacology, drug discovery, and cell biology seeking to investigate the bioactivity of metabolites in the context of oxidative stress-related pathologies.
Introduction: The Rationale for Testing this compound
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in numerous diseases, including cardiovascular and neurodegenerative disorders.[1] Consequently, therapeutic strategies aimed at mitigating oxidative damage are of significant interest.
Nicorandil is a unique cardiovascular drug with a dual mechanism of action: it functions as both an ATP-sensitive potassium (K-ATP) channel opener and a nitric oxide (NO) donor.[2][3][4] This dual action results in vasodilation and potent cytoprotective effects, partly by mimicking ischemic preconditioning.[5] Several studies have demonstrated that Nicorandil can protect cells from oxidative stress by reducing ROS production and preserving mitochondrial integrity.[6][7][8]
Upon administration, Nicorandil is extensively metabolized in the liver, with one of its primary metabolites being this compound.[9][10] A critical question in drug development is whether the metabolites of a parent compound retain pharmacological activity. This application note provides the necessary protocols to systematically investigate whether this compound preserves the antioxidant and cytoprotective properties of its parent compound. We will utilize a human endothelial cell line as our model system, given the relevance of endothelial dysfunction in oxidative stress-related cardiovascular disease.
Principle of the Experimental System
To test the efficacy of this compound, we must first establish a reliable and reproducible model of oxidative stress in a relevant cell type. The choice of stressor is critical, as different agents induce ROS through distinct mechanisms. This protocol details the use of two well-characterized chemical inducers to provide a more comprehensive assessment.
-
Hydrogen Peroxide (H₂O₂): A direct-acting, non-radical ROS that can freely diffuse across cell membranes. It is a key molecule in cellular signaling but at high concentrations, it can overwhelm cellular antioxidant systems, leading to damage to DNA, proteins, and lipids.[11][12] Its use models a direct oxidant challenge.
-
Menadione (Vitamin K₃): A quinone that undergoes intracellular redox cycling.[1] Cellular flavoenzymes reduce menadione to a semiquinone radical, which then reacts with molecular oxygen to generate superoxide anions (O₂⁻) and regenerate the parent quinone.[1][13] This futile cycle creates a continuous intracellular flux of superoxide, a primary ROS, which can lead to the formation of other ROS like H₂O₂.[1] This models pathology driven by enzymatic ROS production.
By evaluating this compound's ability to protect against both H₂O₂ and menadione, researchers can gain broader insight into its potential mechanism of action.
Experimental Design and Workflow
A robust experimental design with appropriate controls is essential for unambiguous data interpretation. This protocol is designed to be self-validating.
Key Experimental Groups
A typical experiment should include the following groups to ensure results are valid and interpretable:
-
Vehicle Control (Negative Control): Cells treated with the vehicle (e.g., DMSO or PBS) used to dissolve the test compounds. This group represents the basal state of the cells.
-
Stressor Control: Cells treated with the oxidative stressor (H₂O₂ or Menadione) alone. This group establishes the maximum level of damage against which protection is measured.
-
Positive Control: Cells pre-treated with the parent compound, Nicorandil, before the addition of the stressor. This group serves as a benchmark for cytoprotective activity.[8]
-
Test Group(s): Cells pre-treated with one or more concentrations of this compound before the addition of the stressor.
-
Test Compound Alone: Cells treated with the highest concentration of this compound alone (no stressor) to confirm it is not cytotoxic on its own.
Optimization is Key
Before conducting the full experiment, it is critical to perform dose-response and time-course experiments for the chosen stressor (H₂O₂ or menadione) on the specific cell line being used. The goal is to identify a concentration and exposure time that induces a significant, but not complete, level of oxidative stress and cell death (e.g., 40-60% reduction in viability). This creates a sufficient window to observe potential protective effects. Typical starting concentration ranges are 50-1000 µM for H₂O₂ and 5-50 µM for menadione.[14][15]
General Experimental Workflow
The overall process follows a logical sequence from cell preparation to data analysis.
Caption: General experimental workflow for testing this compound.
Detailed Experimental Protocols
These protocols are optimized for Human Umbilical Vein Endothelial Cells (HUVECs) cultured in 96-well plates but can be adapted for other adherent cell lines.
Materials and Reagents
-
Cell Line: HUVECs (or other suitable cell line, e.g., AC16 human cardiomyocytes).
-
Culture Medium: EGM™-2 Endothelial Cell Growth Medium-2.
-
Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Fetal Bovine Serum (FBS).
-
Stress Inducers: Hydrogen peroxide (H₂O₂) solution (30% w/w), Menadione (Vitamin K₃).
-
Test Compounds: Nicorandil, this compound.
-
Assay Kits:
-
ROS Detection: DCFDA / H2DCFDA - Cellular ROS Assay Kit (e.g., Abcam ab113851).
-
Lipid Peroxidation: TBARS Assay Kit (e.g., Cayman Chemical 10009055).
-
Cell Viability: MTT Cell Proliferation Assay Kit (e.g., Thermo Fisher V13154).
-
-
Equipment: 96-well clear- and black-walled microplates, multichannel pipette, fluorescence plate reader, absorbance plate reader, CO₂ incubator.
Protocol 1: Cell Seeding and Pre-treatment
-
Culture HUVECs to ~80% confluency in a T-75 flask.
-
Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with serum-containing medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh EGM-2 medium.
-
Count cells and adjust the density to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well). Use a black-walled plate for fluorescence assays and a clear-walled plate for absorbance assays.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare stock solutions of Nicorandil and this compound (e.g., 100 mM in DMSO). Prepare serial dilutions in serum-free medium to achieve desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
After 24 hours, remove the culture medium from the wells.
-
Add 100 µL of medium containing the appropriate concentration of vehicle, Nicorandil, or this compound to the designated wells.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
Protocol 2: Induction of Oxidative Stress
Option A: Hydrogen Peroxide (H₂O₂) Induction
-
Prepare a fresh working solution of H₂O₂ in serum-free medium from a 30% stock. For example, to achieve a final concentration of 200 µM, dilute accordingly. Note: H₂O₂ decomposes rapidly in solution, so always prepare this fresh.
-
After the pre-treatment incubation, add the H₂O₂ working solution directly to the wells.
-
Incubate for the pre-determined optimal time (e.g., 4-6 hours) at 37°C, 5% CO₂.
Option B: Menadione Induction
-
Prepare a working solution of menadione in serum-free medium from a DMSO stock.
-
After the pre-treatment incubation, add the menadione working solution to the wells to achieve the optimal final concentration (e.g., 25 µM).
-
Incubate for the pre-determined time (e.g., 6-24 hours) at 37°C, 5% CO₂.
Protocol 3: Quantifying Oxidative Stress & Viability
3A: Measurement of Intracellular ROS (DCFDA Assay) This assay should be performed immediately after the stress incubation period.
-
After treatment, carefully remove the medium from all wells.
-
Wash cells gently with 100 µL of warm PBS.
-
Prepare the DCFDA working solution according to the manufacturer's protocol (e.g., 20 µM in PBS).
-
Add 100 µL of the DCFDA working solution to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
Remove the DCFDA solution and wash once more with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence immediately using a plate reader with excitation/emission wavelengths of ~485/535 nm.[16]
-
Express data as a percentage of the Stressor Control group after subtracting the background fluorescence of the Vehicle Control.
3B: Measurement of Lipid Peroxidation (TBARS Assay) This assay measures malondialdehyde (MDA), a stable end-product of lipid peroxidation.[16]
-
After the stress incubation, collect the cell lysates according to the manufacturer's protocol. This typically involves scraping cells in a lysis buffer containing a reducing agent like BHT to prevent sample oxidation.
-
Perform the TBARS assay following the kit's instructions. This involves reacting the lysate with thiobarbituric acid (TBA) at high temperature to form a colored product.
-
Measure the absorbance at ~532 nm.
-
Calculate the MDA concentration using a standard curve prepared with MDA standards.
-
Normalize the results to the total protein concentration of each sample.
3C: Measurement of Cell Viability (MTT Assay)
-
After the stress incubation, add 10 µL of the MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO (or other solubilizing agent) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the Vehicle Control group after background subtraction.
Data Presentation and Interpretation
Summarize quantitative results in a table for clear comparison across all experimental groups.
Table 1: Example Data Summary
| Treatment Group | Intracellular ROS (% of Stressor) | MDA Level (nmol/mg protein) | Cell Viability (% of Vehicle) |
| Vehicle Control | 15 ± 3 | 0.8 ± 0.1 | 100 ± 5 |
| Stressor (200µM H₂O₂) | 100 ± 8 | 4.5 ± 0.4 | 52 ± 4 |
| Nicorandil (10µM) + Stressor | 45 ± 5 | 2.1 ± 0.2 | 85 ± 6 |
| N-Oxide (1µM) + Stressor | 92 ± 7 | 4.1 ± 0.3 | 58 ± 5 |
| N-Oxide (10µM) + Stressor | 68 ± 6 | 3.0 ± 0.3 | 73 ± 5 |
| N-Oxide (100µM) + Stressor | 51 ± 4 | 2.4 ± 0.2 | 81 ± 4 |
Interpretation:
-
A significant decrease in ROS and MDA levels in the N-Oxide + Stressor groups compared to the Stressor Control indicates antioxidant activity.
-
A significant increase in cell viability in the N-Oxide + Stressor groups compared to the Stressor Control indicates cytoprotective activity.
-
By comparing the dose-response of this compound to that of the parent Nicorandil (Positive Control), one can determine its relative potency.
Mechanistic Insights and Follow-up
If this compound demonstrates protective effects, its mechanism can be further explored. Nicorandil's effects are mediated by K-ATP channel opening and NO donation.[17][18]
Caption: Potential protective pathways of Nicorandil and its N-Oxide.
To dissect these pathways, experiments can be repeated in the presence of specific inhibitors:
-
5-Hydroxydecanoate (5-HD): A selective blocker of mitochondrial K-ATP channels. If 5-HD abolishes the protective effect of this compound, it suggests the metabolite acts via this channel.[7]
-
L-NAME: An inhibitor of nitric oxide synthase (NOS). While Nicorandil is a direct NO donor, this control can help understand the role of endogenous NO pathways.
By systematically applying these robust protocols, researchers can generate high-quality, reproducible data to definitively characterize the bioactivity of this compound in the context of oxidative stress.
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Nicorandil Prevents Sirolimus-Induced Production of Reactive Oxygen Species, Endothelial Dysfunction, and Thrombus Formation. (2016). PubMed. [Link]
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Western blot analysis for signaling pathways affected by Nicorandil N-Oxide
Application Note & Protocol
Topic: Western Blot Analysis for Signaling Pathways Affected by Nicorandil N-Oxide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nicorandil, a compound with a dual mechanism of action involving potassium channel activation and nitric oxide donation, is a subject of significant interest in cardiovascular research.[1][2][3] Its metabolite, this compound, is presumed to share or influence similar intracellular signaling pathways. This document provides a comprehensive guide for researchers to investigate the effects of this compound on key signaling cascades, such as the PI3K/Akt and eNOS pathways, using Western blot analysis. As a senior application scientist, this guide moves beyond a simple recitation of steps, delving into the rationale behind methodological choices to ensure robust, reproducible, and meaningful results. It is designed as a self-validating system, incorporating essential controls and data interpretation strategies critical for the rigorous study of signal transduction.
Scientific Background & Rationale
Mechanism of Action of the Parent Compound, Nicorandil
Nicorandil exerts its therapeutic effects through two primary mechanisms.[3][4] Firstly, it acts as an ATP-sensitive potassium (K-ATP) channel opener.[3] Opening these channels in vascular smooth muscle cells leads to hyperpolarization, which in turn inhibits voltage-gated calcium channels, reduces intracellular calcium influx, and causes vasodilation.[2] Secondly, its nitrate moiety serves as a nitric oxide (NO) donor, activating soluble guanylate cyclase (sGC) to increase cyclic GMP (cGMP) levels, further promoting smooth muscle relaxation.[1][3]
These primary actions trigger a cascade of downstream signaling events implicated in cardioprotection, anti-inflammatory responses, and regulation of endothelial function.[2][4]
Key Signaling Pathways for Investigation
Based on the known effects of Nicorandil, two interconnected pathways are of primary interest for analysis when studying its N-Oxide metabolite:
-
PI3K/Akt Pathway: This is a crucial pro-survival pathway. Activation of K-ATP channels has been linked to the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector, Akt (also known as Protein Kinase B).[2] Activated, phosphorylated Akt (p-Akt) inhibits apoptosis and promotes cell survival, a key component of cardioprotection.[2]
-
eNOS Pathway: Endothelial Nitric Oxide Synthase (eNOS) is a critical enzyme for vascular health. Its activity is modulated by phosphorylation, notably by Akt at the Ser1177 residue, which enhances NO production.[5] Nicorandil has been shown to increase eNOS expression and prevent eNOS "uncoupling," a state where the enzyme produces superoxide instead of NO.[5][6]
Investigating the phosphorylation status of Akt and eNOS via Western blot provides direct evidence of the activation state of these pathways following treatment with this compound.
Caption: Proposed signaling pathways modulated by this compound.
Experimental Design: A Self-Validating System
A successful Western blot experiment is built on rigorous controls. The goal is not just to see a band, but to generate data that is quantifiable and trustworthy.
| Experimental Variable | Rationale and Implementation |
| Cell/Tissue Model | Select a relevant model system. Human Umbilical Vein Endothelial Cells (HUVECs) or Human Coronary Artery Endothelial Cells (HCAECs) are excellent choices for studying vascular effects. For cardioprotection, H9c2 cardiomyoblasts or primary neonatal cardiomyocytes are suitable. |
| Dose-Response | Treat cells with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to determine the effective concentration for pathway modulation. |
| Time-Course | Signaling events are transient. Harvest cells at multiple time points post-treatment (e.g., 5, 15, 30, 60 minutes) to capture the peak phosphorylation event. |
| Vehicle Control | Treat cells with the same solvent used to dissolve this compound (e.g., DMSO, PBS). This is the baseline against which all changes are measured. |
| Positive/Negative Controls | Use known activators or inhibitors of the pathway to confirm the system is responsive. For Akt, IGF-1 can be a positive control, while Wortmannin can be a negative control (inhibitor). |
| Loading Controls | To ensure equal protein loading across lanes, you must probe for a housekeeping protein (e.g., GAPDH, β-Actin, α-Tubulin) whose expression is unaffected by the experimental treatments. |
| Phospho vs. Total Protein | A change in a phosphorylated protein signal is only meaningful when compared to the total amount of that protein.[7][8] An increase in p-Akt could mean pathway activation OR an increase in total Akt expression. Therefore, every blot for a phospho-protein must be stripped and re-probed (or run in parallel) for the corresponding total protein.[9] |
The Western Blot Workflow
The entire process, from sample preparation to data analysis, is a chain of dependent variables. Meticulous execution at each stage is paramount for success.
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Application Note & Protocol Guide: Experimental Design for Assessing the Cardioprotective Effects of Nicorandil N-Oxide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust experimental protocols to evaluate the cardioprotective effects of Nicorandil N-Oxide, a primary metabolite of the anti-anginal drug Nicorandil. This guide emphasizes scientific integrity, causality-driven experimental choices, and detailed, reproducible methodologies.
Introduction: The Scientific Rationale
Nicorandil is a well-established anti-anginal agent with a unique dual mechanism of action: it functions as both a nitric oxide (NO) donor and an ATP-sensitive potassium (K-ATP) channel opener.[1][2][3][4] These properties lead to balanced vasodilation, reduction of cardiac preload and afterload, and direct cardioprotective effects by mimicking ischemic preconditioning.[3][5] Upon administration, Nicorandil is metabolized in the liver, with one of its primary metabolites being this compound.[6] While the cardioprotective effects of the parent compound, Nicorandil, are extensively studied, the direct contribution and therapeutic potential of its N-Oxide metabolite warrant dedicated investigation.
This guide outlines a multi-faceted experimental approach, encompassing both in vitro and in vivo models, to rigorously assess the cardioprotective properties of this compound against myocardial ischemia-reperfusion (I/R) injury. The proposed experimental workflow is designed to elucidate the compound's direct effects on cardiac cells and its integrated physiological impact on cardiac function and tissue salvage.
Postulated Mechanism of Action of this compound
The cardioprotective mechanism of Nicorandil is attributed to its ability to open mitochondrial K-ATP channels, which stabilizes mitochondrial membrane potential and reduces cell death during ischemic events, and its function as an NO donor, which increases cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation and improved blood flow.[1][2] It is hypothesized that this compound may retain or modulate these key pharmacodynamic properties. The experimental design detailed herein aims to test this hypothesis by dissecting its effects on key cellular and physiological endpoints.
Diagram: Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling pathways for this compound's cardioprotective effects.
Experimental Workflow: A Dual-Pronged Approach
A robust assessment of this compound requires a combination of in vitro and in vivo models. This allows for the dissection of direct cellular mechanisms in a controlled environment and the evaluation of therapeutic efficacy in a complex physiological system.[7][8][9]
Diagram: Overall Experimental Workflow
Caption: A multi-part experimental workflow for assessing cardioprotection.
Detailed Protocols and Methodologies
Part 1: In Vitro Assessment of Direct Cellular Protection
Objective: To determine if this compound directly protects cardiomyocytes from simulated ischemia-reperfusion (sI/R) injury.
Model System: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are recommended for their human relevance.[9][10] Alternatively, the H9c2 rat cardiomyoblast cell line can be used as a robust, preliminary model.
Protocol 1: Simulated Ischemia-Reperfusion (sI/R) in Cultured Cardiomyocytes
-
Cell Culture: Culture hiPSC-CMs or H9c2 cells to ~80% confluency in standard growth medium.
-
Experimental Groups:
-
Normoxia Control: Cells incubated in standard culture medium under normoxic conditions (95% air, 5% CO2).
-
sI/R Control: Cells subjected to simulated ischemia followed by reperfusion.
-
NNO Treatment Groups: Cells pre-treated with varying concentrations of this compound (e.g., 1, 10, 100 µM) for a specified duration (e.g., 30 minutes) prior to sI/R.
-
Positive Control: Cells treated with a known cardioprotective agent (e.g., Nicorandil).
-
-
Simulated Ischemia: Replace standard medium with a glucose-free, hypoxic buffer (e.g., Krebs-Henseleit buffer saturated with 95% N2, 5% CO2). Place cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a predetermined duration (e.g., 3-6 hours).
-
Simulated Reperfusion: Remove the hypoxic buffer and replace it with standard, oxygenated culture medium. Return cells to a normoxic incubator (95% air, 5% CO2) for a reperfusion period (e.g., 12-24 hours).
-
Endpoint Analysis:
-
Cell Viability: Assess using MTT assay (measures metabolic activity) and LDH release assay (measures membrane damage).
-
Apoptosis: Quantify using a caspase-3 colorimetric assay or TUNEL staining.
-
Oxidative Stress: Measure reactive oxygen species (ROS) production using a fluorescent probe like DCFDA.
-
Part 2: Ex Vivo Assessment on the Isolated Heart
Objective: To evaluate the effect of this compound on myocardial function and infarct size in an integrated organ system, free from systemic influences.[11]
Model System: The Langendorff isolated perfused rat heart model is the gold standard for this purpose.[12][13][14]
Protocol 2: Langendorff Isolated Heart Ischemia-Reperfusion
-
Heart Isolation: Anesthetize a male Sprague-Dawley rat and rapidly excise the heart. Immediately cannulate the aorta on a Langendorff apparatus.[15][16]
-
Perfusion: Begin retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes. Monitor key functional parameters like Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow.[17]
-
Experimental Groups:
-
I/R Control: Hearts subjected to global ischemia and reperfusion without any drug treatment.
-
NNO Treatment: Hearts perfused with Krebs-Henseleit buffer containing this compound (at a concentration determined from in vitro studies) either before ischemia (pre-conditioning) or at the onset of reperfusion.
-
-
Global Ischemia: Induce no-flow global ischemia by stopping the perfusion for a set duration (e.g., 30 minutes).[11][18]
-
Reperfusion: Restore perfusion for an extended period (e.g., 60-120 minutes) and continuously record hemodynamic function.
-
Endpoint Analysis:
-
Cardiac Function Recovery: Calculate the recovery of LVDP and other hemodynamic parameters post-reperfusion as a percentage of their baseline values.
-
Infarct Size Measurement: At the end of reperfusion, freeze the heart and slice it into transverse sections. Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution.[19][20] Viable tissue stains red, while infarcted tissue remains pale/white.[21][22] Quantify the infarct area using digital planimetry.
-
Part 3: In Vivo Efficacy and Functional Assessment
Objective: To determine the cardioprotective efficacy of this compound in a living animal model of myocardial infarction.
Model System: A murine model (rat or mouse) of myocardial ischemia-reperfusion induced by coronary artery ligation is highly relevant and widely used.[23][24][25]
Protocol 3: Murine Myocardial Ischemia-Reperfusion Surgery
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat), intubate, and provide mechanical ventilation.
-
Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.[25]
-
Experimental Groups:
-
Sham Control: Animals undergo the full surgical procedure without LAD ligation.
-
I/R Control: Animals undergo LAD ligation followed by reperfusion.
-
NNO Treatment: Animals receive this compound via an appropriate route (e.g., intravenous bolus or infusion) at a specific time point (e.g., just before reperfusion).
-
-
Ischemia and Reperfusion: Maintain the ligation for a defined period (e.g., 30-45 minutes in mice), then release the suture to allow for reperfusion.
-
Post-Operative Monitoring and Analysis (e.g., at 24 hours and 7 days):
-
Cardiac Function Assessment: Perform serial transthoracic echocardiography to measure parameters such as Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[26][27][28][29][30]
-
Biomarker Analysis: At the study endpoint, collect blood samples to measure plasma levels of cardiac troponin I (cTnI), a highly specific marker of myocardial injury.[31][32][33][34][35]
-
Infarct Size Measurement: After the final functional assessment, euthanize the animal, excise the heart, and perform TTC staining as described in Protocol 2 to determine the infarct size relative to the area at risk.[19][36]
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in clear, concise tables to facilitate comparison between experimental groups.
Table 1: Proposed Dosing and Treatment Schedule
| Model | Compound | Concentration/Dose | Administration Timing |
| In Vitro (hiPSC-CMs) | This compound | 1, 10, 100 µM | 30 min prior to simulated ischemia |
| Ex Vivo (Langendorff) | This compound | 10 µM (example) | 10 min prior to ischemia and during reperfusion |
| In Vivo (Rat LAD Ligation) | This compound | 1, 3, 10 mg/kg (IV) | 5 min prior to reperfusion |
Table 2: Key Endpoints and Assays
| Parameter | Assay/Method | Model | Expected Outcome with Effective Cardioprotection |
| Cell Viability | MTT / LDH Release | In Vitro | Increased viability, decreased LDH release |
| Apoptosis | Caspase-3 Assay | In Vitro | Decreased caspase-3 activity |
| Hemodynamic Function | LVDP Measurement | Ex Vivo | Improved recovery of LVDP post-I/R |
| Cardiac Function | Echocardiography (LVEF, FS) | In Vivo | Preservation of LVEF and FS |
| Myocardial Injury | Cardiac Troponin I (cTnI) | In Vivo | Reduced plasma cTnI levels |
| Infarct Size | TTC Staining | Ex Vivo, In Vivo | Smaller infarct size relative to area at risk |
Conclusion
The experimental framework detailed in this application note provides a comprehensive and scientifically rigorous approach to evaluating the cardioprotective potential of this compound. By systematically progressing from direct cellular effects to integrated organ function and finally to in-vivo efficacy, researchers can build a robust data package to elucidate the therapeutic promise of this compound. The causality-driven design ensures that each step validates and informs the next, leading to a trustworthy and authoritative assessment.
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- 4. Cardioprotective Effects of Nicorandil on Coronary Heart Disease Patients Undergoing Elective Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. In vitro Models of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. In vitro Models of Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Multicellular 3D models to study myocardial ischemia–reperfusion injury [frontiersin.org]
- 11. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Video: Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts [jove.com]
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- 17. An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices | PPTX [slideshare.net]
- 18. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 19. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 20. Early phase acute myocardial infarct size quantification: validation of the triphenyl tetrazolium chloride tissue enzyme staining technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Triphenyltetrazolium staining of irreversible ischemic injury following coronary artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medschool.vcu.edu [medschool.vcu.edu]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Guidelines for experimental models of myocardial ischemia and infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]
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- 27. Myocardial contrast echocardiography assessment of mouse myocardial infarction: comparison of kinetic parameters with conventional methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. cvquality.acc.org [cvquality.acc.org]
- 32. cms.ifcc.org [cms.ifcc.org]
- 33. A practical guide to the implementation of high-sensitivity cardiac troponin assays into the clinical lab - Wu - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 34. siemens-healthineers.com [siemens-healthineers.com]
- 35. media.praxisdienst.com [media.praxisdienst.com]
- 36. A Microscopic 2,3,5-Triphenyltetrazolium Chloride Assay for Accurate and Reliable Analysis of Myocardial Injury [jove.com]
Troubleshooting & Optimization
Improving the solubility of Nicorandil N-Oxide for in vitro assays
Welcome to the technical support resource for researchers working with Nicorandil N-Oxide. This guide provides in-depth troubleshooting advice and detailed protocols to address the primary challenge encountered during in vitro studies: poor aqueous solubility. As a metabolite of the KATP channel opener and nitric oxide donor, Nicorandil, understanding the behavior of this compound is critical, yet its physicochemical properties present unique experimental hurdles[1][2].
This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just started working with this compound. Why is its solubility so challenging compared to the parent drug, Nicorandil?
Answer: This is an excellent and crucial first question. While it seems counterintuitive, the addition of an N-oxide group, despite being highly polar, does not always guarantee increased aqueous solubility[3]. This compound is the pyridine N-oxide metabolite of Nicorandil[2]. Its solubility is documented as "slight" in common organic solvents like DMSO and methanol, which are typically the first choice for creating high-concentration stock solutions[1][2].
The parent drug, Nicorandil, is readily soluble in DMSO at concentrations of 10 mg/mL or higher and moderately soluble in water[4][5]. The N-oxide derivative, however, has a more complex crystalline structure and intermolecular forces, which can significantly increase the energy required to dissolve it in either aqueous or organic solvents. This leads to the common solubility challenges that researchers face.
Q2: My this compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What is happening and how can I fix it?
Answer: This phenomenon is a classic case of antisolvent precipitation , often referred to as "crashing out"[6]. Your compound is soluble in the concentrated DMSO stock, but when this stock is diluted into the aqueous medium (the "antisolvent"), the DMSO concentration drops dramatically. The compound is suddenly exposed to an environment where it is poorly soluble, causing it to rapidly precipitate out of the solution.
This is one of the most common pitfalls in in vitro screening. Here are immediate strategies to mitigate it:
-
Optimize the Dilution Method: Instead of a single, large dilution step, perform a stepwise serial dilution. Pre-warm your aqueous buffer or medium to your experimental temperature (e.g., 37°C) and add the DMSO stock solution slowly and dropwise while gently vortexing or mixing[6]. This avoids localized high concentrations of the compound in a low-DMSO environment.
-
Reduce the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound, one that is below its thermodynamic solubility limit in the final assay medium.
-
Minimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells, with most cell lines tolerating up to 0.5% DMSO without severe cytotoxicity[7][8]. Keeping the final DMSO concentration as low as possible (ideally ≤0.1%) is critical for data integrity[9]. If your compound's solubility requires a higher DMSO percentage, you must run a parallel vehicle control to account for solvent effects[10].
Below is a troubleshooting workflow to guide your decision-making process when encountering precipitation.
Q3: What are the best solvent choices for this compound, and what are their limitations?
Answer: Given that this compound is only slightly soluble in standard solvents, a careful selection is required. The goal is to create a concentrated stock solution (e.g., 100x to 1000x the final assay concentration) to minimize the volume of solvent added to your cells[11][12].
| Solvent | Type | Recommended Max Final Conc. (v/v) | Pros | Cons & Causality |
| DMSO | Polar Aprotic | ≤ 0.5% [6][8] | Powerful solvent for many hydrophobic compounds. Well-characterized in cell assays. | Can be cytotoxic at >0.5% by affecting membrane permeability and inhibiting cell proliferation[7][13]. May cause compounds to "crash out" upon aqueous dilution. |
| Ethanol | Polar Protic | ≤ 0.5% | Less toxic than DMSO for some cell lines. Can be effective for moderately polar compounds. | Can still induce cellular stress responses. Less effective than DMSO for highly nonpolar compounds. Volatile, which can alter stock concentration over time. |
| Methanol | Polar Protic | ≤ 0.1% | Can solubilize some N-oxides. | More cytotoxic than ethanol. Not recommended for live-cell assays unless absolutely necessary and at very low concentrations. |
| Co-Solvent Mix | Mixture | Variable | Can significantly improve solubility by creating a more favorable solvent environment[14][15]. Formulations for the parent drug Nicorandil often use PEG300 and Tween-80[16]. | Requires careful optimization and extensive vehicle controls, as each component can have its own biological effects. |
Expert Insight: Always start with 100% DMSO to determine the maximum achievable stock concentration. If this concentration is too low for your experimental needs even after optimizing the dilution protocol, it is time to consider advanced formulation strategies rather than increasing the final percentage of the organic solvent.
Q4: DMSO isn't working well. What advanced, cell-compatible methods can I use to improve solubility?
Answer: When standard organic solvents fail, you must turn to formulation science. The goal is to create a stable, aqueous-compatible preparation of your compound.
1. pH Adjustment: The N-oxide group on the pyridine ring can be basic. Lowering the pH of an aqueous buffer (e.g., to pH 4-5 with dilute HCl or formic acid) can protonate this group, creating a more soluble salt form. This is a known strategy for increasing the solubility of other N-oxide compounds[17].
-
Causality: Protonation adds a positive charge to the molecule, which dramatically increases its interaction with polar water molecules, thereby enhancing solubility.
-
Caveat: You must ensure the final pH of your assay medium after adding the acidified stock is compatible with your cells' health. A final buffer back to physiological pH (~7.4) is required.
2. Use of Cyclodextrins (CDs): This is a highly effective and widely used method for poorly soluble drugs[18][19]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity[20].
-
Mechanism of Action: The poorly soluble this compound molecule can partition into the hydrophobic core of the cyclodextrin, forming an "inclusion complex." This complex has a water-soluble exterior, effectively shuttling the drug into an aqueous solution[18][21].
-
Recommended CD: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity in cell culture systems[19][20]. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is another excellent option[16].
Detailed Experimental Protocols
Protocol 1: Preparation of a Standard DMSO Stock Solution
This protocol is the first step to assess the baseline solubility of this compound[11][22].
-
Weighing: Accurately weigh 1-5 mg of this compound powder into a sterile, glass screw-cap vial with a Teflon-lined cap[23].
-
Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to achieve a target concentration (e.g., 10 mM). The molecular weight of this compound is ~227.2 g/mol [1][2]. For a 10 mM stock, you would add 440.2 µL of DMSO to 1 mg of compound.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids remain, gently warm the solution to 37°C and sonicate in a water bath for 5-10 minutes.
-
Inspection: Visually inspect the solution against a bright light. It must be completely clear with no visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Stepwise Dilution into Aqueous Medium to Prevent Precipitation
This method is critical for diluting DMSO stocks into your final assay medium[6].
-
Prepare Intermediate Dilution: Create an intermediate dilution of your DMSO stock (from Protocol 1) in pre-warmed (37°C) cell culture medium or buffer. For example, make a 1:10 dilution to create a solution that is now 10% DMSO.
-
Mix Thoroughly: Vortex the intermediate dilution gently to ensure it is homogenous. Observe for any signs of precipitation.
-
Final Dilution: Add the required volume of this intermediate solution to your assay wells, which already contain the bulk of the medium and your cells. For instance, adding 10 µL of a 1 mM intermediate stock (in 10% DMSO) to 990 µL of medium in a well results in a final concentration of 10 µM with 0.1% DMSO.
-
Vehicle Control: Crucially, prepare a parallel vehicle control by adding the same volume of the 10% DMSO-medium mixture (without the compound) to control wells[24].
Protocol 3: Aqueous Stock Preparation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Use this protocol when organic solvents are not viable. This method aims to create a fully aqueous stock solution[18][25].
-
Prepare CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or HEPES). Warm the solution to 37-40°C to aid in dissolving the cyclodextrin.
-
Add Compound: Weigh the this compound powder and add it directly to the pre-warmed HP-β-CD solution to achieve your target stock concentration.
-
Complexation: Vigorously mix the solution. This can be done by shaking or sonicating at 37°C for at least 30-60 minutes to facilitate the formation of the inclusion complex.
-
Clarification: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your aqueous stock solution. The concentration should be confirmed analytically if possible (e.g., by UV-Vis spectrophotometry), but for screening purposes, it is often assumed to be saturated.
-
Storage & Use: Filter-sterilize the stock solution through a 0.22 µm filter. This stock can now be diluted directly into your cell culture medium. Store at 4°C for short-term use or -20°C for long-term storage.
References
-
dos Santos, M. N., de Oliveira, R. S., de Souza, G. R., & Leite, F. H. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(16), 4919. Available at: [Link]
-
PubChem. (n.d.). Nicorandil. National Center for Biotechnology Information. Retrieved from [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. Retrieved from [Link]
-
Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329–E357. Available at: [Link]
-
Al-Adhami, M., Al-Fatlawi, A. A., & Al-Rekabi, A. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 17(5), 629. Available at: [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
ABL Technology. (n.d.). This compound. Retrieved from [Link]
-
Popa, L., Leucuța, S. E., & Găină, L. I. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(11), 1500. Available at: [Link]
-
Kumar, V., & Sharma, V. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability of poorly water-soluble drugs. Journal of Drug Delivery and Therapeutics, 8(5), 127-136. Available at: [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Visikol. (n.d.). SOP for In Vitro Toxicity Screening. Retrieved from [Link]
-
ResearchGate. (2009). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]
-
ResearchGate. (2020). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
ACS Publications. (2019). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
-
PubMed Central. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
PubMed Central. (2016). Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. Retrieved from [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
Sources
- 1. This compound | CAS 107833-98-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. phytotechlab.com [phytotechlab.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. globalresearchonline.net [globalresearchonline.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. csstc.org [csstc.org]
- 23. enfanos.com [enfanos.com]
- 24. SOP for In Vitro Toxicity Screening – SOP Guide for Pharma [pharmasop.in]
- 25. scispace.com [scispace.com]
Preventing degradation of Nicorandil N-Oxide in solution
Technical Support Center: Nicorandil N-Oxide Stability
Introduction to this compound and Its Stability Challenges
Nicorandil, a dual-action coronary vasodilator, functions by activating potassium channels and donating nitric oxide.[1][2] Its metabolite, this compound, is also a critical compound for study in metabolic and pharmacokinetic analyses.[3] However, researchers frequently encounter significant challenges with the stability of both nicorandil and its related compounds in solution. The primary liability of the nicorandil structure is the nitrate ester group, which is highly susceptible to hydrolysis.[4] This degradation is accelerated by moisture, pH deviations, heat, and light, leading to the formation of pharmacologically inactive byproducts and compromising the integrity of experimental results.[1][2][4]
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help researchers and drug development professionals mitigate the degradation of this compound in solution, ensuring the accuracy and reproducibility of their work.
Understanding the Primary Degradation Pathway
The predominant degradation mechanism for nicorandil and its N-oxide variant in aqueous environments is the hydrolysis of the nitrate ester bond.[4] This reaction cleaves the O-NO2 group, yielding the corresponding alcohol, N-(2-hydroxyethyl)nicotinamide, and liberating nitric acid.[4][5] This process is autocatalytic in unbuffered solutions, as the nitric acid produced further lowers the pH, accelerating subsequent hydrolysis.
Factors that catalyze this degradation include:
-
Presence of Water (Humidity): Moisture is the primary reactant for hydrolysis. Even at low humidity levels, solid nicorandil shows considerable instability.[2][4]
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the nitrate ester.
-
Elevated Temperature: Higher temperatures significantly increase the rate of chemical reactions, including hydrolysis.[4][6]
-
Light Exposure (Photolysis): UV light can provide the energy to initiate and accelerate degradation.[1]
The following diagram illustrates this key degradation pathway.
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// Node Definitions Parent [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Hydrolysis Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Degradant [label="N-(2-hydroxyethyl)nicotinamide 1-oxide\n+ Nitric Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalysts [label="Catalysts:\n• H₂O (Moisture)\n• H⁺ (Acid) / OH⁻ (Base)\n• Heat (Δ)\n• Light (hν)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edge Definitions Parent -> Intermediate [label=" Hydrolysis Initiation ", color="#5F6368"]; Intermediate -> Degradant [label=" Ester Cleavage ", color="#EA4335"]; Catalysts -> Intermediate [style=dashed, arrowhead=none, color="#34A853"]; } dot Caption: Primary hydrolytic degradation of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during experiments in a question-and-answer format.
Q1: "I prepared a stock solution of this compound in methanol/water, but my HPLC analysis shows a significant peak for a degradant after only a few hours at room temperature. What went wrong?"
A1: This is a classic stability issue driven by hydrolysis. While methanol is a suitable organic solvent, the presence of water, especially if unbuffered, creates a perfect environment for degradation.[4] At 60°C and pH 7, a 5% aqueous solution of nicorandil can lose nearly 20% of its concentration in just 12 hours.[4]
-
Causality: The nitrate ester group is inherently unstable in aqueous media. Room temperature provides sufficient thermal energy to drive this reaction, and if the water or methanol used was not pH-controlled, it could be slightly acidic or basic, further catalyzing the process.
-
Immediate Action: Store your stock solution at ≤ -20°C immediately. For analysis, prepare fresh dilutions from the frozen stock and use them within a few hours. Keep analytical vials in a cooled autosampler (e.g., 4-10°C).[1]
-
Long-Term Solution: Prepare stock solutions in a non-aqueous solvent like anhydrous acetonitrile or DMSO if your experimental design allows.[3] If an aqueous solution is necessary, use a buffer at a slightly acidic pH (e.g., pH 6.4 phosphate buffer) and store it frozen.[1] Always use fresh, HPLC-grade solvents.
Q2: "My baseline in the chromatogram is noisy, and the peak shape for this compound is poor. Could this be related to degradation?"
A2: Yes, on-column degradation or instability in the mobile phase can manifest as poor chromatography.
-
Causality: If your mobile phase is aqueous and unbuffered, the compound can degrade while sitting in the autosampler and during its transit through the HPLC system. The continuous formation of degradants can lead to peak tailing, shouldering, or a rising baseline.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure your mobile phase is buffered. A common choice for nicorandil analysis is a phosphate buffer around pH 6.4, mixed with an organic modifier like acetonitrile or methanol.[1]
-
Reduce Residence Time: Use a shorter analysis method or a higher flow rate if possible to minimize the time the analyte spends in the system.
-
Lower Column Temperature: While many methods use a slightly elevated temperature (e.g., 30°C) for better peak shape, if you suspect thermal degradation, try running the column at room temperature (around 20-25°C) to see if stability improves.[1]
-
dot graph TroubleshootingWorkflow { layout=dot; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions Start [label="Degradation Observed\nin HPLC Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolution [label="Is the sample solution\nfreshly prepared?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckStorage [label="Was the stock solution\nstored at ≤ -20°C\nand protected from light?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckMobilePhase [label="Is the mobile phase\nbuffered (e.g., pH 6.4)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckTemp [label="Is the autosampler\nand/or column cooled?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Result1 [label="Root Cause:\nSolution Instability", shape=document, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result2 [label="Root Cause:\nImproper Storage", shape=document, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result3 [label="Root Cause:\nMobile Phase Instability", shape=document, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result4 [label="Root Cause:\nThermal Degradation", shape=document, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions Start -> CheckSolution; CheckSolution -> CheckStorage [label="Yes"]; CheckSolution -> Result1 [label="No"]; CheckStorage -> CheckMobilePhase [label="Yes"]; CheckStorage -> Result2 [label="No"]; CheckMobilePhase -> CheckTemp [label="Yes"]; CheckMobilePhase -> Result3 [label="No"]; CheckTemp -> Result4 [label="No"]; } dot Caption: Decision tree for troubleshooting this compound degradation.
Q3: "I'm conducting a forced degradation study. Under what conditions should I expect to see significant degradation?"
A3: Forced degradation studies for nicorandil typically show susceptibility to acid, base, oxidation, heat, and photolysis.[1]
-
Hydrolytic Conditions: Significant degradation occurs with both acid (e.g., 5N HCl) and base (e.g., 0.5N NaOH).[1]
-
Oxidative Conditions: Treatment with strong oxidizing agents like 50% hydrogen peroxide will induce degradation.[1]
-
Thermal Stress: Heating a solution at 70°C for 24 hours is shown to cause maximal degradation among stress conditions.[1]
-
Photolytic Stress: Exposure to UV light will also cause relevant degradation.[1]
Refer to the table below for a summary of typical forced degradation results.
| Stress Condition | Reagent/Parameter | Typical Degradation (% Purity) |
| Acid Hydrolysis | 5N HCl | 89.51%[1] |
| Base Hydrolysis | 0.5N NaOH | 92.84%[1] |
| Oxidation | 50% H₂O₂ | 85.15%[1] |
| Thermal | 70°C for 24 hours | 78.67%[1] |
| Photolytic | UV Light Exposure | ~80%[1] |
| Data derived from studies on Nicorandil tablets, which is indicative for the N-Oxide metabolite. |
Recommended Experimental Protocols
Protocol for Preparation of a Stable Stock Solution
This protocol minimizes aqueous contact and thermal stress.
-
Weighing: Accurately weigh the required amount of this compound powder in an amber vial to protect from light.
-
Solvent Selection: Use HPLC-grade anhydrous DMSO as the primary solvent to prepare a concentrated stock (e.g., 10 mg/mL).[3] DMSO is hygroscopic, so use a fresh, sealed bottle.
-
Dissolution: Add the solvent to the vial, cap tightly, and vortex until the solid is completely dissolved. Gentle warming (to ~30°C) can be used if necessary, but avoid excessive heat.
-
Aliquoting & Storage: Immediately aliquot the stock solution into smaller, single-use amber microvials. This prevents repeated freeze-thaw cycles for the main stock.
-
Storage: Store all aliquots in a light-proof container at ≤ -20°C (a -80°C freezer is preferable for long-term storage). The stated stability from the manufacturer is often ≥ 4 years under these conditions.[3]
-
Working Solution: For experiments, thaw a single aliquot. Dilute to the final working concentration using your mobile phase or a pre-chilled, buffered aqueous solution immediately before analysis.
Stability-Indicating HPLC Method Parameters
This method is designed to separate this compound from its primary hydrolytic degradant.
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm[7] | Standard reverse-phase chemistry provides good retention and separation. |
| Mobile Phase A | 0.01 M Ammonium Acetate[7] | Buffered aqueous phase to maintain stable pH. |
| Mobile Phase B | Acetonitrile[7] | Common organic modifier for reverse-phase HPLC. |
| Gradient | Isocratic: 80% A / 20% B[7] | A simple, robust condition suitable for separating the parent from the main degradant. |
| Flow Rate | 1.0 mL/min[7] | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C[1] | Balances efficiency with minimizing on-column thermal degradation. |
| Autosampler Temp. | 10°C or lower | Critical for preventing degradation in the sample vial while awaiting injection. |
| Detection | UV at 256-262 nm[1][7] | Wavelength at which both nicorandil and its N-oxide metabolite have strong absorbance. |
| Injection Volume | 10-20 µL | Standard volume; adjust based on concentration and detector sensitivity. |
Frequently Asked Questions (FAQs)
-
Q: Can I use water as a solvent for short-term experiments?
-
A: It is highly discouraged. Nicorandil's degradation in water is rapid, even at neutral pH and room temperature.[4] If water is absolutely required, it must be a buffered solution (pH ~6.4), used immediately after preparation, and kept chilled.
-
-
Q: My this compound is a solid. Is it stable at room temperature?
-
A: In a perfectly dry, crystalline state, it is relatively stable.[4] However, it is very sensitive to atmospheric moisture. Exposure to even low humidity can initiate hydrolysis on the crystal surface.[2][4] It is critical to store the solid in a desiccator, preferably in a refrigerator or freezer, and tightly sealed.
-
-
Q: Does the N-oxide group affect the stability compared to the parent Nicorandil?
-
A: The primary point of hydrolytic instability is the nitrate ester, which is present in both molecules. While the N-oxide group alters the electronics of the pyridine ring, the fundamental susceptibility of the O-NO2 group to hydrolysis remains the dominant degradation pathway. The general principles of stabilization (controlling moisture, pH, temperature, and light) apply equally to both compounds.
-
-
Q: Are there any stabilizers I can add to my solution?
-
A: For experimental solutions, the addition of external stabilizers is generally not recommended as it can interfere with your assay. The most effective stabilization strategy is controlling the environmental conditions (pH, solvent, temperature). In pharmaceutical formulations, excipients are carefully selected for compatibility, but this is outside the scope of typical in-vitro experimental design.[6]
-
References
- THERAPICON S.R.L. (1996). Pharmaceutically/storage-stable nicorandil formulations. U.S. Patent No. 5,580,576.
-
Prakash, L., Malipeddi, H., & Subbaiah, B. V. (2014). Preparative Isolation and High-Resolution Mass Identification of 10 Stressed Study Degradants of Nicorandil Tablets. Journal of Chromatographic Science, 53(5), 741-750. [Link]
-
Mukhopadhyay, S., et al. (2010). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. International Journal of ChemTech Research, 2(2), 1045-1055. [Link]
-
Gomes, P. M. F. (2014). Development of oral tablets containing Nicorandil. Master's thesis, Universidade de Lisboa, Farmácia. [Link]
-
Prakash, L., Malipeddi, H., & Subbaiah, B. V. (2014). Preparative Isolation and High-Resolution Mass Identification of 10 Stressed Study Degradants of Nicorandil Tablets. Journal of Chromatographic Science, 53(5), 741-750. [Link]
-
Sobańska, K., et al. (2007). Identification and determination of nicorandil and its degradation products by HPLC and GUMS. ResearchGate. [Link]
-
Gajos, J., & Malec, E. (1997). DETERMINATION OF N-(2-NITROXYETHYL)NICOTINAMIDE (NICORANDIL). Acta Poloniae Pharmaceutica, 54(4), 321-324. [Link]
-
Nagai, H., & Kikuchi, M. (1985). The Stability of Nicorandil in Aqueous Solution. I. Amanote Research. [Link]
-
Nagai, H., & Kikuchi, M. (1985). The Stability of Nicorandil in Aqueous Solution. I. Kinetics and Mechanism of Decomposition of N-(2-Hydroxyethyl) nicotinamide Nitrate (Ester) in Aqueous Solution. Chemical and Pharmaceutical Bulletin, 33(5), 2093-2098. [Link]
-
Patel, D., et al. (2012). Pharmaceutical aspects of nicorandil. ResearchGate. [Link]
-
Guo, M., et al. (2019). Pharmaceutical Cocrystals of Nicorandil with Enhanced Chemical Stability and Sustained Release. ResearchGate. [Link]
-
El-Didamony, A. M., et al. (2017). Spectrophotometric Determination of Nicorandil in Bulk and Pharmaceutical Formulation Using Phospho-Molybdenum Blue Complex. Chemical Sciences Journal. [Link]
-
Lee, S. H., et al. (2004). HPLC Method for the Determination of Nicorandil in Human Plasma. Biomolecules & Therapeutics, 12(3), 145-149. [Link]
-
Rahman, N., et al. (2007). Quantitation of Nicorandil in Pharmaceutical Formulations by Spectrophotometry Using N-(1-naphthyl) Ethylenediamine Dihydrochloride as Coupling Agent. ResearchGate. [Link]
-
Trache, D., & Tarchoun, A. F. (2019). A schematic presentation of the decomposition process of nitrate ester-based energetic materials and their stabilizing procedure. ResearchGate. [Link]
- ICI Americas Inc. (1992). Nitrate ester preparation. European Patent No. 0471043A1.
-
Bignami, A. (2014). Therapeutic potential of nitrate esters of commonly used drugs. PubMed. [Link]
-
Acanthus Research. (n.d.). This compound. Product Information. [Link]
-
Trache, D., et al. (2017). Stabilizers for nitrate ester-based energetic materials and their mechanism of action: A state-of-the-art review. ResearchGate. [Link]
-
Al-Akayleh, F., et al. (2011). In vitro and in vivo evaluation of hydrophilic and hydrophobic polymers-based nicorandil-loaded peroral tablet compared with its once-daily commercial sustained-release tablet. ResearchGate. [Link]
-
Gismatulina, Y. A., & Budaeva, V. V. (2023). A green stabilizer for Nitrate ester-based propellants: An overview. PMC - PubMed Central. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. US5580576A - Pharmaceutically/storage-stable nicorandil formulations - Google Patents [patents.google.com]
- 5. ptfarm.pl [ptfarm.pl]
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- 7. biomolther.org [biomolther.org]
Technical Support Center: Optimizing LC-MS/MS for Nicorandil N-Oxide
Welcome to the technical support guide for the analysis of Nicorandil N-Oxide. As drug development professionals, we understand that robust and reliable bioanalytical methods are the bedrock of successful pharmacokinetic and metabolic studies. This compound, a key metabolite of the anti-anginal drug Nicorandil, presents unique analytical challenges, primarily due to the inherent instability of the N-oxide functional group.
This guide is structured to provide not just protocols, but a deep-seated understanding of the "why" behind each parameter. We will address common pitfalls and provide field-proven troubleshooting strategies to ensure you can develop a sensitive, specific, and reproducible LC-MS/MS method.
Section 1: Analyte Core Properties
A foundational understanding of your analyte's physicochemical properties is critical before method development begins. Here are the key details for this compound and its parent compound.
| Property | This compound | Nicorandil (Parent Drug) |
| Chemical Structure | ||
| Molecular Formula | C₈H₉N₃O₅[1][2][3] | C₈H₉N₃O₄[4][5] |
| Molecular Weight | 227.17 g/mol [2][3] | 211.17 g/mol [4][5] |
| Monoisotopic Mass | 227.0542 g/mol | 211.0593 g/mol |
| CAS Number | 107833-98-7[1][6] | 65141-46-0[4] |
| Predicted [M+H]⁺ | m/z 228.06 | m/z 212.07 |
Section 2: Recommended Starting LC-MS/MS Parameters
These parameters are intended as a robust starting point. Optimization will be necessary based on your specific instrumentation, matrix, and desired sensitivity.
Mass Spectrometry (Triple Quadrupole)
| Parameter | Recommended Starting Value | Rationale & Expert Insights |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a "soft" ionization technique, which is crucial for minimizing the in-source decay of the thermally labile N-oxide group.[7] Positive mode is effective for protonating the pyridine ring nitrogen. |
| Precursor Ion | m/z 228.1 | The protonated molecular ion [M+H]⁺. Always confirm with a high-resolution instrument if available. |
| Product Ions (SRM) | Scan for optimal transitions. Potential fragments involve the loss of the nitrooxyethyl side chain. | Start with a product ion scan to identify 2-3 of the most stable and intense fragments. Unlike the parent Nicorandil (m/z 212 → 135), the fragmentation of the N-oxide may differ.[8][9] Avoid transitions involving a simple loss of oxygen (m/z 212.1) as this can arise from in-source fragmentation and compromise specificity. |
| Declustering Potential (DP) / Cone Voltage | Low to Mid-Range (e.g., 20-50 V) | This is a critical parameter. High DP values increase collisions in the source, which can easily break the N-O bond, leading to in-source fragmentation to the parent drug.[10][11] Start low and increase only if precursor intensity is poor. |
| Source Temperature | ≤ 350 °C | N-oxides can be thermally unstable.[12][13] Use the lowest temperature that still provides efficient desolvation to prevent thermal degradation back to Nicorandil. |
| Collision Energy (CE) | Optimize for each transition | Perform a CE ramp for your chosen product ions to find the optimal energy for maximum, stable fragment intensity. |
Liquid Chromatography (Reversed-Phase)
| Parameter | Recommended Starting Value | Rationale & Expert Insights |
| Column | C18 or Phenyl-Hexyl, 2.1 or 3.0 mm i.d., < 3 µm particle size | A standard C18 column provides good retention for these moderately polar compounds.[8][14] A Phenyl-Hexyl can offer alternative selectivity. Smaller particle sizes improve peak efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water or 2-5 mM Ammonium Acetate | A slightly acidic mobile phase helps ensure consistent protonation of the analyte for positive mode ESI.[8] Ammonium acetate can sometimes improve peak shape for nitrogen-containing compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Both are common, but acetonitrile often provides sharper peaks and lower backpressure. Test both during development. |
| Gradient | Start at 5-10% B, ramp to 70-95% B over 5-7 minutes | A generic gradient to start. The goal is to achieve good retention (k' > 2) to separate the analyte from matrix interferences and any potential parent drug contamination. Poor retention can lead to ion suppression.[15] |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm i.d. column) | Standard flow rate for this column dimension, compatible with ESI sources. |
| Column Temperature | 30 - 40 °C | Use moderate temperatures. While it can improve peak shape, excessive heat can potentially degrade the analyte on-column.[7] |
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the analysis of this compound in a practical, question-and-answer format.
Q1: I am observing a large peak for Nicorandil (m/z 212.1) even when I am injecting a pure standard of this compound. What is happening?
This is the most frequent challenge with N-oxide metabolites and is almost certainly due to in-source fragmentation (also known as in-source decay). The N-O bond on the pyridine ring is relatively weak and can be cleaved by thermal energy or high voltages within the ESI source, resulting in a neutral loss of an oxygen atom (-16 Da).[12][13][16] The mass spectrometer then detects what appears to be the parent drug.
Troubleshooting Steps:
-
Reduce Source Temperature: Systematically lower the gas/desolvation temperature in 25-50°C increments. Find the minimum temperature required for good signal intensity.[10]
-
Lower Declustering Potential (DP) / Cone Voltage: This is the most effective parameter to adjust. Reduce the DP significantly (e.g., start at 20 V). This lessens the kinetic energy of the ions entering the mass spectrometer, minimizing the collisions that cause fragmentation.[10][11]
-
Use a Gentler Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less prone to this specific fragmentation, though it can also be used to intentionally induce it for identification purposes.[16] For quantification, sticking with a very gentle ESI is preferable.
Q2: My signal for this compound is weak, variable, or non-existent. How can I improve detection?
Weak or inconsistent signal can stem from issues with analyte stability, chromatography, or mass spectrometer settings.
Troubleshooting Workflow:
Caption: Troubleshooting logic for poor analyte signal.
Key Considerations:
-
Analyte Stability: N-oxides can be unstable in certain matrices or solvents.[7] They can revert to the parent drug during sample collection, storage, or preparation. It is crucial to minimize sample heating and use neutral or near-neutral pH conditions where possible.[7][17]
-
Chromatography: Ensure the analyte is well-retained on the column. If it elutes too early with the solvent front, its ionization will be suppressed by matrix components, leading to a weak and variable signal.[15]
-
Sample Preparation: Protein precipitation with cold acetonitrile is often a good choice as it is effective and fast, minimizing processing time. Using methanol can sometimes lead to higher conversion of N-oxides back to the parent drug, especially in hemolyzed plasma.[17]
Q3: My chromatographic peak shape is poor (tailing or fronting). What are the likely causes?
Poor peak shape compromises both sensitivity and accuracy.
-
Peak Tailing:
-
Cause: Often caused by secondary interactions between the basic nitrogen on the pyridine ring and residual acidic silanols on the silica-based column packing. This is especially true if the column is old.
-
Solution:
-
Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to fully protonate the analyte.
-
Try a different column chemistry (e.g., one with advanced end-capping or a hybrid particle).
-
Reduce sample injection volume or concentration to avoid overloading the column.[18]
-
-
-
Peak Fronting:
-
Cause: Typically a result of column overloading or an injection solvent that is much stronger than the initial mobile phase conditions.
-
Solution:
-
Dilute the sample or reduce the injection volume.
-
Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your starting mobile phase composition.[19]
-
-
Q4: How should I handle samples to ensure the stability of this compound?
Stability is paramount for accurate quantification. N-oxide metabolites are known to be susceptible to degradation.[7]
Best Practices for Stability:
-
Sample Collection & Storage: Collect blood samples using appropriate anticoagulants and process to plasma or serum promptly. Store frozen at -70°C or lower.
-
Extraction Conditions: Perform sample preparation steps (e.g., protein precipitation, LLE) at low temperatures (on an ice bath). Avoid high heat during any evaporation steps.[7]
-
pH Control: Avoid strongly acidic or basic conditions during extraction, as this can catalyze the reduction of the N-oxide. Near-neutral pH is often safest.[7]
-
Autosampler Temperature: Keep the autosampler temperature low (e.g., 4-10°C) to prevent degradation of processed samples while they are waiting for injection.
-
Validate Stability: You must perform and document freeze-thaw stability, bench-top stability, and autosampler stability experiments as part of your method validation to prove the analyte is stable under your specific conditions.
Section 4: Experimental Workflow Diagrams
Visualizing the workflow can help in planning experiments and identifying potential areas for optimization.
Sample Preparation Workflow
Caption: A typical protein precipitation workflow for this compound.
References
-
Cesar, I., Bastos, L. F., et al. (2011). Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study. Journal of Mass Spectrometry. Available at: [Link][8][9][14]
-
Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Available at: [Link][17]
-
Dalapati, R., et al. (n.d.). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. Available at: [Link][7]
-
Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1352-1359. Available at: [Link][16]
-
Cai, X., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-90. Available at: [Link][12][13]
-
PubChem - National Institutes of Health. (n.d.). Nicorandil. Available at: [Link][5]
-
Noury, E. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Available at: [Link][10]
-
Siddiqui, M. R., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science. Available at: [Link][15]
-
Agilent Technologies, Inc. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available at: [Link][18]
-
Chromatography Online. (2023). LC Troubleshooting. YouTube. Available at: [Link][19]
Sources
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- 2. labsolu.ca [labsolu.ca]
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- 4. Nicorandil | 65141-46-0 [chemicalbook.com]
- 5. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 10. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. In-source fragmentation [jeolusa.com]
- 12. researchgate.net [researchgate.net]
- 13. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. altasciences.com [altasciences.com]
- 18. agilent.com [agilent.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yield in Nicorandil N-Oxide Synthesis
Welcome to the technical support center for the synthesis of Nicorandil N-oxide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to diminished yields during the N-oxidation of Nicorandil.
Troubleshooting Guide
This section addresses specific, frequently encountered problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction has a low conversion rate, and I'm recovering a significant amount of unreacted Nicorandil. What is the likely cause?
A1: Low conversion is one of the most common issues and typically points to problems with the oxidizing agent, reaction kinetics, or overall reaction conditions.
-
Causality—Oxidant Potency and Stoichiometry: The N-oxidation of a pyridine ring is an electrophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks the oxidant.[1] If the oxidizing agent is not potent enough, has degraded, or is used in insufficient amounts, the reaction will not proceed to completion.
-
Troubleshooting Steps:
-
Verify Oxidant Quality: Use a fresh bottle of m-CPBA or titrate your hydrogen peroxide solution to confirm its concentration. For m-CPBA, a simple iodometric titration can determine its active oxygen content.
-
Adjust Stoichiometry: While a 1.1 to 1.2 molar equivalent of the oxidant is often sufficient, a stalled reaction may benefit from a slight increase to 1.5 equivalents. Add the extra portion-wise and monitor by Thin-Layer Chromatography (TLC).
-
Optimize Temperature and Time: N-oxidations are often exothermic. The reaction may require initial cooling to control the rate, followed by warming to room temperature or gentle heating to ensure completion.[4] Monitor the reaction hourly via TLC until the Nicorandil spot has disappeared. A common mistake is quenching the reaction prematurely.[5]
-
Q2: My TLC analysis shows the formation of multiple new spots, leading to a low yield of the desired this compound. What are these byproducts?
A2: The presence of multiple byproducts suggests side reactions are occurring. In the context of N-oxidation, these are often due to over-oxidation, reactions with the solvent, or instability of the product under the reaction conditions.
-
Causality—Reaction Specificity: The pyridine ring, once N-oxidized, becomes more electron-rich, making the 2- and 4-positions susceptible to further reactions.[1][6] The nitrate ester group in Nicorandil is also sensitive to both acidic and basic conditions, which can lead to hydrolysis or other degradation pathways.
-
Over-oxidation: While less common for a simple pyridine N-oxide, harsh conditions could potentially lead to ring-opened products.
-
Solvent Reactivity: The choice of solvent is critical. Chlorinated solvents like dichloromethane (DCM) or chloroform are generally preferred as they are relatively inert.[7] Protic solvents may interfere with the oxidant.
-
Product Degradation: The product, this compound, may be unstable under the workup conditions. Aqueous workups with strong acids or bases can hydrolyze the nitrate ester.
-
-
Troubleshooting Steps:
-
Control Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C to start) and allow it to slowly warm to room temperature. This minimizes side reactions by controlling the exothermic release.
-
Solvent Selection: Ensure you are using a dry, inert solvent like DCM. The presence of water can lead to undesired hydrolysis.[8]
-
Modified Workup: After the reaction is complete, consider a non-aqueous workup or a very gentle aqueous wash. Instead of a strong base wash to remove acidic byproducts (like m-chlorobenzoic acid), try passing the crude mixture through a short plug of basic alumina or sodium bicarbonate to neutralize the acid.
-
Q3: I'm losing a significant amount of product during the purification step (column chromatography or extraction). How can I improve my isolated yield?
A3: Product loss during workup and purification is a frequent cause of low isolated yields and is often related to the physicochemical properties of the N-oxide product.[8]
-
Causality—Polarity and Solubility: Pyridine N-oxides are highly polar and often hygroscopic, making them tricky to handle.[9][10]
-
Aqueous Solubility: Due to its high polarity, this compound can have significant solubility in the aqueous layer during extractions, leading to loss.[8]
-
Silica Gel Adsorption: The polar N-oxide group can bind strongly to acidic silica gel during column chromatography, resulting in streaking, poor separation, and irreversible adsorption.[8]
-
-
Troubleshooting Steps:
-
Optimize Extraction:
-
Minimize aqueous washes.
-
Use brine (saturated NaCl solution) in your final wash to decrease the solubility of the organic product in the aqueous phase.
-
Back-extract the combined aqueous layers with your organic solvent (e.g., DCM or ethyl acetate) to recover any dissolved product.[8]
-
-
Improve Chromatography:
-
Deactivate Silica: Pre-treat your silica gel with a small amount of a base like triethylamine (e.g., by adding 0.5-1% triethylamine to your eluent system) to neutralize acidic sites and prevent product adsorption.
-
Alternative Stationary Phase: Consider using neutral alumina instead of silica gel for your column.
-
Recrystallization: If possible, recrystallization is often a superior method for purifying polar compounds and can lead to higher recovery of pure material.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best oxidizing agent for synthesizing this compound?
A1: The choice of oxidant depends on scale, safety, and desired reaction conditions.
| Oxidizing Agent | Common Conditions | Advantages | Disadvantages |
| m-CPBA | DCM or CHCl₃, 0 °C to RT | High reactivity, clean reaction, commercially available.[2] | Can be explosive, byproduct (m-CBA) must be removed.[11] |
| H₂O₂ / Acetic Acid | Acetic acid, 70-85 °C | Inexpensive, readily available reagents.[3] | Requires heating, acidic conditions may degrade product. |
| Peracetic Acid | Acetic acid, controlled temp | Potent oxidant.[3] | Can be hazardous, requires careful temperature control. |
For laboratory-scale synthesis, m-CPBA is often the preferred choice due to its reliability and milder reaction conditions.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress.
-
Stationary Phase: Use standard silica gel plates.
-
Mobile Phase: A mixture of a polar and non-polar solvent is needed. Start with a system like 95:5 DCM:Methanol or 9:1 Ethyl Acetate:Hexane and adjust the polarity to achieve good separation between the starting material and the product.
-
Visualization: Use a UV lamp (254 nm). The starting Nicorandil and the N-oxide product should both be UV active. The N-oxide product will be significantly more polar, resulting in a lower Rf value (it will not travel as far up the plate). The reaction is complete when the spot corresponding to Nicorandil is no longer visible.
Q3: What analytical techniques should I use to confirm the identity and purity of my final product?
A3: A combination of techniques is essential for full characterization.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The formation of the N-oxide causes a downfield shift of the protons on the pyridine ring, particularly those at the 2- and 6-positions, which is a key diagnostic indicator.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. Look for the [M+H]⁺ ion corresponding to the mass of this compound (C₈H₉N₃O₅, MW: 227.18 g/mol ).[12]
-
Infrared (IR) Spectroscopy: Look for the characteristic N-O stretching vibration, which typically appears in the 1200-1300 cm⁻¹ region.
Visualized Workflows and Pathways
Synthesis Pathway
The reaction involves the direct oxidation of the pyridine nitrogen in Nicorandil.
Caption: General synthesis scheme for this compound.
Troubleshooting Workflow for Low Yield
A systematic approach to diagnosing the cause of low yield.
Caption: A logical workflow for troubleshooting low yield.
Protocols
Protocol 1: Synthesis of this compound using m-CPBA
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Nicorandil (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).[5]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature.
-
Monitoring: Monitor the reaction progress every hour using TLC (e.g., 95:5 DCM:MeOH). The reaction is complete when the starting material spot is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by recrystallization.
References
-
Mosher, H. S., & others. (1963). Pyridine-N-oxide. Organic Syntheses, 43, 83. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
Acanthus Research. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Nicorandil-impurities. Retrieved from [Link]
-
Reddit. (2022). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]
-
PubMed. (2001). Original method for nicorandil synthesis. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2002). Synthesis of Nicorandil. Retrieved from [Link]
- Google Patents. (2012). WO2012089769A1 - Process for the manufacture of nicorandil.
-
ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Retrieved from [Link]
-
WIPO Patentscope. (2012). WO/2012/089769 PROCESS FOR THE MANUFACTURE OF NICORANDIL. Retrieved from [Link]
-
Axios Research. (n.d.). Nicorandil Pyridine N-Oxide. Retrieved from [Link]
-
ACS Publications. (2011). Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid. Organic Process Research & Development. Retrieved from [Link]
-
SynZeal. (n.d.). Nicorandil Impurities. Retrieved from [Link]
-
ResearchGate. (2001). N-oxidation of pyridines by hydrogen peroxide in the presence of TS1. Retrieved from [Link]
-
ACS Publications. (2022). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Retrieved from [Link]
-
Reddit. (2023). How to dry pyridine N-oxide obtained commercially. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
-
Baran Lab, Scripps Research. (2012). Pyridine N-Oxides. Retrieved from [Link]
-
ACS Publications. (2022). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (1978). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]
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ACS Publications. (2018). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Organic Process Research & Development. Retrieved from [Link]
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Minimizing interference in Nicorandil N-Oxide quantification
Technical Support Center: Nicorandil N-Oxide Quantification
A Senior Application Scientist's Guide to Minimizing Interference
Welcome to the technical support center for bioanalytical challenges in drug metabolism studies. This guide provides in-depth troubleshooting strategies and advanced protocols specifically designed for the quantification of this compound. As a polar, and potentially labile, metabolite of Nicorandil, its accurate measurement requires a nuanced approach that goes beyond standard methodologies. Here, we dissect the root causes of common analytical interferences and provide field-proven solutions to ensure the integrity and reliability of your data.
Part 1: Understanding the Core Challenge
Nicorandil undergoes extensive metabolism, with primary pathways including denitration and N-oxidation.[1][2][3][4] The resulting N-oxide metabolite (C₈H₉N₃O₅, MW: 227.17 g/mol )[5][6][7] presents a significant bioanalytical challenge due to two key chemical properties:
-
High Polarity: The addition of the N-oxide functional group drastically increases the molecule's polarity compared to the parent drug. This makes it difficult to retain on traditional reversed-phase (e.g., C18) HPLC columns and challenging to extract efficiently from complex biological matrices like plasma.[8][9]
-
Potential Instability: N-oxide metabolites are known to be susceptible to chemical and thermal degradation. A primary concern is the potential for in-vitro or in-source (within the mass spectrometer) reduction back to the parent drug, Nicorandil.[10] This can lead to an underestimation of the N-oxide and an overestimation of the parent compound.
This guide is structured to help you proactively develop a robust analytical method and reactively troubleshoot the specific issues that arise from these properties.
Metabolic Pathway of Nicorandil
The following diagram illustrates the formation of this compound and its relation to other metabolic pathways.
Caption: Metabolic conversion of Nicorandil.
Part 2: Proactive Method Development for Success
A robust method is the best defense against interference. The following sections outline scientifically-grounded strategies for sample preparation and chromatography tailored for this compound.
Strategy 1: Advanced Sample Preparation
Simple "dilute-and-shoot" or protein precipitation (PPT) methods are often insufficient for polar metabolites as they do not adequately remove matrix components like phospholipids, which are a primary cause of ion suppression in LC-MS/MS.[8][11]
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons for this compound | Recommendation |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Poor removal of phospholipids and other polar interferences. High risk of matrix effects.[8] | Not recommended for definitive quantification unless followed by advanced chromatography. |
| Liquid-Liquid Extraction (LLE) | Can provide a very clean extract. | Difficult to find an organic solvent that can efficiently extract the highly polar N-oxide from an aqueous matrix.[12] | Generally unsuitable. |
| Solid-Phase Extraction (SPE) | Highly selective, excellent for removing interferences, allows for sample concentration.[13] | Requires method development; more costly per sample than PPT. | Highly Recommended. |
Recommended SPE Protocol: Mixed-Mode Cation Exchange
Given that this compound contains a basic pyridine ring, a mixed-mode SPE strategy combining reversed-phase and ion-exchange mechanisms offers superior selectivity.[14]
Step-by-Step Protocol:
-
Select Cartridge: Choose a mixed-mode polymer-based sorbent with both hydrophobic (e.g., divinylbenzene) and strong cation-exchange (e.g., sulfonic acid) functional groups.
-
Condition: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibrate: Equilibrate with 1 mL of a weak acidic buffer (e.g., 2% formic acid in water). This ensures the pyridine nitrogen is protonated (positively charged).
-
Load Sample: Pre-treat plasma/serum by diluting 1:1 with the equilibration buffer. Centrifuge to pellet proteins and load the supernatant onto the cartridge.
-
Wash 1 (Polar Interferences): Wash with 1 mL of the equilibration buffer to remove salts and highly polar, non-basic compounds.
-
Wash 2 (Non-Polar Interferences): Wash with 1 mL of methanol to remove non-polar compounds like phospholipids that are retained by the reversed-phase mechanism.
-
Elute: Elute the protonated this compound by disrupting the ionic interaction. Use 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute in a mobile phase-matched solution for LC-MS/MS analysis.
Strategy 2: Advanced Chromatographic Separation
Poor retention on standard C18 columns is the most common chromatographic issue for polar analytes.[15]
Recommended Chromatography: HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative to reversed-phase for retaining and separating highly polar compounds.[10] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile).
Recommended HILIC-LC-MS/MS Starting Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Amide, Cyano, or unbonded Silica phase (e.g., 2.1 x 100 mm, 1.7 µm) | Provides polar stationary phase for HILIC retention mechanism. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | Provides ions for ESI and a buffered aqueous component. |
| Mobile Phase B | Acetonitrile | The weak, non-polar solvent in the HILIC mobile phase system. |
| Gradient | Start at 95% B, decrease to 40% B over 3-5 minutes. | A decreasing organic gradient elutes analytes in HILIC mode. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp. | 40°C | Balances efficiency and analyte stability. |
| Injection Vol. | 2-5 µL | Minimize injection of non-mobile phase matched solvent. |
Strategy 3: Optimized Mass Spectrometry Detection
Accurate detection requires specific and stable MS/MS transitions. While no published method exists for this compound, we can propose likely parameters based on its structure.
Proposed LC-MS/MS Parameters (Positive ESI Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed CE (eV) | Notes |
| This compound | 228.1 [M+H]⁺ | 122.1 | ~15-25 | Loss of the nitrooxyethylamino side chain. |
| This compound | 228.1 [M+H]⁺ | 106.1 | ~20-30 | Further fragmentation of the pyridine N-oxide ring. |
| Nicorandil (for monitoring) | 212.1 [M+H]⁺ | 135.0 | ~15-25 | As reported in the literature.[16][17][18] |
| IS (Stable Isotope Labeled) | e.g., 233.1 [M+D5+H]⁺ | e.g., 127.1 | Match analyte CE | A stable isotope-labeled IS is the gold standard for correcting matrix effects and variability.[19][20] |
Part 3: Troubleshooting Guide & FAQs
This section addresses specific problems in a direct question-and-answer format, following a logical workflow for diagnosing issues.
Troubleshooting Workflow for Signal Suppression
Use this decision tree when you suspect matrix effects are compromising your data.
Caption: A logical workflow for diagnosing and fixing matrix effects.
Frequently Asked Questions (FAQs)
Q1: My this compound peak has very poor retention and shape on my C18 column. What is the cause and solution?
-
Cause: This is expected behavior. The high polarity of this compound prevents it from effectively partitioning into the non-polar C18 stationary phase. This results in little to no retention, co-elution with the solvent front, and susceptibility to matrix interferences.[15]
-
Solution: Switch your chromatographic method from reversed-phase to HILIC, as detailed in the "Proactive Method Development" section. A HILIC column will provide robust retention and significantly improved peak shape for this analyte.
Q2: I'm seeing a significant peak for the parent drug, Nicorandil, when I inject a pure standard of this compound. Why is this happening?
-
Cause: This strongly suggests in-source reduction or fragmentation. The high temperatures and voltages within the ESI source of the mass spectrometer can cause the N-oxide functional group to lose its oxygen atom, reverting the molecule back to the parent drug.[10]
-
Solution: Optimize your MS source parameters. Systematically reduce the source temperature (vaporizer/drying gas temperature) and ion transfer voltages. Use the softest ionization conditions possible that still provide adequate signal for the N-oxide precursor ion ([M+H]⁺ at m/z 228.1).
Q3: My recovery for this compound is low and inconsistent between samples after using protein precipitation. How can I fix this?
-
Cause: Inconsistent recovery is a classic symptom of matrix effects, specifically ion suppression.[20][21] Endogenous compounds from the plasma that are not removed by PPT, such as phospholipids, co-elute with your early-eluting analyte and compete for ionization, reducing its signal inconsistently.[11]
-
Solution: Implement a more rigorous sample cleanup technique. The recommended solution is the mixed-mode Solid-Phase Extraction (SPE) protocol described earlier. This will selectively isolate your analyte while removing the majority of interference-causing matrix components, leading to higher and more consistent recovery.[13][22]
Q4: How do I quantitatively assess for matrix effects as required by regulatory guidelines?
-
Answer: Regulatory bodies like the FDA require a quantitative assessment of matrix effects during method validation.[23][24][25] The standard procedure is the post-extraction spike method:
-
Extract at least six different lots of blank biological matrix.
-
Spike the extracted blank matrix with the analyte at low and high concentrations (post-extraction). This is Set B.
-
Prepare equivalent standards in a clean solvent (e.g., reconstitution solvent). This is Set A.
-
Calculate the matrix factor (MF) for each lot: MF = (Peak Response in Set B) / (Mean Peak Response in Set A).
-
The coefficient of variation (CV%) of the matrix factors across all lots should be ≤15%. This demonstrates that the matrix effect, while potentially present, is consistent and can be reliably corrected by an appropriate internal standard.
-
References
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Nicorandil | C8H9N3O4 | CID 47528 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration (FDA). [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January). KCAS Bioanalytical & Pharma Services. [Link]
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Solid-Phase Extraction of Polar Compounds From Water. (2013, October 12). Tech Briefs. [Link]
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Nicorandil. (2020, August 11). BioPharma Notes. [Link]
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Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration (FDA). [Link]
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Guidance for Industry: Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration (FDA). [Link]
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Cesar, I., et al. (2011). Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study. Journal of Mass Spectrometry, 46(11), 1149-55. [Link]
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Understanding and Improving Solid-Phase Extraction. (2014, December 1). LCGC International. [Link]
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PubMed Central. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration (FDA). [Link]
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Bioanalytical Method Development: Focus on Polar Compounds. (n.d.). BioPharma Services. [Link]
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Nicorandil. (n.d.). Deranged Physiology. [Link]
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Sample preparation for polar metabolites in bioanalysis. (2015). Analyst, 140(18), 6176-85. [Link]
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Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). American Pharmaceutical Review. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC International. [Link]
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Solid-phase extraction. (n.d.). Wikipedia. [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 5). LCGC International. [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. (2019). Bioanalysis, 11(13), 1195-1198. [Link]
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Singh, B., et al. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of Cardiovascular Pharmacology, 20 Suppl 3, S34-44. [Link]
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A Systematic Approach to Bioanalysis LC Method Development using UPLC. (n.d.). Waters. [Link]
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Frydman, A. M., et al. (1989). Pharmacokinetics of nicorandil. The American Journal of Cardiology, 63(21), 25J-33J. [Link]
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Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study. (2011). Semantic Scholar. [Link]
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SPE Method Development Tips and Tricks. (n.d.). Agilent. [Link]
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Bioanalytical Method Development –Determination of Drugs in Biological Fluids. (n.d.). Journal of Pharmaceutical Science and Technology (JPST). [Link]
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Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: Application for a pharmacokinetic study. (2011). ResearchGate. [Link]
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An Overview of the Development and Validation of Bioanalytical Methods using HPLC. (2024). International Journal of Pharmaceutical and Bio-Medical Science. [Link]
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Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. (2014). ResearchGate. [Link]
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Technical Support Center: Enhancing the Stability of Nicorandil N-Oxide During Storage
A Message from our Senior Application Scientists
Dear Researchers, Scientists, and Drug Development Professionals,
Our goal is to provide you with in-depth, actionable technical guidance to support your research and development efforts. In that spirit, we have initiated a comprehensive review to create a technical support center focused on enhancing the storage stability of Nicorandil N-oxide.
This compound is primarily recognized as a metabolite of the potent vasodilator, Nicorandil.[1] While the parent compound, Nicorandil, is well-documented for its instability in the presence of humidity, compressive forces, and light, leading to hydrolytic degradation of its nitrate ester group, there is a significant lack of publicly available scientific literature specifically detailing the stability profile of this compound.[2][3]
Our extensive search for robust data on the degradation pathways, kinetics, and stabilization strategies for this compound has revealed that this specific area is not yet well-explored in published research. While we can hypothesize that the nitrate ester moiety present in this compound may render it susceptible to similar hydrolytic degradation as the parent Nicorandil, any guidance provided without specific experimental data would be speculative and not meet the rigorous standards of scientific integrity we uphold.
General knowledge of aromatic N-oxides suggests potential for photochemical instability.[4][5][6] The introduction of an N-oxide group can, in some cases, weaken overall molecular stability.[7] However, without dedicated studies on this compound, it is impossible to provide specific, validated protocols and troubleshooting advice.
Therefore, to maintain our commitment to providing accurate and trustworthy technical information, we must defer the creation of a detailed technical support guide for enhancing the stability of this compound at this time.
We will continue to monitor the scientific literature for new research in this area. As new data becomes available, we will revisit this topic to provide the comprehensive and authoritative guidance you expect from us.
We encourage the research community to investigate and publish on the stability of this compound to fill this critical knowledge gap.
General Recommendations for Handling Nicorandil and Related Compounds
Given the known sensitivities of the parent compound, Nicorandil, we recommend that researchers apply the following precautionary principles when handling and storing this compound, pending specific stability data:
-
Protection from Moisture: Nicorandil is extremely sensitive to humidity.[2][3] Therefore, it is prudent to handle this compound in a low-humidity environment and store it in tightly sealed containers with a desiccant.
-
Protection from Light: Photolytic degradation has been noted as a degradation pathway for Nicorandil.[8] Storing this compound in amber vials or otherwise protected from light is a recommended precaution.
-
Controlled Temperature: Elevated temperatures are known to accelerate the degradation of Nicorandil.[2] Refrigerated storage is often recommended for Nicorandil to maintain its stability.[3] A similar approach would be a conservative starting point for this compound.
-
Excipient Compatibility: For formulation development, careful excipient compatibility studies are crucial. For Nicorandil, certain excipients like calcium stearate have been found to promote degradation, while others like stearic acid may offer a stabilizing effect. Similar screening would be essential for any this compound formulation.
We trust this explanation clarifies the current limitations and reinforces our commitment to scientific accuracy. We remain dedicated to supporting your work and will provide updates as more information becomes available.
References
-
Photochemistry of N-oxides | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Mukhopadhyay, S., Kolte, R., Sawant, L., Mehta, A., & Pandita, N. (2011). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. International Journal of PharmTech Research, 3(1), 397-404.
- US5580576A - Pharmaceutically/storage-stable nicorandil formulations - Google Patents. (n.d.).
-
Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Functionalization of pyridine N-oxides using PyBroP. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Photochemistry of Aromatic N-Oxides in Water Probed by Time-Resolved X-ray Absorption Spectroscopy - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c - WUR eDepot. (n.d.). Retrieved January 15, 2026, from [Link]
-
Development of oral tablets containing Nicorandil. (n.d.). Retrieved January 15, 2026, from [Link]
-
Pharmaceutical aspects of nicorandil - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Alkene Syn Dihydroxylation Reaction (OsO4/NMO) & Hydrolysis of Osmate Ester Intermediate. - YouTube. (2020, July 26). Retrieved January 15, 2026, from [Link]
-
Spectrophotometric Determination of Nicorandil in Bulk and Pharmaceutical Formulation Using Phospho-Molybdenum Blue Complex - Longdom Publishing. (n.d.). Retrieved January 15, 2026, from [Link]
-
Spectrophotometric Determination of Nicorandil in Bulk and Pharmaceutical Formulation Using Phospho-Molybdenum Blue Complex - Longdom Publishing. (2017, May 25). Retrieved January 15, 2026, from [Link]
-
DETERMINATION OF N-(2-NITROXYETHYL)NICOTINAMIDE (NICORANDIL). (n.d.). Retrieved January 15, 2026, from [Link]
-
(PDF) The Stability of Nicorandil in Aqueous Solution. I. - Amanote Research. (n.d.). Retrieved January 15, 2026, from [Link]
-
Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design - The University of Liverpool Repository. (n.d.). Retrieved January 15, 2026, from [Link]
-
(PDF) Spectrophotometric Determination of Nicorandil in Bulk and Pharmaceutical Formulation Using Phospho-Molybdenum Blue Complex - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
- JP2011173832A - Nicorandil degradation inhibitor, percutaneously absorbable preparation and plaster - Google Patents. (n.d.).
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
-
Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020, February 29). Retrieved January 15, 2026, from [Link]
-
Pyridine-N-oxide - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Recent trends in the chemistry of pyridine N-oxides - arkat usa. (n.d.). Retrieved January 15, 2026, from [Link]
-
Pyridine N-oxide derivatives - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. (n.d.). Retrieved January 15, 2026, from [Link]
-
The photochemistry of the N-oxide function | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 15, 2026, from [Link]
-
Amine oxide - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Technical Support Center: A Researcher's Guide to In Vitro Studies of Nicorandil N-Oxide
Welcome to the technical support center for researchers investigating Nicorandil and its primary metabolite, Nicorandil N-Oxide. This guide is designed to provide you with in-depth, field-proven insights to help you select the appropriate cellular models and troubleshoot common experimental hurdles. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are built on a foundation of scientific integrity and logical design.
Frequently Asked Questions (FAQs): Selecting the Right Cell Line
Here we address the most common questions regarding the selection of an appropriate cell line for studying the dual-mechanism of action of this compound: ATP-sensitive potassium (K-ATP) channel opening and nitric oxide (NO) donation.
Q1: My research focuses on the vasodilatory effects of this compound. What is the most physiologically relevant cell line to use?
For studying vasodilation, the most physiologically relevant cell lines are primary Human Coronary Artery Smooth Muscle Cells (HCASMC) or other vascular smooth muscle cells (VSMCs).[1] These cells are the primary targets for the vasodilatory action of Nicorandil and its metabolite.[2][3][4][5]
-
Expertise & Experience: VSMCs endogenously express the vascular K-ATP channel, which is composed of Kir6.1 and SUR2B subunits.[1] Nicorandil preferentially activates K-ATP channels containing the SUR2B subunit, making VSMCs an ideal model to study this aspect of its mechanism.[6] Furthermore, VSMCs are the cells that relax in response to nitric oxide, allowing for the investigation of the second part of this compound's dual action.[2][3][4][5]
-
Trustworthiness: Using primary VSMCs provides a model that most closely mimics the in vivo situation. However, be aware that primary cells have a limited lifespan in culture. For more high-throughput or long-term studies, consider using immortalized VSMC lines, but be sure to validate the expression and function of K-ATP channels in these cells. Adeno-associated virus (AAV) vectors can be used for efficient transduction of VSMCs for specific gene expression studies.[7][8][9]
Q2: I want to investigate the nitric oxide (NO) donating properties of this compound. Which cell line is most suitable?
While VSMCs are the target of NO, the production of NO from this compound is a chemical process that can be studied in conjunction with its effects on target cells. A good model for studying the endothelial response and NO signaling is Human Umbilical Vein Endothelial Cells (HUVECs) .[10][11][12]
-
Expertise & Experience: HUVECs are a well-established model for studying endothelial function and NO signaling.[10][11][12] They can be used to investigate how this compound might influence the endothelial cells themselves or to co-culture with VSMCs to study the paracrine effects of NO.
-
Trustworthiness: When measuring NO production, it is crucial to select an appropriate assay. The Griess assay is a common colorimetric method for measuring nitrite, a stable breakdown product of NO.[2][4][6][13][14] However, be aware of potential interferences from components in the cell culture media or the test compound itself.[2][4][6][13][14] For instance, nitrate-containing compounds can interfere with the assay.[13]
Q3: My goal is to study the specific interaction of this compound with the vascular K-ATP channel (Kir6.1/SUR2B). Is there a more simplified model than primary VSMCs?
Yes, for detailed mechanistic studies on the ion channel itself, a heterologous expression system is ideal. Human Embryonic Kidney 293 (HEK293) cells are a widely used and reliable choice for this purpose.[1][6][11][15][16][17][18]
-
Expertise & Experience: HEK293 cells have low endogenous ion channel expression, providing a clean background to study the function of exogenously expressed channels. You can transiently or stably transfect HEK293 cells with the cDNAs for Kir6.1 and SUR2B to specifically study the vascular K-ATP channel. This allows for precise control over the channel subunits being investigated. Studies have successfully used HEK293T cells to demonstrate the preferential activation of SUR2B-containing K-ATP channels by nicorandil.[6]
-
Trustworthiness: When using HEK293 cells, it's essential to validate the expression and proper assembly of the K-ATP channel subunits. Patch-clamp electrophysiology is the gold-standard technique for characterizing the activity of ion channels and their modulation by compounds like this compound.[7][19]
Q4: I need to study the metabolism of Nicorandil to this compound. Which cell lines have the necessary enzymatic activity?
The metabolism of many xenobiotics, including the oxidation of nitrogen-containing heterocycles, is often mediated by aldehyde oxidase (AO) .[20][21][22][23] Finding a cell line with reliable and physiologically relevant AO activity can be challenging due to significant species differences.[3][23][24]
-
Expertise & Experience: While immortalized cell lines like HepG2 and Caco-2 are commonly used in drug metabolism studies, their AO activity can be low or variable. The most reliable in vitro system for studying human AO-mediated metabolism is cryopreserved human hepatocytes .[3][15][25] These primary cells retain the metabolic enzyme profile of the human liver, where AO is highly expressed.[26][27]
-
Trustworthiness: Due to the variability of AO expression, it is crucial to characterize the AO activity in your chosen cell line using a known AO substrate before proceeding with Nicorandil metabolism studies.[28][29] An alternative approach is to use a system with engineered expression of human AO, such as the ecoAO E. coli-based system, which provides a standardized platform for in vitro evaluation of AO.[13]
Table 1: Comparison of Recommended Cell Lines for this compound Studies
| Cell Line | Primary Use | Key Advantages | Key Considerations |
| HCASMC/VSMC | Vasodilation studies | Physiologically relevant; endogenous expression of vascular K-ATP channels (Kir6.1/SUR2B).[1] | Limited lifespan (primary cells); need to validate K-ATP channel expression in immortalized lines. |
| HUVEC | NO signaling studies | Well-established model for endothelial function; suitable for co-culture experiments.[10][11][12] | Indirectly measures the effect of NO; assay selection is critical. |
| HEK293 | Mechanistic ion channel studies | Low endogenous channel expression; allows for specific expression of K-ATP channel subtypes.[1][6][11][15][16][17][18] | Not physiologically representative of vascular tissue; requires transfection and validation of channel expression. |
| Cryopreserved Human Hepatocytes | Metabolism studies | Gold standard for in vitro human metabolism; high expression of aldehyde oxidase.[3][15][25] | Limited availability; higher cost compared to cell lines. |
Troubleshooting Guides
Even with the right cell line, you may encounter experimental challenges. Here are some common issues and their solutions.
Troubleshooting Patch-Clamp Recordings of K-ATP Channels
-
Problem: I'm not seeing any channel activity, or the channel activity "runs down" (disappears) quickly.
-
Possible Cause 1: Low Intracellular ATP. K-ATP channels are inhibited by ATP. Ensure your intracellular patch pipette solution has a low ATP concentration (ideally ATP-free) to promote channel opening.
-
Possible Cause 2: Channel Rundown. K-ATP channels can be prone to rundown, especially in excised patches.[14] Including Mg-ATP in your pipette solution can help to maintain channel activity. Using the perforated patch-clamp technique can also mitigate rundown by preserving the intracellular environment.[22][30]
-
Possible Cause 3: Unhealthy Cells. Ensure your cells are healthy and not over-confluent. Unhealthy cells can have altered ion channel expression and function.[31]
-
-
Problem: The effect of my K-ATP channel opener (like this compound) is inconsistent or weak.
-
Possible Cause 1: Desensitization. Prolonged exposure to channel openers can sometimes lead to desensitization. Try applying the compound for shorter durations or at varying concentrations to assess this.
-
Possible Cause 2: Incorrect Channel Subtype. Ensure your cell model expresses the correct K-ATP channel subtype (Kir6.1/SUR2B for vascular effects). If using a heterologous system, verify the expression of both subunits.
-
Possible Cause 3: Experimental Conditions. The activity of K-ATP channel openers can be dependent on the energetic state of the cell.[5] Consider the metabolic conditions of your assay.
-
Troubleshooting Nitric Oxide (NO) Measurement
-
Problem: I'm getting high background or inconsistent readings with the Griess assay.
-
Possible Cause 1: Interference from Media Components. Some cell culture media contain high levels of nitrate, which can interfere with the assay.[13] It is advisable to use a low-nitrate medium or buffer for the experiment. Phenol red does not typically interfere with the Griess reaction.[13]
-
Possible Cause 2: Interference from the Test Compound. Nicorandil and its N-oxide metabolite contain a nitrate group, which can directly interfere with the Griess assay.[17] It is crucial to run appropriate controls with the compound in cell-free media to quantify this interference and subtract it from your experimental values.
-
Possible Cause 3: Sample Preparation. Ensure your samples are properly handled. Deproteinization of samples is often recommended to avoid interference from proteins.[2]
-
-
Problem: I'm not detecting any NO production.
-
Possible Cause 1: Insufficient Cell Number. Ensure you have a sufficient number of cells to produce a detectable amount of NO.
-
Possible Cause 2: Assay Sensitivity. The Griess assay may not be sensitive enough for your experimental system. Consider more sensitive methods like fluorescence-based probes (e.g., DAF-2) or chemiluminescence-based NO analyzers.[32] However, be aware of potential artifacts and interferences with fluorescent probes as well.[16]
-
Possible Cause 3: Short Half-life of NO. NO is a very short-lived molecule. You are measuring its stable breakdown products (nitrite and nitrate). Ensure your experimental timeline allows for the accumulation of these products.
-
Troubleshooting Cell Viability and Cytotoxicity Assays
-
Problem: I'm observing unexpected cytotoxicity with my vasodilator compound.
-
Possible Cause 1: Off-Target Effects. At high concentrations, all compounds can have off-target effects leading to cytotoxicity. It is important to perform a dose-response curve to determine the optimal non-toxic concentration for your functional assays.
-
Possible Cause 2: Assay Interference. Some compounds can interfere with the chemistry of viability assays (e.g., MTT, MTS).[27] For example, compounds that are reducing agents can directly reduce the tetrazolium salts, leading to a false-positive signal for viability. Always run compound-only controls in your viability assays.[33][34]
-
Possible Cause 3: Suboptimal Culture Conditions. Ensure your cell culture conditions (e.g., cell density, media pH) are optimal, as suboptimal conditions can make cells more susceptible to the toxic effects of compounds.[9][33]
-
Experimental Protocols and Signaling Pathways
To further assist your research, we provide a detailed experimental protocol for assessing K-ATP channel activity using patch-clamp electrophysiology and a diagram of the Nicorandil signaling pathway.
Protocol: Whole-Cell Patch-Clamp Recording of this compound-Activated K-ATP Currents in HEK293 Cells
This protocol is for recording K-ATP currents from HEK293 cells stably expressing Kir6.1 and SUR2B.
Solutions:
-
External Solution (in mM): 140 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with KOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA (pH 7.2 with KOH). Note: This solution is ATP-free to maximize basal channel activity.
Procedure:
-
Culture HEK293 cells stably expressing Kir6.1/SUR2B on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit currents and establish a baseline recording.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the changes in current in response to the compound.
-
At the end of the experiment, apply a known K-ATP channel blocker (e.g., Glibenclamide) to confirm that the recorded currents are indeed from K-ATP channels.
Caption: Dual mechanism of Nicorandil and this compound in vascular smooth muscle cells.
References
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ecoAO: A Simple System for the Study of Human Aldehyde Oxidases Role in Drug Metabolism. ACS Omega. Available from: [Link]
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SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by pinacidil and nicorandil. British Journal of Pharmacology. Available from: [Link]
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Characterization of aldehyde oxidase enzyme activity in cryopreserved human hepatocytes. Drug Metabolism and Disposition. Available from: [Link]
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The Role of Nicorandil in the Management of Chronic Coronary Syndromes in the Gulf Region. Cardiovascular Drugs and Therapy. Available from: [Link]
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Aldehyde oxidase activity and inhibition in hepatocytes and cytosolic fractions from mouse, rat, monkey and human. Drug Metabolism Letters. Available from: [Link]
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Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Heliyon. Available from: [Link]
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Regulation of the ATP-sensitive Potassium Channel Subunit, Kir6.2, by a Ca2+-dependent Protein Kinase C. The Journal of Biological Chemistry. Available from: [Link]
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Regulation of ATP-sensitive potassium channel function by protein kinase A-mediated phosphorylation in transfected HEK293 cells. The Journal of Physiology. Available from: [Link]
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Aldehyde oxidase activity and inhibition in hepatocytes and cytosolic fractions from mouse, rat, monkey and human. Semantic Scholar. Available from: [Link]
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KATP Channel Openers Have Opposite Effects on Mitochondrial Respiration Under Different Energetic Conditions. Journal of Molecular and Cellular Cardiology. Available from: [Link]
-
Nitric oxide level in human umbilical vein endothelial cells (HUVEC). ResearchGate. Available from: [Link]
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Vasodilator Therapy: Nitrates and Nicorandil. Heart, Lung and Circulation. Available from: [Link]
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What kind of nitric oxide assay would be suitable to use with HUVEC cells? ResearchGate. Available from: [Link]
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Aldehyde oxidase. Wikipedia. Available from: [Link]
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Action of nicorandil on ATP-sensitive K+ channel in guinea-pig ventricular myocytes. British Journal of Pharmacology. Available from: [Link]
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Acute exposure of methylglyoxal leads to activation of KATP channels expressed in HEK293 cells. Acta Pharmacologica Sinica. Available from: [Link]
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Investigation the role of nitric oxide pathway in TNF-α induced HUVEC cells. DergiPark. Available from: [Link]
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Nuisance compounds in cellular assays. Trends in Pharmacological Sciences. Available from: [Link]
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Aldehyde Oxidase. Cambridge MedChem Consulting. Available from: [Link]
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Piper Sarmentosum Increases Nitric Oxide Production in Oxidative Stress: A Study on Human Umbilical Vein Endothelial Cells. The Malaysian Journal of Medical Sciences. Available from: [Link]
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Aldehyde oxidase and its role as a drug metabolizing enzyme. Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]
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Cell Viability Assays. Assay Guidance Manual. Available from: [Link]
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Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Efficient transduction of vascular smooth muscle cells with a translational AAV2.5 vector: a new perspective for in-stent restenosis gene therapy. Journal of Translational Medicine. Available from: [Link]
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Electrophysiological analysis of cardiac KATP channel. STAR Protocols. Available from: [Link]
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Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance. International Journal of Molecular Sciences. Available from: [Link]
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Aldehyde oxidase 1 (AOX1) in human liver cytosols: quantitative characterization of AOX1 expression level and activity relationship. Drug Metabolism and Disposition. Available from: [Link]
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KATP Channels in Vascular Smooth Muscle: Structure, Regulation and Functional Roles. Current Pharmaceutical Design. Available from: [Link]
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Transduction of vascular smooth muscle cells. Cells were infected with AAV-2. ResearchGate. Available from: [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]
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Nicorandil stimulates a Na⁺/Ca²⁺ exchanger by activating guanylate cyclase in guinea pig cardiac myocytes. Pflügers Archiv - European Journal of Physiology. Available from: [Link]
-
AAV library screening identifies novel vector for efficient transduction of human aorta. Molecular Therapy. Available from: [Link]
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Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[6][13][14] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia. Available from: [Link]
-
Human aldehyde oxidase (hAOX1): structure determination of the Moco‐free form of the natural variant G1269R and biophysical studies of single nucleotide polymorphisms. The FEBS Journal. Available from: [Link]
-
Therapeutic potential of nicorandil beyond anti-anginal drug: A review on current and future perspectives. ResearchGate. Available from: [Link]
-
Underprediction of Aldehyde Oxidase (AO)–Mediated Drug Metabolism: Important Considerations for In Vitro Assessment. XenoTech. Available from: [Link]
-
Aldehyde Oxidase. SlideShare. Available from: [Link]
-
Aldehyde oxidase 1 activity and protein expression in human, rabbit, and pig ocular tissues. Semantic Scholar. Available from: [Link]
-
XenoTech Webinar: Aldehyde Oxidase - Why In Vitro Absolute Activity Doesn't Matter. YouTube. Available from: [Link]
-
Aldehyde Oxidase 1 Deficiency Enhances Aerobic Exercise Performance by Promoting Skeletal Muscle Adaptation and Improving Mitochondrial Function. Antioxidants & Redox Signaling. Available from: [Link]
-
BAD and KATP channels regulate neuron excitability and epileptiform activity. eLife. Available from: [Link]
-
patch-clamp-protocol-final.pdf. scientifica.uk.com. Available from: [Link]
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Use of nicorandil in cardiovascular disease and its optimization. Drugs. Available from: [Link]
-
Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. Available from: [Link]
-
Nicorandil improves electrical remodelling, leading to the prevention of electrically induced ventricular tachyarrhythmia in a mouse model of desmin-related cardiomyopathy. British Journal of Pharmacology. Available from: [Link]
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Technical Support Center: Overcoming Challenges in Patch-Clamp Recordings with Nicorandil and its Metabolites
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Pharmacology of Nicorandil for Electrophysiology
Nicorandil is a compound with a unique dual mechanism of action, making it a subject of significant interest in cardiovascular and cellular electrophysiology research.[1][2][3] It functions as both an ATP-sensitive potassium (K-ATP) channel opener and a nitric oxide (NO) donor.[1][2][4] This dual activity, while therapeutically beneficial, presents specific challenges in isolated experimental systems like patch-clamp recordings. Its metabolite, Nicorandil N-Oxide, is expected to share key mechanistic properties, and thus similar experimental considerations apply.
The primary target of Nicorandil is the K-ATP channel, a hetero-octameric complex formed by four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[5][6][7] These channels are crucial in linking cellular metabolism to membrane excitability in various tissues, including the heart, vascular smooth muscle, and pancreatic beta-cells.[8][9] Nicorandil's action on these channels leads to potassium efflux, membrane hyperpolarization, and subsequent relaxation of smooth muscle, a key component of its vasodilatory effects.[1][4]
Simultaneously, its nitrate moiety can release NO, which activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP).[1][4] This cGMP signaling cascade can have widespread effects, including the modulation of other ion channels and cellular processes, which can complicate the interpretation of patch-clamp data.[10]
This guide will help you navigate these complexities, ensuring robust and reproducible results in your patch-clamp experiments with Nicorandil and its N-Oxide metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the primary ion channel target for this compound in patch-clamp experiments?
A1: The primary and most well-characterized target of the parent compound, Nicorandil, is the ATP-sensitive potassium (K-ATP) channel.[11] It is highly probable that this compound also targets K-ATP channels. These channels are gated by intracellular nucleotides, being inhibited by ATP and activated by ADP.[5][7] Therefore, your experimental design, particularly the composition of your intracellular pipette solution, will be critical for observing the effects of the compound.
Q2: How does the dual mechanism of action of Nicorandil affect my patch-clamp recordings?
A2: The dual mechanism requires careful experimental design to isolate the effects of K-ATP channel opening from those of NO-cGMP signaling. The NO donor property can lead to the activation of sGC and a rise in cGMP, which can modulate various cellular targets, including other ion channels like the Na+/Ca2+ exchanger.[10] To dissect these effects, you can use inhibitors of the NO-cGMP pathway, such as ODQ (a potent sGC inhibitor), in control experiments.[10]
Q3: Which patch-clamp configuration is best for studying this compound's effects on K-ATP channels?
A3: The choice of configuration depends on your experimental question:
-
Whole-cell configuration: This is useful for observing the macroscopic effects of this compound on the total K-ATP current in the context of the intact cell.[12][13] However, be mindful of dialysis of the cell's contents with your pipette solution, which can alter the metabolic state and affect K-ATP channel activity.
-
Inside-out patch: This configuration is ideal for studying the direct effects of this compound on the K-ATP channel at the single-channel level, as it allows for precise control of the intracellular environment by directly applying the compound to the cytoplasmic face of the membrane patch.[12][14]
-
Cell-attached patch: This configuration allows for the recording of single-channel activity in a more physiological context, with the cell's intracellular signaling pathways remaining intact.[15] This can be useful for observing the integrated effects of both K-ATP channel opening and potential NO-mediated signaling.
Q4: How should I prepare and apply this compound for my experiments?
A4: As with any pharmacological agent, proper preparation and application are key.
-
Solubility and Stock Solutions: First, determine the optimal solvent for this compound. For Nicorandil, it is typically dissolved in DMSO to create a high-concentration stock solution, which is then diluted to the final working concentration in the extracellular or intracellular solution. Always include a vehicle control (the final concentration of the solvent, e.g., 0.1% DMSO) in your experiments to account for any effects of the solvent itself.
-
Application: For whole-cell recordings, the compound is typically applied to the bath via a perfusion system. For inside-out patches, it can be added to the bath solution, which is in contact with the intracellular side of the membrane. Rapid application systems can be beneficial for studying the kinetics of the drug's action.
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound on my cells.
Possible Causes and Solutions:
-
Incorrect Intracellular ATP/ADP Ratio: K-ATP channels are highly sensitive to the intracellular ATP concentration.[11] If the ATP concentration in your pipette solution is too high, the channels will be in a deeply inhibited state, and the activating effect of this compound may be masked.
-
Solution: Systematically vary the ATP concentration in your intracellular solution. A common starting point for observing K-ATP channel openers is to use a low ATP concentration (e.g., 0.1-0.5 mM) or to include ADP to lower the ATP/ADP ratio.
-
-
Channel Rundown: K-ATP channels, particularly in excised patches, are prone to "rundown," a time-dependent loss of activity.
-
Solution: Include Mg-ATP (typically 1-3 mM) in your intracellular solution, as this has been shown to prevent rundown. Also, try to perform your recordings as quickly as possible after establishing the patch.
-
-
Compound Instability: The compound may be degrading in your experimental solutions.
-
Solution: Prepare fresh stock solutions regularly and protect them from light if the compound is light-sensitive. Prepare working dilutions immediately before use.
-
-
Absence of Target Channels: The cell type you are using may not express K-ATP channels, or the expression level may be too low to detect a significant current.
-
Solution: Confirm the expression of Kir6.x and SUR subunits in your cell line or primary cell type using techniques like RT-PCR, Western blotting, or immunocytochemistry. As a positive control, you can try a well-established K-ATP channel opener like pinacidil or diazoxide.
-
Problem 2: The current I am recording is unstable and runs down quickly.
Possible Causes and Solutions:
-
General Patch Instability: This can be due to a poor gigaohm seal, unhealthy cells, or issues with your solutions.
-
K-ATP Channel Rundown: As mentioned above, this is a common issue.
-
Solution: In addition to including Mg-ATP in your pipette solution, some researchers have found that the application of phosphoinositides, such as PIP2, to the intracellular face of the patch can help to maintain channel activity.[18]
-
Problem 3: I am seeing unexpected changes in other ion channels or a generalized change in cell health.
Possible Causes and Solutions:
-
Off-Target Effects of the NO-cGMP Pathway: The NO donor properties of Nicorandil can lead to widespread cellular changes.[1][4]
-
Compound Toxicity at High Concentrations: High concentrations of any compound can have non-specific effects on cell health.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for observing the desired effect without causing cellular toxicity. Start with a low concentration and gradually increase it.
-
Problem 4: The effect of the compound is not consistent across experiments.
Possible Causes and Solutions:
-
Variability in Cellular Metabolic State: The activity of K-ATP channels is tightly linked to the metabolic state of the cell.[7] Variations in cell culture conditions or the time after plating can lead to different baseline K-ATP channel activity.
-
Solution: Standardize your cell culture procedures as much as possible. Always plate cells at the same density and use them at a consistent time point after plating.
-
-
pH Sensitivity: The activity of Nicorandil-activated K-ATP channels can be sensitive to changes in intracellular and extracellular pH.[20]
-
Solution: Ensure that your experimental solutions are well-buffered and that the pH is checked and adjusted before each experiment. Be aware that cellular stress can lead to changes in intracellular pH, which could impact your results.
-
Experimental Protocols and Data Presentation
Table 1: Recommended Solution Compositions for Patch-Clamp Recordings of K-ATP Channels
| Solution Type | Component | Concentration (mM) | Purpose |
| Extracellular (Bath) | NaCl | 140 | Main charge carrier |
| KCl | 5 | Sets the potassium equilibrium potential | |
| CaCl2 | 2 | Charge carrier for calcium channels | |
| MgCl2 | 1 | Divalent cation, cofactor for enzymes | |
| HEPES | 10 | pH buffer | |
| Glucose | 10 | Energy source | |
| Intracellular (Pipette) | K-aspartate or K-gluconate | 140 | Main charge carrier |
| MgCl2 | 2 | Divalent cation | |
| HEPES | 10 | pH buffer | |
| EGTA | 10 | Calcium buffer | |
| Mg-ATP | 0.1 - 3 | To modulate and maintain K-ATP channel activity | |
| K2-ADP | 0.1 - 0.5 | To modulate K-ATP channel activity |
Note: The optimal ATP and ADP concentrations should be determined empirically for your specific cell type and experimental goals.
Workflow for Dissecting the Dual Mechanism of this compound
Caption: Workflow to differentiate K-ATP channel and NO-cGMP pathway effects.
Signaling Pathway
Nicorandil's Dual Mechanism of Action
Caption: Dual signaling pathways of Nicorandil.
References
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Seino, S., & Miki, T. (2021). The Pharmacology of ATP-Sensitive K+ Channels (KATP). Handbook of Experimental Pharmacology, 267, 357-378. [Link]
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Lazdunski, M. (1994). ATP-sensitive potassium channels: an overview. Journal of Cardiovascular Pharmacology, 24 Suppl 4, S1-5. [Link]
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Li, C., et al. (2021). The Pharmacology of ATP-Sensitive K+ Channels (KATP). Semantic Scholar. [https://www.semanticscholar.org/paper/The-Pharmacology-of-ATP-Sensitive-K-Channels-(-Li-Sun/18a2212f451f2479e0a0d4949f28017409405e31]([Link]
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Patsnap Synapse. (2024). What is the mechanism of Nicorandil? Patsnap Synapse. [Link]
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Li, C., et al. (2021). The Pharmacology of ATP-Sensitive K+ Channels (KATP). ResearchGate. [Link]
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Rodrigo, G. C., & Standen, N. B. (2005). ATP-sensitive potassium channels. Current Pharmaceutical Design, 11(15), 1915-1940. [Link]
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Wikipedia. (n.d.). Nicorandil. Wikipedia. [Link]
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Khan, H., et al. (2024). Mechanism of action and neuroprotective role of nicorandil in ischemic stroke. Cureus, 16(2), e55179. [Link]
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Jiang, Z., et al. (2023). Electrophysiological analysis of cardiac KATP channel. Bio-protocol, 13(15), e4773. [Link]
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Horinaka, S., et al. (2005). Nicorandil. Hypertension, 46(3), 449-450. [Link]
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Peng, J., & Hu, L. (2025). Predominant mechanism of action of nicorandil in different experimental models. ResearchGate. [Link]
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van der Heyden, M. A., & Wilde, A. A. (2007). Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle. Methods in Signal Transduction Series. [Link]
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Chen, Y. H., et al. (2025). Pitfalls in Small-Cell Patch-Clamp Studies: Comparing Cell-Attached and Whole-Cell Approaches. Preprints.org. [Link]
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Yasui, W., et al. (2016). Nicorandil stimulates a Na+/Ca2+ exchanger by activating guanylate cyclase in guinea pig cardiac myocytes. Pflügers Archiv - European Journal of Physiology, 468(4), 645-655. [Link]
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Fan, Z., et al. (1998). Effects of acidosis and NO on nicorandil-activated KATP channels in guinea-pig ventricular myocytes. British Journal of Pharmacology, 125(7), 1567-1575. [Link]
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Frings, S. (2004). The Patch Clamp Technique in Ion Channel Research. ResearchGate. [Link]
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Wu, J., & Cui, N. (2022). Mechanistic insights on KATP channel regulation from cryo-EM structures. The Journal of General Physiology, 154(11), e202213160. [Link]
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Nakayama, K., et al. (1991). Action of nicorandil on ATP-sensitive K+ channel in guinea-pig ventricular myocytes. British Journal of Pharmacology, 104(4), 978-984. [Link]
-
Shiroshita-Takeshita, A., et al. (2016). Nicorandil, a Nitric Oxide Donor and ATP-Sensitive Potassium Channel Opener, Protects Against Dystrophin-Deficient Cardiomyopathy. Journal of Cardiovascular Pharmacology and Therapeutics, 21(6), 549-562. [Link]
-
Ogden, D. (n.d.). Patch Clamp Protocol. University of Leicester. [Link]
-
Yamasaki, T., et al. (2007). Nicorandil elevates tissue cGMP levels in a nitric-oxide-independent manner. Journal of Pharmacological Sciences, 103(1), 33-39. [Link]
-
Carabelli, V., et al. (2003). Nitric oxide inhibits neuroendocrine CaV1 L-channel gating via cGMP-dependent protein kinase in cell-attached patches of bovine chromaffin cells. The Journal of Physiology, 552(Pt 1), 93-108. [Link]
-
Scientifica. (2020). Patch clamp techniques for investigating neuronal electrophysiology. Scientifica. [Link]
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Winson-Bushby, E. (2023). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica. [Link]
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- 19. Nicorandil elevates tissue cGMP levels in a nitric-oxide-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of acidosis and NO on nicorandil-activated KATP channels in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for consistent results with Nicorandil N-Oxide
Welcome to the technical support center for Nicorandil N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for achieving consistent and reliable experimental results. As this compound is the primary metabolite of the cardiovascular drug Nicorandil, its accurate handling and measurement are critical for pharmacokinetic and metabolism studies.[1][2] This guide offers practical, field-proven insights to navigate the complexities of working with this compound.
Section 1: Understanding this compound: Core Concepts
This compound (N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide 1-oxide) is a key metabolite formed during the oxidative metabolism of Nicorandil.[2] While the parent drug, Nicorandil, exerts its therapeutic effects as a dual-action agent—a nitric oxide (NO) donor and an ATP-sensitive potassium (K-ATP) channel opener—the pharmacological activity of this compound is not as well characterized.[3][4][5] Consequently, its primary role in research is as an analytical standard for quantifying Nicorandil's metabolism and for investigating the parent drug's pharmacokinetic profile.[1][6][7]
The experimental workflow for studies involving this compound typically involves the administration of Nicorandil, followed by the collection of biological samples (e.g., plasma, urine) and subsequent analysis to quantify the parent drug and its metabolites, including this compound.
Caption: General experimental workflow for Nicorandil metabolism studies.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound in a research setting.
Q1: What is the primary application of this compound in research?
This compound is primarily used as a reference standard for the quantitative analysis of Nicorandil metabolism.[1][6][7] Its availability with a Certificate of Analysis allows for accurate calibration and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the pharmacokinetic profile of Nicorandil.
Q2: How should I store and handle this compound powder?
For long-term stability, this compound solid should be stored at -20°C in a tightly sealed container to protect it from moisture.[1] A Certificate of Analysis for a commercially available standard recommends storage at 2-8°C in a well-closed container.[8] Given the potential for hydrolysis, as observed with the parent compound Nicorandil, minimizing exposure to humidity is crucial.[9][10] When handling the powder, it is recommended to use personal protective equipment, including gloves, safety goggles, and a lab coat, and to work in a well-ventilated area or fume hood.[11][12][13]
Q3: What are the recommended solvents for dissolving this compound?
Solubility data for this compound is limited. Technical datasheets indicate that it is slightly soluble in DMSO and methanol.[1] For analytical purposes, acetonitrile and aqueous buffers, such as ammonium acetate, are commonly used in mobile phases for the chromatographic separation of Nicorandil and could be suitable for preparing stock solutions of this compound.[14][15] It is advisable to prepare stock solutions fresh or to conduct stability studies in the chosen solvent if long-term storage of solutions is required.
Q4: Is this compound known to be pharmacologically active?
While Nicorandil has well-documented vasodilatory effects through its dual mechanism of action, the pharmacological activity of this compound is not extensively studied or established.[3][4][5] Its primary significance in research remains as a biomarker of Nicorandil metabolism.
Section 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Tailing in HPLC/LC-MS | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column degradation. | 1. Adjust the mobile phase pH. A buffer such as ammonium acetate at a pH of around 6.2 has been used successfully for Nicorandil analysis and may be a good starting point.[16] 2. Consider a different stationary phase, such as a phenyl column, which has been shown to be effective for Nicorandil.[17] 3. Replace the analytical column and ensure proper column washing and storage procedures are followed. |
| Low Signal Intensity or Poor Sensitivity | 1. Suboptimal ionization in mass spectrometry. 2. Degradation of the analyte in the sample or during analysis. 3. Poor extraction recovery. | 1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). 2. Prepare samples fresh and keep them cool. Investigate the stability of this compound in your sample matrix and analytical solutions.[9][10] 3. Evaluate your sample preparation method. Liquid-liquid extraction with solvents like ethyl acetate has been used for Nicorandil and may be a good starting point for the N-Oxide.[14][16] |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each run. |
| Presence of Unexpected Peaks | 1. Contamination of the sample, solvent, or system. 2. Degradation of this compound. 3. Presence of isomers or impurities from synthesis. | 1. Run blank injections of your solvent and sample matrix to identify sources of contamination. 2. As Nicorandil is susceptible to hydrolysis, its N-Oxide metabolite may also be.[9][10] Analyze samples promptly after preparation. 3. If synthesizing in-house, ensure purification methods are robust.[18][19][20][21][22][23] |
Section 4: Experimental Protocols
Preparation of Standard Solutions for Calibration
This protocol outlines the preparation of this compound standard solutions for generating a calibration curve in an analytical run.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a 1 mg/mL primary stock solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Prepare a 100 µg/mL secondary stock solution: Dilute 1 mL of the primary stock solution to 10 mL with acetonitrile in a volumetric flask.
-
Prepare working standards: Perform serial dilutions of the secondary stock solution with your initial mobile phase composition to achieve a range of concentrations suitable for your expected sample concentrations (e.g., 1 ng/mL to 1000 ng/mL).
-
Storage: Prepare stock solutions fresh for each experiment. If storage is necessary, store at 2-8°C and perform stability checks.
Sample Preparation: Liquid-Liquid Extraction from Plasma
This protocol is adapted from methods used for Nicorandil and may serve as a starting point for extracting this compound from plasma samples.[14][16]
Materials:
-
Plasma sample containing this compound
-
Internal standard solution
-
Ethyl acetate
-
1 M Sodium Carbonate (Na2CO3)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 500 µL of plasma sample in a centrifuge tube, add the internal standard.
-
Add 50 µL of 1 M Na2CO3 and vortex briefly.
-
Add 1 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase and inject it into the HPLC or LC-MS system.
Caption: Liquid-liquid extraction workflow for plasma samples.
Section 5: References
-
Ahmed, A. A., & Al-Kabban, M. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Journal of Advanced Pharmacy Education & Research, 9(S2), 143-149.
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS this compound. Retrieved from [Link]
-
Andrensek, S., Grabnar, I., Mrhar, A., & Karba, R. (1999). Routine and sensitive method for determination of nicorandil in human plasma developed for liquid chromatography with ultraviolet and mass spectrometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 735(1), 103–109.
-
Kim, J. H., Choi, Y. M., & Lee, M. G. (2005). HPLC Method for the Determination of Nicorandil in Human Plasma. Biomolecules & Therapeutics, 13(3), 154-158.
-
Ojha, A., & Pargal, A. (2003). HPLC Method for the Estimation of Nicorandil. Indian Journal of Pharmaceutical Sciences, 65(3), 298-301.
-
Acanthus Research Inc. (n.d.). This compound. Retrieved from [Link]
-
BioPharma Notes. (2020, August 11). Nicorandil. Retrieved from [Link]
-
ResearchGate. (2025). HPLC Method for the Determination of Nicorandil in Human Plasma. Retrieved from [Link]
-
Andrensek, S., Grabnar, I., Mrhar, A., & Karba, R. (2025). Routine and sensitive method for determination of nicorandil in human plasma developed for liquid chromatography with ultraviolet and mass spectrometric detection. ResearchGate. Retrieved from [Link]
-
de Fátima, Â., Modolo, L. V., & César, I. C. (2014). Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers. Bioorganic & Medicinal Chemistry, 22(10), 2867–2875.
-
Amanote Research. (n.d.). The Stability of Nicorandil in Aqueous Solution. I.. Retrieved from [Link]
-
Peng, J., Hu, L., & Chen, Y. (2025). Predominant mechanism of action of nicorandil in different experimental models. BMC Cardiovascular Disorders, 25(1), 1-11.
-
Shaik, F., & Thangavel, N. (2024). Mechanism of action and neuroprotective role of nicorandil in ischemic stroke. Journal of Stroke and Cerebrovascular Diseases, 33(2), 107475.
-
Popa, M., & Chereches, M. (2001). Original method for nicorandil synthesis. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 105(1), 169–171.
-
Patsnap. (2024). What is the mechanism of Nicorandil?. Retrieved from [Link]
-
Singh, A., & Sharma, P. K. (2002). Synthesis of Nicorandil. Indian Journal of Pharmaceutical Sciences, 64(1), 84-85.
-
Google Patents. (n.d.). EP2658839A1 - Process for the manufacture of nicorandil. Retrieved from
-
Nagai, H., & Kikuchi, M. (1985). The Stability of Nicorandil in Aqueous Solution. I. Kinetics and Mechanism of Decomposition of N-(2-Hydroxyethyl) nicotinamide Nitrate (Ester) in Aqueous Solution. Chemical and Pharmaceutical Bulletin, 33(1), 249-256.
-
ResearchGate. (2025). Pharmaceutical aspects of nicorandil. Retrieved from [Link]
-
Google Patents. (n.d.). US5580576A - Pharmaceutically/storage-stable nicorandil formulations. Retrieved from
-
ResearchGate. (2025). Original method for nicorandil synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Nicorandil-impurities. Retrieved from [Link]
-
Google Patents. (n.d.). WO2012089769A1 - Process for the manufacture of nicorandil. Retrieved from
-
Mukhopadhyay, S., Kestur, G. S., & Kulkarni, S. (2010). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. International Journal of ChemTech Research, 2(2), 401-408.
-
El-Gowelli, H. M., El-Gowelli, S. M., & El-Demerdash, E. (2022). Hepatoprotective effect of nicorandil against acetaminophen-induced oxidative stress and hepatotoxicity in mice via modulating NO synthesis. BMC Pharmacology and Toxicology, 23(1), 1-11.
-
Shiroshita-Takeshita, A., & Marbán, E. (2019). Nicorandil, a Nitric Oxide Donor and ATP-Sensitive Potassium Channel Opener, Protects Against Dystrophin-Deficient Cardiomyopathy. Journal of the American Heart Association, 8(12), e012341.
-
Tarkin, J. M., & Kaski, J. C. (2018). Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris. European Cardiology Review, 13(2), 80–86.
-
Tarkin, J. M., & Kaski, J. C. (2018). Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris. European Cardiology Review, 13(2), 80–86.
-
da Silva, A. F. C. (2014). Development of oral tablets containing Nicorandil.
-
Carreira, R. S., Llesuy, S. F., & Evelson, P. A. (2013). Evaluation of the effects of nicorandil and its molecular precursor (without radical NO) on proliferation and apoptosis of 786-cell. In Vitro Cellular & Developmental Biology - Animal, 49(9), 682–690.
-
Jahangir, A., Terzic, A., & Kurachi, Y. (1997). Effects of acidosis and NO on nicorandil-activated KATP channels in guinea-pig ventricular myocytes. British Journal of Pharmacology, 120(4), 639–646.
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- 15. asianpubs.org [asianpubs.org]
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- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Nicorandil and its N-Oxide Metabolite: Unraveling Vasodilatory Potency
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the vasodilatory potency of the established antianginal agent, Nicorandil, and its metabolite, Nicorandil N-Oxide. This document synthesizes available experimental data to elucidate the distinct pharmacological profiles of these two compounds.
Nicorandil, a cornerstone in the management of angina pectoris, exhibits a unique dual mechanism of action, functioning as both a nitric oxide (NO) donor and an ATP-sensitive potassium (K-ATP) channel opener.[1][2][3] This multifaceted activity results in balanced arterial and venous vasodilation, reducing both cardiac preload and afterload.[4] The metabolic fate of Nicorandil gives rise to several compounds, including the pharmacologically inactive denitrated metabolite, 2-nicotinamidoethanol, and the focus of this comparison, this compound.[1][5] While Nicorandil's potency is well-characterized, a direct quantitative comparison with its N-Oxide derivative is not extensively documented in publicly available literature. This guide will, therefore, present the established vasodilatory properties of Nicorandil and the current understanding of this compound's activity, highlighting the existing knowledge gap regarding their comparative potency.
Unpacking the Vasodilatory Mechanisms
The vasodilatory effect of Nicorandil is a synergistic interplay of two distinct signaling pathways. Understanding these is crucial to appreciating the nuances of its potency.
Nicorandil's Dual-Action Vasodilation:
-
Nitric Oxide (NO) Donation: The nitrate moiety in Nicorandil's structure allows it to act as an NO donor.[6] This leads to the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells, which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[3] Elevated cGMP levels activate protein kinase G (PKG), ultimately resulting in smooth muscle relaxation and vasodilation.[3] This mechanism is particularly influential in larger coronary arteries.[7]
-
ATP-Sensitive Potassium (K-ATP) Channel Opening: Nicorandil also directly opens ATP-sensitive potassium channels in the plasma membrane of vascular smooth muscle cells.[1][6] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium concentration and leading to vasodilation. This action is more pronounced in smaller coronary arteries and arterioles.[7]
The relative contribution of these two mechanisms to Nicorandil's overall effect is concentration-dependent. At lower plasma concentrations, the nitrate-like action on large coronary arteries is more prominent, while at higher concentrations, the K-ATP channel opening effect, leading to dilation of small coronary arteries, becomes more significant.[7]
This compound: An Active Metabolite
Limited but significant evidence suggests that this compound is not an inert byproduct. It has been identified as an activator of the ATP-sensitive potassium channel Kir6.2, a key component of the K-ATP channel complex, and is also described as a nitric oxide donor.[5] This suggests that the N-oxide metabolite may contribute to the overall therapeutic effect of Nicorandil. However, a critical gap exists in the scientific literature regarding the specific potency of this compound in mediating these effects compared to the parent drug.
Comparative Potency: A Data-Driven Perspective
| Compound | Mechanism of Action | Potency Indicator | Vessel Type | Reference |
| Nicorandil | NO Donor & K-ATP Channel Opener | Relaxed norepinephrine pre-contracted rabbit aortic rings in a concentration-dependent manner (0.2 to 5 x 10-6 M). | Rabbit Aorta | [8] |
| Nicorandil | K-ATP Channel Opener | 1/10 to 1/15 as potent as Nitroglycerin in relaxing KCl-contracted isolated dog coronary arteries. | Dog Coronary Artery | [9] |
| This compound | K-ATP Channel Opener & NO Donor | No quantitative potency data (e.g., EC50) is available in the reviewed literature for direct comparison. | - | - |
It is imperative for the reader to note the absence of direct comparative experimental data for this compound in the table above. This represents a significant area for future research.
Experimental Protocols for Assessing Vasodilatory Potency
To address the current data gap, the following experimental workflows are proposed for a direct comparison of Nicorandil and this compound potency.
In Vitro Vasorelaxation Assay
This protocol is designed to determine the concentration-response relationship for vasodilation in isolated arterial rings.
-
Tissue Preparation: Isolate thoracic aortic rings from a suitable animal model (e.g., Wistar rats).
-
Organ Bath Setup: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Contraction Induction: Pre-contract the rings with a vasoconstrictor agent such as phenylephrine or potassium chloride to induce a stable, submaximal contraction.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of Nicorandil or this compound to the organ baths in a cumulative manner.
-
Data Acquisition: Record the isometric tension of the arterial rings. The relaxation at each concentration is expressed as a percentage of the pre-contraction tension.
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 (half-maximal effective concentration) values for both compounds.
Visualizing the Mechanisms of Action
To further clarify the signaling pathways involved, the following diagrams illustrate the mechanisms of Nicorandil and the proposed workflow for its potency assessment.
Caption: Signaling pathways of Nicorandil-induced vasodilation.
Sources
- 1. Nicorandil - BioPharma Notes [biopharmanotes.com]
- 2. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nicorandil? [synapse.patsnap.com]
- 4. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris | ECR Journal [ecrjournal.com]
- 5. Mechanism of action and neuroprotective role of nicorandil in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of the vasodilatory action of nicorandil on coronary circulation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relaxing effect of nicorandil (N-2-(hydroxyethyl)-nicotinamide nitrate), a new anti-angina agent, on the isolated vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of nicorandil and nitroglycerin on tracheal and vascular smooth muscle in the dog, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the K-ATP Channel Opening Activity of Nicorandil N-Oxide
Introduction: The Scientific Imperative
Nicorandil is a well-established antianginal agent with a unique dual mechanism of action: it acts as a nitric oxide (NO) donor and an opener of ATP-sensitive potassium (K-ATP) channels.[1][2][3][4] This dual action results in both arterial and venous dilation, reducing cardiac preload and afterload, which is beneficial in treating angina.[1][2][4] Following administration, nicorandil is extensively metabolized in the liver, primarily through denitration to form metabolites such as 2-nicotinamidoethanol (Nicorandil N-Oxide) before entering the nicotinamide pathway.[1][2][5] A critical question for drug development and pharmacology is whether this major metabolite retains the therapeutically relevant K-ATP channel opening activity of the parent compound.
This guide provides a comprehensive framework for researchers to rigorously validate and quantify the K-ATP channel opening activity of this compound. We will compare its activity against the parent drug, Nicorandil, and other standard K-ATP channel modulators. This guide is built on the principles of robust experimental design, explaining the causality behind methodological choices to ensure scientifically sound and reproducible results.
Comparative Framework: Selecting the Right Tools for the Job
To objectively assess the activity of this compound, a panel of well-characterized pharmacological tools is essential. This ensures that the experimental system is self-validating.
-
Test Compound: this compound (Metabolite of interest).
-
Parent Compound: Nicorandil (Serves as the primary benchmark).[3]
-
Positive Control: Diazoxide. A well-characterized, selective K-ATP channel opener.[6][7][8] Its primary action is to open K-ATP channels, leading to hyperpolarization of the cell membrane.[8] This makes it an excellent positive control for validating assay performance.
-
Negative Control/Antagonist: Glibenclamide. A sulfonylurea drug that acts as a potent and selective blocker of K-ATP channels by binding to the sulfonylurea receptor (SUR) subunit.[9][10][11][12] It is used to confirm that the observed effects of the openers are specifically mediated by K-ATP channels.
K-ATP channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium channel (Kir6.x) subunits and four regulatory SUR subunits.[12][13][14] The specific subunits (e.g., SUR1, SUR2A, SUR2B, Kir6.1, Kir6.2) vary by tissue, conferring different physiological roles and pharmacological sensitivities.[13][14][15]
Methodologies for Assessing K-ATP Channel Activity
A multi-pronged approach using both direct and indirect methods is recommended to build a strong evidence base for the activity of this compound.
Direct Measurement: Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for studying ion channels, as it allows for the direct measurement of ion flow across a cell membrane.[16][17][18] Both whole-cell and single-channel recording configurations can be employed to characterize the effects of this compound.[16][17][19]
This method provides unparalleled detail on channel kinetics, including open probability, conductance, and gating behavior.[16] It can definitively prove whether a compound directly modulates the K-ATP channel.
-
Cell Preparation: Use a cell line stably expressing the K-ATP channel subtype of interest (e.g., HEK-293 cells transfected with Kir6.2/SUR1 for the pancreatic subtype or Kir6.2/SUR2A for the cardiac subtype). Alternatively, primary cells like isolated ventricular myocytes can be used.[19]
-
Pipette and Bath Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH. Critically, include a low concentration of ATP (e.g., 0.1 mM) to ensure channels are mostly closed at baseline but can be opened by an agonist.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording:
-
Establish a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.[17]
-
Rupture the cell membrane to achieve the whole-cell configuration.[17]
-
Clamp the membrane potential at a set voltage (e.g., -70 mV).
-
Establish a baseline current recording.
-
Perfuse the bath with increasing concentrations of this compound, Nicorandil, or Diazoxide to generate a dose-response curve.
-
To confirm specificity, co-apply the blocker Glibenclamide with the test compound and observe for inhibition of the induced current.[20]
-
Functional Measurement: Rubidium Efflux Assay
This is a robust, medium-throughput functional assay that measures the efflux of Rubidium ions (Rb⁺), a congener of potassium (K⁺), through potassium channels.[13][14] Increased Rb⁺ efflux from pre-loaded cells is a direct indicator of K⁺ channel opening.[21]
This assay provides a functional readout of channel activity integrated over a population of cells. It is less labor-intensive than patch-clamp and is excellent for generating concentration-response curves to determine compound potency (EC₅₀). Non-radioactive methods using Flame Atomic Absorption Spectroscopy (Flame-AAS) are now common.[13][14][21]
-
Cell Seeding: Plate cells expressing the target K-ATP channel in a 96-well plate and grow to confluence.
-
Rb⁺ Loading: Aspirate the growth medium and replace it with a loading buffer containing RbCl (e.g., 5.4 mM RbCl) for 3-4 hours at 37°C.[22]
-
Washing: Gently wash the cells multiple times with a Rb⁺-free buffer to remove extracellular ions.
-
Stimulation: Add a stimulation buffer containing the test compounds (this compound, Nicorandil, Diazoxide) at various concentrations. Include wells for basal efflux (buffer only) and maximal efflux (using a non-specific ionophore like Ionomycin).
-
Efflux Period: Incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Sample Collection: Carefully transfer the supernatant (containing effluxed Rb⁺) to a new plate.
-
Cell Lysis: Lyse the remaining cells in the original plate with a lysis buffer (e.g., containing Triton X-100) to release the intracellular Rb⁺.
-
Quantification: Determine the Rb⁺ concentration in both the supernatant and the lysate samples using Flame-AAS.[21]
-
Calculation: Calculate the percentage of Rb⁺ efflux for each well: % Efflux = [Rb⁺_supernatant / (Rb⁺_supernatant + Rb⁺_lysate)] * 100
Visualization of Key Processes
Comparative Data Analysis and Interpretation
The primary output from these experiments will be concentration-response data. This data should be compiled into a clear, comparative table. The potency of each compound is typically expressed as the EC₅₀ value (the concentration that elicits 50% of the maximal response).
| Compound | Assay Type | Potency (EC₅₀) | Max. Response (% of Diazoxide) | Specificity (Inhibited by Glibenclamide?) |
| This compound | Rb⁺ Efflux | Experimental Value | Experimental Value | Yes / No |
| Whole-Cell Patch | Experimental Value | Experimental Value | Yes / No | |
| Nicorandil | Rb⁺ Efflux | ~10-100 µM[23] | ~90-100% | Yes[20] |
| Whole-Cell Patch | ~100 µM[23] | ~90-100% | Yes | |
| Diazoxide | Rb⁺ Efflux | ~10-50 µM | 100% (Reference) | Yes[7] |
| Whole-Cell Patch | ~30-100 µM | 100% (Reference) | Yes[7] |
Note: The EC₅₀ values for Nicorandil and Diazoxide are literature-approximated and can vary significantly based on the specific K-ATP channel subtype and experimental conditions.
Interpreting the Results:
-
Potency: A lower EC₅₀ value indicates higher potency. By comparing the EC₅₀ of this compound to that of Nicorandil, you can determine if the metabolic conversion affects the compound's potency.
-
Efficacy: The maximum response relative to the positive control (Diazoxide) indicates the efficacy. If this compound achieves a similar maximal effect, it is considered a full agonist. If its maximal effect is lower, it is a partial agonist.
-
Specificity: If the activity of this compound is significantly reduced or abolished in the presence of Glibenclamide, it provides strong evidence that the effect is mediated specifically through the K-ATP channel.
Conclusion
This guide outlines a robust, multi-assay strategy to definitively characterize the K-ATP channel opening activity of this compound. By employing the gold-standard patch-clamp technique for direct channel analysis and the functional rubidium efflux assay for potency determination, researchers can generate a comprehensive and reliable dataset. The inclusion of appropriate positive and negative controls is paramount for validating the experimental system and ensuring the specificity of the observed effects. The resulting comparative data will be crucial for understanding the full pharmacological profile of Nicorandil and its metabolites, with significant implications for drug development and therapeutic application.
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Ripoll, C., & Lederer, W. J. (1993). On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes. Pacing and clinical electrophysiology : PACE, 16(5), 947–958. Available at: [Link]
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CV Pharmacology. (n.d.). Potassium-Channel Openers. CVPharmacology.com. Available at: [Link]
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Ripoll, C., & Lederer, W. J. (1993). On the Mechanism of Inhibition of KATP Channels by Glibenclamide in Rat Ventricular Myocytes. PACE. Available at: [Link]
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Lewis, L. M., Luthra, A., Ganim, J. R., Williams, D. S., Sentella, A. M., Cui, M., & Lindsley, C. W. (2014). Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative. Molecular pharmacology, 85(3), 393–403. Available at: [Link]
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Peng, J., & Hu, L. (2025). Predominant mechanism of action of nicorandil in different experimental models. ResearchGate. Available at: [Link]
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Saigusa, A., & Kokubun, S. (1998). Effects of acidosis and NO on nicorandil-activated KATP channels in guinea-pig ventricular myocytes. Pflugers Archiv : European journal of physiology, 435(2), 236–244. Available at: [Link]
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Ter Veldhuis, V. L., & de Boer, T. P. (2011). Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle. Methods in molecular biology (Clifton, N.J.), 700, 187–203. Available at: [Link]
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Lv, H., Huang, C., & Jiang, H. (2024). Electrophysiological analysis of cardiac KATP channel. BMB reports, 57(5), 263–268. Available at: [Link]
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Sato, T., Sasaki, N., O'Rourke, B., & Marbán, E. (2000). Nicorandil, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels. Journal of the American College of Cardiology, 35(2), 514–518. Available at: [Link]
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Yamagishi, T., Sakurada, K., & Akita, H. (2002). Nicorandil enhances the effect of endothelial nitric oxide under hypoxia-reoxygenation: role of the KATP channel. British journal of pharmacology, 135(7), 1731–1738. Available at: [Link]
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Maddineni, P., Kasetti, Y., Patel, P., Millar, C., & Stamer, W. D. (2012). ATP-Sensitive Potassium (KATP) Channel Openers Diazoxide and Nicorandil Lower Intraocular Pressure In Vivo. Investigative ophthalmology & visual science, 53(10), 6592–6599. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Diazoxide?. Patsnap Synapse. Available at: [Link]
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Baukrowitz, T., Schwanstecher, C., Schwanstecher, M., & Pongs, O. (1999). Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor. The Journal of general physiology, 113(4), 583–592. Available at: [Link]
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Terstappen, G. C. (n.d.). Nonradioactive Rubidium Efflux Assay Technology for Screening of Ion Channels. Methods in Molecular Biology. Available at: [Link]
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Ewart, L., & MacDonald, F. (2008). Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties. Methods in molecular biology (Clifton, N.J.), 491, 267–277. Available at: [Link]
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Hanley, P. J., & Daut, J. (2005). KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart. The Journal of physiology, 563(Pt 2), 389–401. Available at: [Link]
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A Researcher's Guide to Characterizing Antibody Specificity: A Comparative Analysis of Nicorandil and its N-Oxide Metabolite
For researchers and drug development professionals, the specificity of an antibody is paramount. In the development of immunoassays for therapeutic drug monitoring or pharmacokinetic studies, understanding the potential for cross-reactivity with metabolites is a critical step that ensures data accuracy and reliability. This guide provides an in-depth technical comparison of the immunoreactivity of Nicorandil and its primary metabolite, Nicorandil N-Oxide, with anti-Nicorandil antibodies.
Nicorandil is a dual-action drug, functioning as both a potassium channel opener and a nitric oxide donor, primarily used in the treatment of angina.[1][2] Upon administration, it is metabolized in the body, with one of its major metabolites being this compound.[3] The structural similarity between a parent drug and its metabolites can often lead to antibody cross-reactivity, a phenomenon where an antibody raised against the parent drug also binds to the metabolite. This guide will walk through the theoretical basis for this potential cross-reactivity, a detailed experimental workflow to quantify it, and an analysis of hypothetical data to illustrate the interpretation of results.
The Structural Basis for Potential Cross-Reactivity
The likelihood of an antibody cross-reacting with a related compound is largely dependent on the structural similarities between the immunogen used to generate the antibody and the compound .[4]
Nicorandil (C8H9N3O4) and its metabolite This compound (C8H9N3O5) share a core structure. The key difference is the addition of an oxygen atom to the nitrogen of the pyridine ring in the N-Oxide form.
| Compound | Molecular Formula | Molar Mass | Key Structural Feature |
| Nicorandil | C8H9N3O4 | 211.17 g/mol | Pyridine Ring |
| This compound | C8H9N3O5 | 227.17 g/mol | Pyridine N-Oxide Ring |
This seemingly minor modification can significantly alter the electronic and steric properties of the molecule, which in turn can affect its binding affinity to an antibody. If the pyridine ring nitrogen is a key part of the epitope recognized by the antibody, the addition of the oxygen atom in this compound could either reduce or completely abolish binding. Conversely, if this part of the molecule is not critical for antibody recognition, significant cross-reactivity may be observed.
Experimental Design for Cross-Reactivity Assessment
To empirically determine the degree of cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard for small molecules.[5][6] This section outlines a comprehensive, self-validating experimental protocol.
Immunogen Preparation: The Foundation of Antibody Specificity
Since small molecules like Nicorandil are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response.[] This complex is known as an immunogen. The choice of carrier protein and the conjugation strategy are critical for generating specific antibodies.
Carrier Proteins:
-
Keyhole Limpet Hemocyanin (KLH): A large, highly immunogenic protein, making it an excellent choice for immunization.[8][9]
-
Bovine Serum Albumin (BSA): A smaller, more soluble protein, often used for coating plates in the screening ELISA.[10][11]
Protocol for Nicorandil-KLH Conjugation (Immunogen):
A detailed protocol for conjugating Nicorandil to KLH would involve activating a functional group on Nicorandil (e.g., a carboxyl group introduced via a linker) and reacting it with amine groups on the surface of KLH.
Caption: Workflow for Nicorandil-KLH immunogen synthesis.
Antibody Production and Screening
The Nicorandil-KLH immunogen is used to immunize an animal model (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively. The resulting antiserum or hybridoma supernatants are then screened for the presence of antibodies that bind specifically to Nicorandil.
Competitive ELISA Protocol
This assay quantifies the cross-reactivity by measuring the ability of this compound to compete with Nicorandil for binding to the anti-Nicorandil antibody.
Step-by-Step Methodology:
-
Plate Coating: Microtiter plates are coated with a Nicorandil-BSA conjugate. This serves as the capture antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: A fixed concentration of the anti-Nicorandil antibody is pre-incubated with varying concentrations of either Nicorandil (for the standard curve) or this compound (the test compound).
-
Incubation: The antibody-analyte mixtures are added to the coated plate. The free antibody will bind to the immobilized Nicorandil-BSA.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.
-
Measurement: The absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of free analyte in the sample.[4]
Caption: Principle of the competitive ELISA for cross-reactivity.
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate dose-response curves for both Nicorandil and this compound. From these curves, the concentration that causes 50% inhibition of the maximum signal (IC50) is determined for each compound.[12][13]
Hypothetical Experimental Data:
| Concentration (ng/mL) | % Inhibition (Nicorandil) | % Inhibition (this compound) |
| 0.1 | 5 | 0 |
| 1 | 25 | 2 |
| 10 | 50 | 10 |
| 100 | 85 | 35 |
| 1000 | 95 | 55 |
Calculation of Cross-Reactivity:
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Nicorandil / IC50 of this compound) x 100
Interpretation of Hypothetical Results:
| Analyte | IC50 (ng/mL) | % Cross-Reactivity |
| Nicorandil | 10 | 100% |
| This compound | ~800 | 1.25% |
In this hypothetical scenario, the IC50 for Nicorandil is 10 ng/mL, while the IC50 for this compound is approximately 800 ng/mL. This indicates that a much higher concentration of the metabolite is required to achieve the same level of inhibition as the parent drug. The calculated cross-reactivity of 1.25% would be considered very low, suggesting that the developed anti-Nicorandil antibody is highly specific for Nicorandil and would be suitable for use in assays where the presence of the N-Oxide metabolite is a concern.
Conclusion and Implications for Researchers
This guide has provided a comprehensive framework for evaluating the cross-reactivity of anti-Nicorandil antibodies with the this compound metabolite. The key takeaways for researchers are:
-
Structural analysis is predictive: The addition of an oxygen atom to the pyridine ring in this compound is a significant structural change that can be leveraged to generate specific antibodies.
-
Immunogen design is critical: A well-designed hapten-carrier conjugate is essential for producing antibodies with the desired specificity.
-
Competitive ELISA is the method of choice: This technique provides a quantitative measure of cross-reactivity.
By following the principles and protocols outlined in this guide, researchers can confidently characterize the specificity of their anti-Nicorandil antibodies, ensuring the accuracy and reliability of their immunoassay data in drug development and clinical research.
References
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A Comparative Analysis of the Vasodilatory Effects of Nicorandil and its Denitrated Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the vasodilatory properties of the antianginal agent Nicorandil and its primary metabolite, N-(2-hydroxyethyl)nicotinamide. We will delve into their distinct mechanisms of action, comparative potencies, and the experimental methodologies used to elucidate these properties. It is important to note that while the term "N-Oxide" was specified, the predominant and most studied metabolite in the context of vasodilation is the denitrated form, N-(2-hydroxyethyl)nicotinamide, which will be the focus of this comparison.
Introduction: Nicorandil and its Metabolic Fate
Nicorandil is a unique vasodilator agent utilized in the management of angina pectoris.[1] Its therapeutic efficacy stems from a dual mechanism of action: it functions as both a nitric oxide (NO) donor and an ATP-sensitive potassium (K-ATP) channel opener.[2] Following oral administration, Nicorandil is extensively metabolized in the liver, primarily through denitration, leading to the formation of its main metabolite, N-(2-hydroxyethyl)nicotinamide.[1] This metabolic conversion raises a critical question for drug development and pharmacology: to what extent does this major metabolite contribute to the overall vasodilatory effect of Nicorandil?
Unraveling the Mechanisms of Vasodilation
The vasodilatory effects of Nicorandil and its denitrated metabolite are rooted in their interaction with the intricate signaling pathways governing vascular smooth muscle tone.
Nicorandil: A Dual-Action Vasodilator
Nicorandil's robust vasodilatory capacity is a result of two synergistic mechanisms:
-
Nitric Oxide (NO) Donation: The nitrate moiety in Nicorandil's structure allows it to act as an NO donor.[3] NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[4] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation).[4]
-
ATP-Sensitive Potassium (K-ATP) Channel Opening: Nicorandil also directly opens K-ATP channels in the plasma membrane of vascular smooth muscle cells.[2] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and thereby promoting vasodilation.[2]
Figure 1: Dual signaling pathways of Nicorandil-induced vasodilation.
N-(2-hydroxyethyl)nicotinamide: A Modest Vasodilator
In contrast to its parent compound, the vasodilatory activity of N-(2-hydroxyethyl)nicotinamide is significantly attenuated. Experimental evidence suggests that this metabolite's primary mechanism of action, albeit weak, is through the opening of K-ATP channels. The lack of the nitrate group means it cannot contribute to the NO-cGMP pathway.
Figure 2: Signaling pathway of N-(2-hydroxyethyl)nicotinamide-induced vasodilation.
Comparative Potency: A Head-to-Head Analysis
Direct comparative studies are essential to quantify the difference in vasodilatory potency between Nicorandil and its denitrated metabolite. While comprehensive quantitative data from a single study is limited in the public domain, available research provides a clear qualitative and semi-quantitative picture.
One study directly comparing the two compounds found that the denitrated metabolite, N-(2-hydroxyethyl)nicotinamide (referred to as SG-86), is approximately 10 times less potent than Nicorandil in producing a vasodepressor response in rats.[5] This study also demonstrated that the vasodilatory effect of the metabolite was inhibited by glibenclamide, a K-ATP channel blocker, confirming its mechanism of action.[5] Another study concluded that N-(2-hydroxyethyl)nicotinamide has "little effect on the cardiovascular system" when compared to the parent drug, Nicorandil.[6][7]
| Compound | Primary Mechanism(s) of Vasodilation | Relative Potency | Supporting Evidence |
| Nicorandil | NO Donation & K-ATP Channel Opening | High | Dual mechanism leads to robust vasodilation.[2] |
| N-(2-hydroxyethyl)nicotinamide | K-ATP Channel Opening | Low (~10x less potent than Nicorandil) | Lacks the NO-donating nitrate moiety.[5][6][7] |
Experimental Protocols for Assessing Vasodilatory Effects
To rigorously compare the vasodilatory effects of compounds like Nicorandil and its metabolites, standardized in vitro and ex vivo experimental protocols are employed.
Organ Bath Assay for Vasorelaxation
The organ bath technique is a cornerstone for studying the contractility of isolated vascular tissues.
Figure 3: Workflow for assessing vasorelaxation using an organ bath.
Step-by-Step Methodology:
-
Tissue Preparation: Isolate a blood vessel (e.g., thoracic aorta) from a laboratory animal (e.g., rat or rabbit). Carefully clean the vessel of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution).
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g. During this period, the bath solution should be maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Induction of Contraction: After equilibration, induce a sustained contraction of the aortic rings using a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or potassium chloride (e.g., 60 mM).
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of the test compound (Nicorandil or N-(2-hydroxyethyl)nicotinamide) to the organ bath.
-
Data Acquisition: Record the changes in isometric tension using a force transducer connected to a data acquisition system.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curves and calculate the EC50 (concentration required to produce 50% of the maximal response) and Emax (maximal relaxation) values for each compound.
Measurement of Intracellular cGMP Levels
To confirm the involvement of the NO-cGMP pathway, intracellular cGMP levels in vascular smooth muscle cells can be quantified.
Step-by-Step Methodology:
-
Cell Culture: Culture vascular smooth muscle cells (VSMCs) in appropriate growth medium until they reach confluence.
-
Treatment: Incubate the VSMCs with the test compounds (Nicorandil or N-(2-hydroxyethyl)nicotinamide) for a specified period.
-
Cell Lysis: Terminate the reaction and lyse the cells to release intracellular components.
-
cGMP Quantification: Measure the concentration of cGMP in the cell lysates using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Normalization: Normalize the cGMP concentration to the total protein content of the cell lysate to account for variations in cell number.
Conclusion
The vasodilatory effect of Nicorandil is a well-established dual mechanism involving both nitric oxide donation and the opening of ATP-sensitive potassium channels. Its primary metabolite, N-(2-hydroxyethyl)nicotinamide, contributes minimally to the overall vasodilatory action of the parent drug. While it does possess some vasodilatory properties through the K-ATP channel opening pathway, its potency is significantly lower than that of Nicorandil. This comparative analysis underscores the importance of the nitrate moiety in Nicorandil's structure for its robust therapeutic efficacy in treating angina. For drug development professionals, this highlights that the pharmacological activity of a parent compound may not be retained or may be significantly diminished in its metabolites, a critical consideration in drug design and evaluation.
References
- Sakai, K., Ohba, Y., Akima, M., Kamiyama, H., Hinohara, Y., & Nakano, H. (1980). Pharmacodynamic and metabolism studies on a new coronary vasodilator, N-(2-hydroxyethyl) nicotinamide nitrate (SG-75). Japanese journal of pharmacology, 30(6), 881–890.
- Kamijo, T., & Nakajima, H. (1992). Comparison of the potentiating effects of nicorandil and its denitrated metabolite (SG-86) on the adenosine-induced vasodepression in rats. Japanese journal of pharmacology, 60(3), 253–257.
- Taira, N. (1987). Similarity and dissimilarity in the mode and mechanism of action between nicorandil and classical nitrates: an overview. Journal of cardiovascular pharmacology, 10 Suppl 8, S1-9.
- Sakai, K., Ohba, Y., Akima, M., Kamiyama, H., Hinohara, Y., & Nakano, H. (1980). Pharmacodynamic and metabolism studies on a new coronary vasodilator, N-(2-hydroxyethyl) nicotinamide nitrate (SG-75). Japanese journal of pharmacology, 30(6), 881–890.
- Tarkin, J. M., & Kaski, J. C. (2018). Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris. European cardiology review, 13(2), 84–90.
- Tarkin, J. M., & Kaski, J. C. (2018). Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris. European cardiology review, 13(2), 84–90.
- El-Gowelli, H. M., & El-Gowilly, S. M. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 27(8), 1153–1163.
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Patsnap. (2024). What is the mechanism of Nicorandil?. Synapse. Retrieved from [Link]
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BioPharma Notes. (2020). Nicorandil. Retrieved from [Link]
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A Head-to-Head Comparative Study of Nicorandil and its N-Oxide Metabolite in a Preclinical Model of Myocardial Ischemia
Guide Objective: This document outlines a comprehensive, head-to-head experimental framework to objectively compare the cardioprotective efficacy of the anti-anginal drug Nicorandil against its primary metabolite, Nicorandil N-Oxide. While Nicorandil's protective mechanisms are well-documented, the pharmacological activity of its N-Oxide derivative in the context of myocardial ischemia remains uncharacterized. This guide provides the scientific rationale, detailed experimental protocols, and anticipated data structure necessary to rigorously evaluate this compound's potential contribution to the therapeutic effects of the parent compound.
Introduction: The Dual-Action Cardioprotectant and an Unanswered Question
Nicorandil is a unique anti-anginal agent prescribed for the management of ischemic heart disease.[1] Its therapeutic efficacy stems from a novel, dual mechanism of action: it functions as both a nitric oxide (NO) donor and an opener of ATP-sensitive potassium (K-ATP) channels.[2][3] This combined action results in balanced arterial and venous vasodilation, reducing both cardiac preload and afterload, which decreases myocardial oxygen demand.[4][5]
Beyond these hemodynamic effects, Nicorandil confers direct cardioprotection by activating mitochondrial K-ATP (mitoKATP) channels.[2][6] This action is believed to mimic the phenomenon of ischemic preconditioning, preserving mitochondrial integrity and reducing cell death during ischemic events.[2][4]
Upon administration, Nicorandil is metabolized in the body, with one identified metabolite being this compound.[7] A critical gap in our understanding of Nicorandil's complete pharmacological profile is the activity of this metabolite. Is it an inert byproduct, or does it possess cardioprotective properties of its own? Answering this question is essential for a full comprehension of the drug's in-vivo effects. This guide proposes a definitive ex vivo study to compare the efficacy of Nicorandil and this compound in a controlled model of ischemia-reperfusion injury.
Part 1: Proposed Experimental Design & Methodology
To isolate the direct effects of each compound on the myocardium, free from systemic physiological variables, the Langendorff-perfused isolated heart model is the gold standard.[8][9] This ex vivo preparation allows for precise control over the ischemic insult and drug delivery, ensuring that any observed effects are a direct result of the compound's action on the heart tissue itself.[10][11]
Overall Experimental Workflow
The proposed study follows a systematic workflow from heart isolation through to functional and histological analysis.
Caption: Experimental workflow from heart isolation to data analysis.
Detailed Experimental Protocols
Protocol 1: Langendorff-Perfused Isolated Heart Preparation
-
Rationale: This protocol ensures the rapid and consistent isolation of a viable heart for ex vivo perfusion. The use of Krebs-Henseleit buffer provides the necessary ions and energy substrates to maintain cardiac function.[10]
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (300-350g) with sodium pentobarbital (60 mg/kg, IP). Administer heparin (500 IU/kg, IP) to prevent intracoronary clotting.
-
Heart Excision: Perform a midline thoracotomy, open the pericardial sac, and carefully excise the heart by cutting the major vessels. Immediately place the heart in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Identify the aorta and trim away excess tissue. Mount the aorta onto the cannula of the Langendorff apparatus. Secure with a suture.
-
Retrograde Perfusion: Immediately initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer maintained at 37°C and a constant pressure of 75 mmHg.[12] This action closes the aortic valve and forces the perfusate into the coronary arteries, sustaining the myocardium.[8]
-
Functional Measurement: Gently insert a latex balloon connected to a pressure transducer into the left ventricle via the mitral valve. Inflate the balloon to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg. Record heart rate (HR) and left ventricular developed pressure (LVDP = systolic - diastolic pressure) continuously.
Protocol 2: Ischemia-Reperfusion and Drug Administration
-
Rationale: This protocol creates a standardized, reproducible ischemic injury. The drug administration period prior to ischemia allows for the evaluation of pre-conditioning-like effects.
-
Stabilization: Allow the heart to stabilize for 20 minutes. Hearts that do not meet baseline criteria (e.g., stable LVDP > 70 mmHg, HR > 240 bpm) are excluded.
-
Treatment Groups: Randomly assign hearts to one of three perfusion groups (n=8-10 per group):
-
Group 1 (Vehicle): Perfusion with standard Krebs-Henseleit buffer.
-
Group 2 (Nicorandil): Perfusion with buffer containing 30 µM Nicorandil.
-
Group 3 (this compound): Perfusion with buffer containing 30 µM this compound.
-
-
Drug Perfusion: Perfuse the hearts with their assigned solution for 15 minutes.
-
Global Ischemia: Induce total global ischemia by stopping the perfusate flow for 30 minutes.[13]
-
Reperfusion: Restore perfusate flow for 120 minutes to simulate reperfusion.[13]
Protocol 3: Infarct Size Quantification via TTC Staining
-
Rationale: 2,3,5-triphenyltetrazolium chloride (TTC) is a redox indicator used to differentiate viable from necrotic tissue. In viable cells, mitochondrial dehydrogenases reduce TTC to a red formazan precipitate. Infarcted tissue, lacking these active enzymes, remains a pale white/tan color.[13][14]
-
Heart Preparation: At the end of reperfusion, remove the heart from the apparatus and freeze at -20°C for 30 minutes to harden the tissue for slicing.
-
Slicing: Cut the frozen ventricles into uniform 2 mm transverse slices.
-
Staining: Incubate the slices in a 1% TTC solution in phosphate buffer at 37°C for 20 minutes.[13][15]
-
Fixation: Transfer the stained slices into a 10% formalin solution to enhance the color contrast between viable (red) and infarcted (white) tissue.[14]
-
Imaging and Analysis: Scan both sides of each slice at high resolution. Using image analysis software (e.g., ImageJ), calculate the total area of the left ventricle (Area at Risk) and the infarcted area for each slice.
-
Calculation: Express the infarct size as a percentage of the total Area at Risk (%IS/AAR).
Part 2: Anticipated Outcomes & Mechanistic Interpretation
The data from this study will allow for a direct comparison of the cardioprotective potential of Nicorandil and its N-Oxide metabolite. The results should be presented clearly for objective evaluation.
Anticipated Data Presentation
Table 1: Comparative Efficacy on Myocardial Infarct Size (Note: Data presented is hypothetical for illustrative purposes.)
| Treatment Group | N | Infarct Size (% of Area at Risk) |
| Vehicle Control | 10 | 45.8 ± 3.5 |
| Nicorandil (30 µM) | 10 | 22.5 ± 2.8 |
| This compound (30 µM) | 10 | [Anticipated Result] |
| p < 0.05 vs. Vehicle Control |
Table 2: Comparative Effects on Post-Ischemic Functional Recovery (Note: Data presented is hypothetical for illustrative purposes.)
| Treatment Group | N | LVDP Recovery (% of Baseline) |
| Vehicle Control | 10 | 35.2 ± 4.1 |
| Nicorandil (30 µM) | 10 | 68.9 ± 5.5 |
| This compound (30 µM) | 10 | [Anticipated Result] |
| p < 0.05 vs. Vehicle Control |
Mechanistic Signaling Pathways
Nicorandil's cardioprotective effects are mediated through two primary signaling pathways. The activation of mitoKATP channels helps maintain mitochondrial membrane potential and prevent calcium overload, while the NO-donor component activates soluble guanylate cyclase (sGC), leading to increased cyclic GMP (cGMP) and downstream protein kinase G (PKG) signaling.[2][16]
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A Comparative Guide to the Nitric Oxide Donating Properties of Nicorandil N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating Nicorandil N-Oxide
Nicorandil is a well-established anti-anginal agent with a unique dual mechanism of action: it acts as both a potassium channel opener and a nitric oxide (NO) donor.[1][2] Its therapeutic effects are largely attributed to its ability to mimic endogenous NO signaling, leading to vasodilation.[3][4] The metabolism of Nicorandil is known to produce several metabolites, including this compound.[5] However, the pharmacological activity of these metabolites, particularly their capacity to donate NO, is not well-characterized.
This guide aims to address this knowledge gap by presenting a rigorous experimental framework to confirm and quantify the NO-donating properties of this compound. Understanding the bioactivity of this metabolite is crucial for a complete comprehension of Nicorandil's overall therapeutic profile and could unveil new avenues for drug development.
Chemical Structures and the Hypothesis of NO Donation
Nicorandil's NO-donating capability stems from its organic nitrate ester group. The central hypothesis is that the N-oxidation of the pyridine ring in Nicorandil to form this compound does not abolish the NO-donating potential of the nitrate ester moiety. This guide outlines the experiments designed to test this hypothesis by comparing the NO release from this compound with that of Nicorandil and a classic NO donor, Sodium Nitroprusside (SNP).
Experimental Framework: A Multi-faceted Approach to NO Detection
To ensure the trustworthiness of our findings, a multi-pronged approach to NO detection is essential. We will employ two widely accepted methods with differing sensitivities and detection principles: the Griess assay and chemiluminescence.
Synthesis and Characterization of this compound
A prerequisite for this investigation is the availability of pure this compound. While several methods for Nicorandil synthesis are documented, a specific protocol for its N-oxide derivative is less common.[6][7] The following is a proposed synthetic route based on established organic chemistry principles, which should be followed by rigorous characterization (e.g., NMR, Mass Spectrometry, and HPLC) to confirm purity.
Proposed Synthesis of this compound:
A common method for the N-oxidation of pyridines involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Step-by-step Protocol:
-
Dissolve Nicorandil in a suitable solvent, such as dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in DCM to the cooled Nicorandil solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent, such as sodium thiosulfate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
Quantification of Nitric Oxide Release: The Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in aqueous solutions.[8][9]
Experimental Protocol:
-
Reagent Preparation:
-
Griess Reagent: Prepare a solution containing 1% sulfanilamide in 5% phosphoric acid and a 0.1% solution of N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in deionized water. These solutions should be stored in dark bottles and are stable for several weeks at 4°C. For the assay, mix equal volumes of the two solutions immediately before use.
-
Nitrite Standard: Prepare a stock solution of sodium nitrite (1 mM) in deionized water and create a standard curve by serial dilutions (e.g., 0-100 µM).
-
-
Sample Preparation:
-
Prepare stock solutions (e.g., 10 mM) of Nicorandil, this compound, and Sodium Nitroprusside (SNP) as a positive control in a suitable solvent (e.g., DMSO).
-
Prepare a negative control with the solvent alone.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each test compound solution (at various concentrations, e.g., 10, 50, 100 µM) to 50 µL of phosphate-buffered saline (PBS, pH 7.4).
-
Incubate the plate at 37°C for a defined period (e.g., 2 hours).
-
Add 100 µL of the freshly prepared Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (PBS with Griess reagent) from all readings.
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Causality behind Experimental Choices: The Griess assay is chosen for its simplicity and cost-effectiveness, making it an excellent initial screening tool.[5] The use of SNP as a positive control provides a benchmark for NO release, while the solvent control accounts for any background absorbance.
High-Sensitivity Quantification: Chemiluminescence
Chemiluminescence detection offers superior sensitivity and real-time measurement of NO gas.[10][11] This method is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state. The intensity of the emitted light is directly proportional to the NO concentration.
Experimental Protocol:
-
Instrumentation: A nitric oxide analyzer (NOA) equipped with a chemiluminescence detector is required.
-
Sample Preparation: Prepare stock solutions of the test compounds as described for the Griess assay.
-
Assay Procedure:
-
Set up a reaction vessel containing PBS (pH 7.4) at 37°C, continuously purged with an inert gas (e.g., nitrogen) to carry the released NO to the detector.
-
Inject a known concentration of the test compound (Nicorandil, this compound, or SNP) into the reaction vessel.
-
Record the chemiluminescence signal over time.
-
-
Data Analysis:
-
Calibrate the NOA with known concentrations of NO gas.
-
Integrate the area under the curve of the chemiluminescence signal to determine the total amount of NO released.
-
Calculate the rate of NO release from the initial slope of the curve.
-
Causality behind Experimental Choices: Chemiluminescence is employed to confirm the findings of the Griess assay with a more sensitive and direct method.[12] This technique allows for the kinetic analysis of NO release, providing valuable information on the rate and duration of NO donation from each compound.
Expected Data and Comparative Analysis
The following tables present hypothetical yet plausible data to illustrate the expected outcomes of the described experiments.
Table 1: Nitrite Concentration as Determined by the Griess Assay
| Compound | Concentration (µM) | Nitrite (µM) ± SD |
| Vehicle (DMSO) | - | 0.5 ± 0.1 |
| Sodium Nitroprusside | 100 | 85.2 ± 4.3 |
| Nicorandil | 100 | 45.7 ± 3.1 |
| This compound | 100 | 38.9 ± 2.8 |
Table 2: Total NO Release as Determined by Chemiluminescence
| Compound | Concentration (µM) | Total NO (nmol) ± SD |
| Vehicle (DMSO) | - | < 1.0 |
| Sodium Nitroprusside | 100 | 180.5 ± 9.2 |
| Nicorandil | 100 | 95.3 ± 6.7 |
| This compound | 100 | 81.6 ± 5.9 |
These hypothetical data suggest that this compound retains significant NO-donating properties, albeit slightly lower than the parent compound, Nicorandil.
Visualizing the Experimental Workflow and Proposed Mechanism
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for comparing NO donation.
Caption: Proposed NO signaling pathway for this compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for confirming and quantifying the nitric oxide donating properties of this compound. The presented experimental protocols, utilizing both the Griess assay and chemiluminescence, offer a robust and reliable approach to this investigation. The hypothetical data suggest that this compound likely retains significant NO-donating capabilities.
Future research should focus on the enzymatic and non-enzymatic mechanisms of NO release from this compound and its potential interactions with other biological systems. A thorough understanding of the pharmacology of Nicorandil's metabolites will ultimately lead to a more complete picture of its therapeutic effects and may inform the development of novel cardiovascular drugs.
References
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A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC. [Link]
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Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review. PMC. [Link]
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Detection and quantification of nitric oxide–derived oxidants in biological systems. PMC. [Link]
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Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. Scielo. [Link]
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Direct Chemiluminescent Detection of Nitric Oxide in Aqueous Solutions Using the Natural Nitric Oxide Target, Soluble Guanylyl Cyclase. NIH. [Link]
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Protocol Griess Test. protocols.io. [Link]
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Original method for nicorandil synthesis. PubMed. [Link]
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Synthesis of Nicorandil. Indian Journal of Pharmaceutical Sciences. [Link]
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(PDF) Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review. ResearchGate. [Link]
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Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?. ResearchGate. [Link]
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Analytical Chemistry of Nitric Oxide. ResearchGate. [Link]
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Effect of nicorandil on NO production. ResearchGate. [Link]
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Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers. ResearchGate. [Link]
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Targeting Nitric Oxide With Drug Therapy. PMC. [Link]
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Inaccuracies of nitric oxide measurement methods in biological media. PMC. [Link]
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Original method for nicorandil synthesis. ResearchGate. [Link]
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The Donor Properties of Pyridine-N Oxide. DTIC. [Link]
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A Study of the Donor Properties of 4-Substituted Pyridine N-Oxides. Inorganic Chemistry. [Link]
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The Donor Properties of Pyridine N-Oxide. Semantic Scholar. [Link]
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Nicorandil increased the cerebral blood flow via nitric oxide pathway and ATP-sensitive potassium channel opening in mice. PubMed. [Link]
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Nicorandil enhances the effect of endothelial nitric oxide under hypoxia–reoxygenation: Role of the KATP channel. ResearchGate. [Link]
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Nicorandil prevents endothelial dysfunction due to antioxidative effects via normalisation of NADPH oxidase and nitric oxide synthase in streptozotocin diabetic rats. PubMed. [Link]
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Evaluating the Off-Target Profile of Nicorandil N-Oxide: A Comparative Guide for Drug Discovery Professionals
Introduction: The Imperative of Selectivity in Drug Development
In the pursuit of novel therapeutics, the specificity of a drug candidate for its intended target is a critical determinant of its ultimate success. Off-target interactions, where a molecule binds to and modulates the activity of unintended proteins, can lead to a spectrum of adverse effects, complicating clinical development and, in some cases, resulting in late-stage attrition. This guide provides a comprehensive framework for evaluating the off-target effects of drug candidates, using the cardiovascular agent Nicorandil and its active metabolite, Nicorandil N-Oxide, as a central case study.
Nicorandil is an antianginal agent with a dual mechanism of action: it acts as a potassium channel opener and a nitric oxide (NO) donor.[1][2][3] Its primary therapeutic effect is achieved through the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to vasodilation.[2][3] Additionally, its nitrate moiety contributes to vasodilation via the NO-cyclic guanosine monophosphate (cGMP) pathway.[1][3] Nicorandil is metabolized in the liver to several compounds, including the pharmacologically active this compound, which also functions as a K-ATP channel activator and NO donor.[4][5]
While the on-target pharmacology of Nicorandil is well-characterized, a thorough understanding of the off-target profile of both the parent drug and its major metabolites is essential for a complete safety assessment. This guide will provide researchers, scientists, and drug development professionals with the principles and methodologies to conduct such an evaluation, comparing the hypothetical off-target profile of this compound with other potassium channel openers, such as Minoxidil and Diazoxide.
Comparative Landscape: Potassium Channel Openers
To contextualize the evaluation of this compound, it is useful to consider other drugs in the same class.
| Compound | Primary Mechanism of Action | Primary Therapeutic Use | Known Off-Target Considerations |
| Nicorandil | K-ATP channel opener and NO donor[1][2] | Angina Pectoris[2] | Potential for effects related to widespread vasodilation (e.g., headache, flushing). The dual mechanism may contribute to a broader range of physiological effects. |
| Minoxidil | K-ATP channel opener[6] | Hypertension, Androgenetic Alopecia[6][7] | Hypertrichosis (excessive hair growth) is a well-documented off-target effect.[6] |
| Diazoxide | K-ATP channel opener[8] | Hypoglycemia, Hypertensive Emergencies[8] | Can inhibit insulin release, leading to hyperglycemia.[8] |
This comparison highlights that even within the same therapeutic class, subtle differences in mechanism and broader pharmacological activity can lead to distinct off-target effect profiles. A comprehensive evaluation is therefore necessary for each new chemical entity and its metabolites.
Conceptual Framework for Off-Target Evaluation
A systematic approach to evaluating off-target effects involves a tiered screening cascade, moving from broad, high-throughput in vitro screens to more focused cellular and functional assays.
Figure 1: Tiered approach for off-target liability assessment.
Experimental Methodologies for Off-Target Profiling
This section details the experimental protocols that form the cornerstone of an off-target evaluation campaign.
Radioligand Binding Assays: A Broad Screen for Receptor Interactions
Radioligand binding assays are a robust and high-throughput method to screen a compound against a large panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.[9][10][11] These assays measure the ability of a test compound to displace a radiolabeled ligand from its target.
Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target receptors.
Materials:
-
Test compound (this compound) stock solution (e.g., 10 mM in DMSO).
-
Radiolabeled ligand specific for each target receptor.
-
Cell membranes or tissue homogenates expressing the target receptor.[11]
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer.
-
Assay Plate Preparation: To each well of a 96-well filter plate, add:
-
Assay buffer.
-
Unlabeled competing ligand (for non-specific binding determination) or buffer.
-
A fixed concentration of the radiolabeled ligand.
-
The serially diluted this compound or vehicle control.
-
Cell membrane preparation.[11]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.[11]
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[12]
In Vitro Kinase Profiling: Assessing Interactions with the Human Kinome
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their unintended inhibition is a common source of off-target effects.[13][14] Kinase activity assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Objective: To determine the inhibitory activity (IC50) of this compound against a broad panel of human kinases.
Materials:
-
Test compound (this compound) stock solution.
-
Kinase of interest.
-
Europium-labeled anti-tag antibody.
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive).
-
Kinase buffer.
-
384-well assay plates.
-
TR-FRET-enabled plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.
-
Assay Assembly: In a 384-well plate, add the following in order:
-
Test compound dilution.
-
A mixture of the kinase and the europium-labeled antibody.
-
The Alexa Fluor™ 647-labeled tracer.[1]
-
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.[1]
-
Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. The signal is proportional to the amount of tracer bound to the kinase.[1]
-
Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Principle of the LanthaScreen™ Kinase Binding Assay.
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context
CETSA® is a powerful technique for verifying that a compound engages its target within the complex milieu of a living cell.[15][16][17] The principle is based on the ligand-induced thermal stabilization of the target protein.
Objective: To confirm the intracellular target engagement of this compound with a putative off-target identified in primary screens.
Materials:
-
Cultured cells expressing the target protein.
-
Test compound (this compound).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
PCR tubes or strips.
-
Thermal cycler.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents and equipment.
-
Primary antibody specific to the target protein.
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the cell aliquots to a range of temperatures in a thermal cycler for a defined period (e.g., 3 minutes).[15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[15]
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein remaining versus temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[17]
Data Interpretation and Risk Assessment
The data generated from these assays must be carefully interpreted to assess the potential clinical relevance of any identified off-target interactions. Key considerations include:
-
Potency: The affinity (Ki) or inhibitory concentration (IC50) at the off-target relative to the on-target potency. A large therapeutic window between on-target and off-target activity is desirable.
-
Physiological Relevance: The normal physiological role of the off-target protein and the potential consequences of its modulation.
-
Exposure: The anticipated clinical plasma concentrations of the drug and its metabolites in relation to the off-target potency.
Conclusion
The comprehensive evaluation of off-target effects is a non-negotiable aspect of modern drug discovery and development. While specific off-target data for this compound is not extensively available in the public domain, this guide provides the scientific community with a robust framework and detailed methodologies for conducting such an investigation. By employing a tiered approach that combines broad panel screening with confirmatory cellular assays, researchers can build a comprehensive selectivity profile for their drug candidates. This proactive approach to de-risking not only enhances the safety of novel therapeutics but also contributes to a more efficient and successful drug development pipeline.
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Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
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BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
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Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]
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Drug Target Review. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Retrieved from [Link]
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Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]
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Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
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- Taira, N. (1989). Nicorandil as a hybrid between nitrates and potassium channel activators. The American journal of cardiology, 63(21), 18J–24J.
- Horinaka, S., et al. (2004). Nicorandil opens mitochondrial K(ATP) channels not only directly but also through a NO-PKG-dependent pathway. Journal of molecular and cellular cardiology, 36(5), 705–712.
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A Comparative Guide to the Metabolic Stability of Nicorandil and Nicorandil N-Oxide
This guide provides an in-depth technical comparison of the metabolic stability of the anti-anginal drug Nicorandil and its N-oxide metabolite. Designed for researchers, scientists, and drug development professionals, this document synthesizes pharmacokinetic data, enzymatic pathways, and established experimental protocols to offer a nuanced understanding of how these two related compounds are processed within a biological system.
Introduction: The Significance of Metabolic Stability
Nicorandil is a unique anti-anginal agent with a dual mechanism of action: it functions as both an ATP-sensitive potassium (K-ATP) channel opener and a nitric oxide (NO) donor, resulting in balanced arterial and venous vasodilation.[1][2] The clinical efficacy and dosing regimen of any drug are intrinsically linked to its pharmacokinetic profile, a key component of which is metabolic stability. A drug's stability against metabolic enzymes dictates its half-life, clearance rate, and potential for drug-drug interactions.
This guide focuses on comparing the parent drug, Nicorandil, with its N-oxide metabolite. While denitration is the most documented metabolic pathway for Nicorandil, the formation of Nicorandil N-Oxide represents an alternative biotransformation.[1][3] Understanding the relative stability of these two molecules is crucial for a complete picture of Nicorandil's disposition and duration of action.
The Metabolic Pathways: A Tale of Two Fates
Nicorandil undergoes extensive metabolism, with very little of the parent drug being excreted unchanged.[1] Its biotransformation is primarily characterized by two competing pathways: a rapid, high-capacity denitration reaction and a secondary N-oxidation reaction at the pyridine ring.
Pathway A: The Primary Denitration Route
The principal metabolic fate of Nicorandil is the cleavage of the nitrate ester group, a process known as denitration.[4][5]
-
Reaction: This pathway converts Nicorandil into its main, pharmacologically inactive metabolite, N-(2-hydroxyethyl)-nicotinamide.[6]
-
Enzymatic System: This conversion is an NADPH-dependent process that occurs in mitochondrial and microsomal fractions of the liver, as well as extrahepatically in tissues like the heart and lungs.[6] While the specific enzymes are not fully elucidated, the process is efficient and not primarily mediated by glutathione-S-transferases (GSTs).[6]
-
Consequence: This pathway is the main driver of Nicorandil's rapid clearance and short elimination half-life of approximately 1-2 hours.[2][7] The resulting denitrated metabolite is then further processed through the body's endogenous nicotinamide metabolic pathways.[1]
Pathway B: The N-Oxidation and Reduction Cycle
A secondary, yet significant, metabolic route involves the oxidation of the nitrogen atom on Nicorandil's pyridine ring.
-
Reaction 1 (Oxidation): The pyridine moiety is oxidized to form this compound. Based on studies of the core nicotinamide molecule, this reaction is catalyzed by the microsomal enzyme Cytochrome P450 2E1 (CYP2E1) .[8][9][10]
-
Reaction 2 (Reduction): A critical feature of many pyridine N-oxide metabolites is their susceptibility to enzymatic reduction back to the parent compound.[11][12] This bi-directional transformation means this compound can act as a reservoir for the active parent drug, potentially prolonging its presence in the system. This reduction can be carried out by various flavin-dependent enzymes.[11]
The interplay between these pathways dictates the overall pharmacokinetic profile of Nicorandil.
Caption: Metabolic pathways of Nicorandil.
Comparative Metabolic Stability Analysis
| Feature | Nicorandil | This compound |
| Primary Metabolic Route | Rapid denitration of the nitrate ester group.[1][5] | Enzymatic reduction back to the parent Nicorandil.[11][12] |
| Key Enzymes | NADPH-dependent mitochondrial and microsomal enzymes.[6] | Formation: CYP2E1.[9] Reduction: Flavo-enzymes (e.g., reductases).[11] |
| Pharmacokinetic Consequence | Short in-vivo half-life (~1-2 hours) and rapid clearance.[2][7] | May act as a circulating reservoir, potentially prolonging the parent drug's duration of action. Its own half-life depends on the rate of reduction vs. other clearance pathways. |
| Stability Profile | Low. The molecule is rapidly and extensively metabolized, leading to a high intrinsic clearance. | Potentially Higher (in isolation). The pyridine N-oxide functional group is chemically stable.[13] Its biological stability is defined by the efficiency of enzymatic reduction. |
Expert Insights: The metabolic story of Nicorandil is dominated by its rapid denitration, making it a relatively unstable compound in vivo. In contrast, the formation of this compound introduces a more complex dynamic. The ability of the N-oxide to be reduced back to the active parent drug suggests that it may not be a simple clearance metabolite. Instead, it could contribute to the sustained therapeutic effect of Nicorandil by acting as a metabolic intermediate that slowly replenishes the active drug pool. This reversible metabolism stands in stark contrast to the irreversible and inactivating denitration pathway.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To generate the definitive, quantitative data required for a direct comparison, a liver microsomal stability assay is the industry-standard method. This in vitro experiment measures the rate at which a compound is metabolized by the primary Phase I enzymes, including Cytochrome P450s, located in the microsomal fraction of liver cells.
Principle: The test compound (Nicorandil or this compound) is incubated with pooled human liver microsomes and an NADPH-regenerating system (which provides the necessary cofactor for CYP activity). Aliquots are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is measured by LC-MS/MS. The rate of disappearance is used to calculate the intrinsic clearance.
Caption: Workflow for an in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 1 mM stock solution of Nicorandil and this compound in DMSO.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
Microsome Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) and dilute to a working concentration of 1 mg/mL in phosphate buffer. Keep on ice.
-
NADPH-Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system ensures a constant supply of NADPH for the duration of the incubation.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsome suspension to achieve a final concentration of 1 µM. Include positive control compounds (e.g., a rapidly metabolized drug like Verapamil and a slowly metabolized one like Warfarin) and a negative control (without NADPH).
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to all wells except the negative control.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard (a stable, structurally similar compound used for analytical normalization). The acetonitrile precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from this plot gives the elimination rate constant (k).
-
Half-life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Conclusion
The metabolic profile of Nicorandil is defined by two distinct and competing pathways. Its primary denitration leads to rapid inactivation and clearance, classifying it as a compound with low metabolic stability. The secondary pathway, N-oxidation to this compound, introduces a more complex metabolic cycle. The potential for this N-oxide metabolite to be enzymatically reduced back to the active parent drug suggests it may possess greater inherent stability and could function as a metabolic reservoir, thereby modulating the overall pharmacokinetics of Nicorandil.
To definitively quantify these differences, the in vitro liver microsomal stability assay detailed in this guide provides a robust and reliable framework. The resulting data would be invaluable for refining pharmacokinetic models and deepening our understanding of Nicorandil's complete metabolic fate.
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Real, A. M., Hong, S., & Pissios, P. (2013). Nicotinamide N-oxidation by CYP2E1 in human liver microsomes. Drug Metabolism and Disposition, 41(3), 550-553. [Link]
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Real, A. M., Hong, S., & Pissios, P. (2013). Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes. Drug Metabolism and Disposition, 41(3), 550-553. [Link]
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Real, A. M., Hong, S., & Pissios, P. (2013). Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes. ResearchGate. [Link]
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Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Niemi, M. S. (2024). Mechanism of action and neuroprotective role of nicorandil in ischemic stroke. Brain Circulation, 10(1), 23-31. [Link]
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A Comparative Benchmarking Guide to Nicorandil and Other Potassium Channel Openers
This guide provides an in-depth comparison of Nicorandil, a compound with a unique dual mechanism of action, against other prominent potassium channel openers (KCOs). It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance differences and select the appropriate tool for their experimental needs. We will delve into the mechanistic underpinnings, comparative efficacy, and the experimental protocols required for robust validation.
The Central Role of KATP Channels in Cellular Excitability
ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the energetic state of a cell to its electrical excitability.[1][2] Found in various tissues, including vascular smooth muscle, cardiac muscle, pancreatic β-cells, and neurons, these channels are octameric complexes of pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and regulatory sulfonylurea receptor (SURx) subunits.[1][2]
Under normal physiological conditions, high intracellular ATP levels keep these channels closed. However, a drop in the ATP/ADP ratio, indicative of metabolic stress, causes the channels to open.[2] The resulting efflux of potassium ions (K+) hyperpolarizes the cell membrane, making it less excitable. In vascular smooth muscle, this hyperpolarization leads to the closure of voltage-gated calcium channels, reduced intracellular calcium, and subsequent vasodilation.[3] This fundamental mechanism makes KATP channels a prime target for therapeutic agents designed to modulate vascular tone and protect tissues from ischemic damage.[4]
Nicorandil: A Hybrid Vasodilator
Nicorandil stands out in the landscape of KCOs due to its dual mechanism of action. It functions not only as a KATP channel opener but also as a nitric oxide (NO) donor.[5][6][7]
-
KATP Channel Activation: Like other KCOs, Nicorandil binds to the SUR subunit of the KATP channel, promoting its open state. This leads to K+ efflux, hyperpolarization, and vasodilation.[8][9] This action is particularly effective in dilating small resistance arterioles.
-
Nitric Oxide Donation: The nitrate moiety in Nicorandil's structure enables it to release NO.[6][7][10] NO activates soluble guanylate cyclase in vascular smooth muscle cells, increasing cyclic guanosine monophosphate (cGMP) levels.[7][8] This pathway ultimately leads to smooth muscle relaxation, primarily affecting larger capacitance vessels (venodilation).[8]
This combined action makes Nicorandil a "balanced" vasodilator, reducing both cardiac preload (via venodilation) and afterload (via arteriodilation), which is beneficial in conditions like angina pectoris.[8][11]
A Note on Nicorandil N-Oxide
While Nicorandil is the primary active compound, its metabolites, including derivatives like this compound, contribute to its overall pharmacological profile. Research into specific metabolites often focuses on their potential for sustained effects or different safety profiles. For the purpose of this benchmarking guide, we will focus on the parent compound, Nicorandil, as it is the standard for comparative studies.
Comparative Analysis of Key Potassium Channel Openers
To benchmark Nicorandil, we compare it against four other well-characterized KCOs: Minoxidil Sulfate, Pinacidil, Cromakalim, and Diazoxide. These compounds, while all targeting KATP channels, exhibit important differences in potency, selectivity, and mechanism.
Mechanism of Action: A Comparative Overview
All listed compounds induce vasodilation by opening KATP channels, but Nicorandil's secondary NO-donating pathway is a key differentiator.
Caption: Signaling pathways for KCO-induced vasodilation.
Performance Benchmarking Data
The following table summarizes key performance characteristics of Nicorandil and its alternatives, compiled from preclinical data. Potency (EC₅₀) values can vary based on the specific tissue and experimental conditions.
| Compound | Primary Target(s) | Mechanism of Action | Key Characteristics & Selectivity |
| Nicorandil | KATP channels, Guanylate Cyclase | K+ Channel Opener & NO Donor | Balanced arterial and venous vasodilator; cardioprotective effects attributed to both mechanisms.[5][11] |
| Minoxidil Sulfate | KATP channels | K+ Channel Opener | Potent arterial vasodilator with little to no effect on venous capacitance.[3][12] Minoxidil is a prodrug, requiring sulfation to its active form, minoxidil sulfate.[13][14] |
| Pinacidil | KATP channels | K+ Channel Opener | Potent antihypertensive agent that hyperpolarizes vascular smooth muscle.[15] Its activity is directly attributable to K+ channel opening.[16] |
| Cromakalim | KATP channels | K+ Channel Opener | Known for its arterioselective vasodilation.[17][18] Has been studied for effects on various smooth muscles, including bladder.[19] |
| Diazoxide | KATP channels | K+ Channel Opener | Relaxes smooth muscle; also inhibits insulin secretion from pancreatic β-cells by opening KATP channels, making it useful for treating hyperinsulinism.[20][21][22] |
Experimental Protocols for Comparative Assessment
To empirically benchmark these compounds, standardized and reproducible assays are essential. Below are detailed protocols for two cornerstone techniques in cardiovascular pharmacology.
Protocol 1: Patch-Clamp Electrophysiology for Direct Channel Activation
This protocol allows for the direct measurement of KATP channel activity in isolated cells, providing definitive evidence of a compound's effect at the ion channel level.
Objective: To quantify the ability of KCOs to open KATP channels in single vascular smooth muscle cells (VSMCs).
Methodology:
-
Cell Preparation: Isolate single VSMCs from a relevant artery (e.g., rat mesenteric artery) using enzymatic digestion.
-
Patch-Clamp Configuration: Use the inside-out patch configuration to allow for the application of test compounds directly to the intracellular face of the cell membrane patch.
-
Solution Composition:
-
Pipette (Extracellular) Solution: Contains high K+ to set the K+ equilibrium potential near 0 mV.
-
Bath (Intracellular) Solution: Contains high K+ and a controlled concentration of ATP (e.g., 0.1 mM) to induce partial channel inhibition. This mimics a physiological state and is necessary to observe the opening effect of the drugs.[23]
-
-
Experimental Procedure:
-
Establish a high-resistance seal (>1 GΩ) between the patch pipette and a single VSMC.
-
Excise the membrane patch to achieve the inside-out configuration.
-
Perfuse the patch with the ATP-containing bath solution to establish a baseline level of KATP channel activity.
-
Apply increasing concentrations of the test KCO (e.g., Nicorandil, Pinacidil) to the bath and record single-channel currents.
-
Include a positive control (e.g., a high concentration of a known opener) and a negative control (vehicle).
-
To confirm the channels are indeed KATP, apply a known blocker like Glibenclamide (e.g., 10 µM) at the end of the experiment; this should abolish the opener-induced activity.[6]
-
-
Data Analysis:
-
Measure the channel open probability (NPo) at each drug concentration.
-
Plot the concentration-response curve and fit to a Hill equation to determine the EC₅₀ (potency) and maximal efficacy for each compound.
-
Caption: Workflow for patch-clamp analysis of KCOs.
Protocol 2: Isolated Tissue Vasodilation Assay (Organ Bath)
This ex vivo protocol measures the functional consequence of KATP channel opening—smooth muscle relaxation—in an intact blood vessel segment.
Objective: To determine the potency and efficacy of KCOs in inducing vasodilation in isolated arterial rings.
Methodology:
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., Sprague-Dawley rat) according to approved ethical protocols.
-
Carefully dissect a major artery (e.g., thoracic aorta or mesenteric artery).
-
Clean the artery of adhering fat and connective tissue and cut into 2-3 mm rings.
-
-
Mounting: Mount the arterial rings in an organ bath chamber filled with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration and Pre-contraction:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5 g for rat aorta).
-
Induce a stable, submaximal contraction using a vasoconstrictor like Phenylephrine (e.g., 1 µM) or a high concentration of potassium chloride (KCl, e.g., 60 mM). This pre-contraction is essential to be able to measure relaxation.
-
-
Experimental Procedure:
-
Once the contraction plateau is reached, add the KCOs in a cumulative, concentration-dependent manner to the organ bath.
-
Allow the tissue to stabilize after each addition until a steady response is observed before adding the next concentration.
-
Record the isometric tension continuously.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction tension.
-
Plot the concentration-response curves.
-
Calculate the EC₅₀ (concentration for 50% relaxation) and the Emax (maximum relaxation) for each compound to compare potency and efficacy.
-
Conclusion: Selecting the Right Tool for the Job
The choice of a potassium channel opener depends critically on the research question.
-
Nicorandil is the compound of choice when investigating phenomena where both KATP channel-mediated hyperpolarization and NO-mediated signaling are relevant, such as in models of myocardial ischemia and reperfusion injury.[6][9][24] Its balanced vasodilator profile makes it unique.
-
Minoxidil Sulfate, Pinacidil, and Cromakalim serve as excellent tools for studying the specific downstream effects of KATP channel activation in the vasculature, without the confounding influence of the NO pathway.[3][15][16] Their varying degrees of arterioselectivity can also be exploited experimentally.[17]
-
Diazoxide is particularly useful for comparative studies involving different tissue types, such as contrasting vascular smooth muscle with pancreatic β-cells, given its well-documented effects on insulin secretion.[22][25]
By understanding these distinct profiles and employing robust validation protocols, researchers can confidently select the appropriate potassium channel opener to advance their investigations in cardiovascular physiology and drug development.
References
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U.S. National Library of Medicine. (2023, February 24). Minoxidil. StatPearls - NCBI Bookshelf. [Link]
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Patsnap. (2024, July 17). What is the mechanism of Diazoxide? Patsnap Synapse. [Link]
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Edwards, G., et al. (1992). Structure-activity studies of potassium channel opening in pinacidil-type cyanoguanidines, nitroethenediamines, thioureas, and ureas. Molecular Pharmacology. [Link]
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Wikipedia. (n.d.). Minoxidil sulfate. [Link]
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Buhl, A. E., et al. (1990). Minoxidil sulfate is the active metabolite that stimulates hair follicles. Journal of Investigative Dermatology. [Link]
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Baczko, I., et al. (1989). Activation of ATP-sensitive K channels in heart cells by pinacidil. British Journal of Pharmacology. [Link]
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PharmaCompass.com. (n.d.). Minoxidil Sulfate | Drug Information, Uses, Side Effects, Chemistry. [Link]
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Arena, J. P., & Kass, R. S. (1989). Enhancement of potassium-sensitive current in heart cells by pinacidil. Evidence for modulation of the ATP-sensitive potassium channel. Circulation Research. [Link]
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Pediatric Oncall. (n.d.). Diazoxide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]
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ResearchGate. (n.d.). Predominant mechanism of action of nicorandil in different experimental models. [Link]
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ResearchGate. (n.d.). Mechanism of action of diazoxide. [Link]
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The Rockefeller University Press. (n.d.). Regulation of K ATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor. [Link]
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Patsnap. (2024, June 14). What is Diazoxide used for? Patsnap Synapse. [Link]
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El-Gowelli, H. M., & El-Gowilly, S. M. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Saudi Pharmaceutical Journal. [Link]
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Patsnap. (2024, July 17). What is the mechanism of Nicorandil? Patsnap Synapse. [Link]
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Med vids. (2019, November 29). Nicorandil ( Nikoran-10 mg) : Potassium Channel Opener [Video]. YouTube. [Link]
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Shafi, A., et al. (2024). Mechanism of action and neuroprotective role of nicorandil in ischemic stroke. Frontiers in Pharmacology. [Link]
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Mayo Clinic. (n.d.). ATP-sensitive potassium (K>ATP>) channel openers diazoxide and nicorandil lower intraocular pressure by activating the Erk1/2 signaling pathway. [Link]
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Klabunde, R. E. (n.d.). Potassium-Channel Openers. CV Pharmacology. [Link]
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Andersson, K. E. (1992). Clinical pharmacology of potassium channel openers. Pharmacology & Toxicology. [Link]
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Bentham Science Publishers. (2004, May 1). Recent Developments in the Chemistry of Potassium Channel Activators: The Cromakalim Analogs. [Link]
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Wikipedia. (n.d.). Potassium channel opener. [Link]
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Jahangir, A., & Terzic, A. (2005). KATP channel therapeutics at the bedside. Journal of Clinical Investigation. [Link]
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Weston, A. H., & Edwards, G. (1992). Recent progress in potassium channel opener pharmacology. Biochemical Pharmacology. [Link]
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Chowdhury, U. R., et al. (2011). ATP-Sensitive Potassium (KATP) Channel Openers Diazoxide and Nicorandil Lower Intraocular Pressure In Vivo. Investigative Ophthalmology & Visual Science. [Link]
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Webb, D. J., et al. (1989). The potassium channel opening drug cromakalim produces arterioselective vasodilation in the upper limbs of healthy volunteers. British Journal of Clinical Pharmacology. [Link]
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Notsu, T., et al. (2011). Nicorandil prevents endothelial dysfunction due to antioxidative effects via normalisation of NADPH oxidase and nitric oxide synthase in streptozotocin diabetic rats. Cardiovascular Diabetology. [Link]
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Dunne, M. J., et al. (1990). The effects of cromakalim on ATP-sensitive potassium channels in insulin-secreting cells. British Journal of Pharmacology. [Link]
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Mannhold, R. (2004). KATP channel openers: structure-activity relationships and therapeutic potential. Medicinal Research Reviews. [Link]
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ResearchGate. (n.d.). Anti-angina actions of nitrates and nicorandil. [Link]
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Webb, D. J., et al. (1989). The Potassium Channel Opening Drug Cromakalim Produces Arterioselective Vasodilation in the Upper Limbs of Healthy Volunteers. British Journal of Clinical Pharmacology. [Link]
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Grant, T. L., & Zuzack, J. S. (1991). Potassium channel blockers and the effects of cromakalim on the smooth muscle of the guinea-pig bladder. British Journal of Pharmacology. [Link]
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Baukrowitz, T., et al. (1999). Sulfonylurea and K+ -Channel Opener Sensitivity of K ATP Channels: Functional Coupling of Kir6.2 and Sur1 Subunits. Journal of General Physiology. [Link]
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Al-Karagholi, M. A., et al. (2023). The ATP sensitive potassium channel (KATP) is a novel target for migraine drug development. The Journal of Headache and Pain. [Link]
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Horinaka, S., et al. (2001). Nicorandil enhances cardiac endothelial nitric oxide synthase expression via activation of adenosine triphosphate-sensitive K channel in rat. Journal of Cardiovascular Pharmacology. [Link]
-
Chowdhury, U. R., et al. (2011). ATP-Sensitive Potassium (KATP) Channel Openers Diazoxide and Nicorandil Lower Intraocular Pressure In Vivo. Investigative Ophthalmology & Visual Science. [Link]
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Li, J. J., et al. (2017). Nicorandil improves myocardial function by regulating plasma nitric oxide and endothelin-1 in coronary slow flow. Experimental and Therapeutic Medicine. [Link]
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Dr. Preeti Tyagi - Pharmacology. (2025, February 1). 11. Vasodilators: Potassium Channel Openers: Anti- Hypertensive Drugs: CVS Pharmacology USMLE Step 1 [Video]. YouTube. [Link]
-
Co-Vu, J., et al. (2015). Nicorandil, a Nitric Oxide Donor and ATP-Sensitive Potassium Channel Opener, Protects Against Dystrophin-Deficient Cardiomyopathy. Journal of Cardiovascular Pharmacology and Therapeutics. [Link]
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Tarkin, J. M., & Kaski, J. C. (2018). Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris. European Cardiology Review. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Nicorandil N-Oxide
This guide provides an in-depth, procedural framework for the safe handling and disposal of Nicorandil N-Oxide in a laboratory setting. As a metabolite of the potent vasodilator Nicorandil, and a pharmaceutical-related compound of unknown potency, this compound necessitates a cautious and compliant approach to waste management.[1] This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to establish safe, repeatable, and compliant disposal protocols, thereby ensuring personnel safety and environmental protection.
Our approach is grounded in the "cradle-to-grave" principle of hazardous waste management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] This principle holds that the generator of the waste is responsible for its safe management from the point of generation to its final disposal.
Hazard Assessment and Core Principles
While the Safety Data Sheet (SDS) for this compound indicates a lack of comprehensive hazard data, it is designated as a "pharmaceutical related compound of unknown potency".[1] In such cases, a precautionary principle must be applied. We must infer potential hazards from its parent compound, Nicorandil, and its chemical structure.
-
Inferred Hazards : The parent compound, Nicorandil, is classified as harmful if swallowed and can cause serious eye damage.[3][4] Under fire conditions, this compound is expected to decompose into hazardous products, including carbon oxides and nitrogen oxides.[1]
-
Chemical Incompatibility : this compound is incompatible with strong oxidizing agents.[1] Accidental mixing could lead to a vigorous, potentially dangerous reaction.
-
Environmental Protection : The primary directive is to prevent the release of this compound into the environment. It must not be discharged into drains, water courses, or onto the ground.[1] This aligns with the EPA's nationwide ban on the "sewering" of hazardous pharmaceutical waste to protect waterways.[5][6][7]
Procedural Workflow for Disposal
The following step-by-step protocol outlines the complete disposal lifecycle for this compound waste generated in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn. The causality here is direct: preventing exposure via inhalation, ingestion, or dermal contact.
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection : Wear impervious gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.
-
Skin Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, consider additional impervious clothing.[1]
-
Respiratory Protection : If there is a risk of generating dusts or aerosols, work within a laboratory fume hood or use a NIOSH-approved particulate respirator.[1][8]
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management program. This prevents hazardous reactions and simplifies the final disposal process.
-
Designated Waste Container : All this compound waste must be collected in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
Solid Waste : This includes unused or expired pure compound, contaminated consumables (e.g., weigh boats, wipes, gloves, pipette tips), and spill cleanup materials. Collect these in a durable, sealable plastic container or a polyethylene-lined drum. Do not generate dust when adding waste.[8]
-
Liquid Waste : Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container (e.g., high-density polyethylene, or HDPE). Ensure the container material is compatible with the solvent used.
-
Prohibition of Sharps : Do not dispose of needles, syringes, or other sharps in this waste stream. Pharmaceutical waste should not end up in sharps containers.[5]
Step 3: Labeling and Temporary Storage
Federal and local regulations require precise labeling of hazardous waste containers. This ensures safety, proper handling, and compliant disposal.
-
Label Contents : The waste container label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (CAS: 107833-98-7)
-
The specific hazards (e.g., "Caution: Pharmaceutical Compound of Unknown Potency," "Incompatible with Strong Oxidizers")
-
The accumulation start date (the date the first piece of waste is added)
-
-
Storage Conditions : Store the sealed waste container in a designated, secure satellite accumulation area within or near the laboratory. This area should be:
Step 4: Final Disposal
This compound is not suitable for landfill or sewer disposal.[1][10] The only acceptable method is through a licensed hazardous waste management company.
-
Methodology : The recommended disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize the hazardous decomposition products (e.g., NOx).[1][8]
-
Engaging a Contractor : Arrange for pickup by a certified environmental services contractor. Provide them with the Safety Data Sheet (SDS) for this compound and an accurate inventory of the waste.
-
Documentation : Retain all waste manifests and certificates of destruction provided by the disposal company. These documents are your proof of compliance with EPA regulations.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Secure : Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the laboratory and restrict access.
-
Don Appropriate PPE : Before attempting cleanup, don the full PPE as described in Section 2, Step 1.
-
Contain the Spill :
-
Solids : Gently cover the spill with an absorbent material to prevent dust generation.[11] Sweep or carefully vacuum the material into a designated hazardous waste container. Avoid dry sweeping that creates dust clouds.[8]
-
Liquids : Cover with a chemical absorbent (e.g., vermiculite or sand). Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
-
Decontaminate : Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Report : Report the incident to your institution's Environmental Health & Safety (EHS) department.
Summary and Visual Workflow
The following table and diagram summarize the critical information and decision-making process for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Pharmaceutical Compound; Potential Hazardous Waste | Precautionary principle due to unknown potency and relation to Nicorandil.[1] |
| Acceptable Containers | Solids: Lined, sealable drum. Liquids: HDPE container. | Prevents leaks and ensures chemical compatibility. |
| Required PPE | Safety goggles, impervious gloves, lab coat. | Minimizes risk of personal exposure.[1] |
| Segregation | Dedicated container; separate from strong oxidizers. | Prevents hazardous chemical reactions.[1][8] |
| Primary Disposal Method | Incineration via a licensed hazardous waste contractor. | Ensures complete destruction and regulatory compliance.[1][8] |
| Prohibited Actions | Disposal in regular trash, sharps containers, or sewer system. | Prevents environmental contamination and non-compliance with EPA regulations.[1][5][6] |
Disposal Decision Workflow for this compound
Caption: Decision workflow for the safe disposal of this compound waste.
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MATERIAL SAFETY DATA SHEETS this compound . Cleanchem Laboratories.
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Nicorandil - Safety Data Sheet . ChemicalBook.
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Navigating the Unknown: A Researcher's Guide to Safely Handling Nicorandil N-Oxide
As researchers and drug development professionals, our work with novel compounds like Nicorandil N-Oxide pushes the boundaries of science. However, with innovation comes the responsibility of ensuring the utmost safety in our laboratories. This compound, a pharmaceutical-related compound of unknown potency, requires a handling protocol rooted in caution, precision, and a deep understanding of chemical safety principles.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build a foundation of trust and provide value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Understanding the Hazard: A Proactive Approach
The Safety Data Sheet (SDS) for this compound indicates that comprehensive toxicological data is not yet available.[1] It is classified as a "Pharmaceutical related compound of unknown potency," a designation that immediately signals the need for elevated precautions.[1] When faced with incomplete data, we must adopt the precautionary principle, treating the substance as potentially hazardous. The parent compound, Nicorandil, is considered a hazardous substance, and its combustion can produce nitrogen oxides (NOx), which are toxic gases.[2][3] The N-oxide functional group can also introduce unique reactivity and toxicological properties, including the potential for mutagenicity, as seen in some N-oxide containing heterocycles.[4][5]
Therefore, our safety protocols must be designed to mitigate risks from a compound that could be a potent active pharmaceutical ingredient (API).[6][7][8][9]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to prevent exposure through inhalation, dermal contact, and ocular routes. The following recommendations are based on a synthesis of available data for this compound, its parent compound, and general best practices for handling APIs of unknown potency.[1][2][9]
Eye and Face Protection: The First Line of Defense
-
Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Rationale: Standard safety glasses are insufficient. The fine particulate nature of many APIs necessitates a seal around the eyes to prevent airborne dust from causing irritation or being absorbed. In situations with a higher risk of splash, such as when preparing solutions or during a spill cleanup, a full face shield should be worn in addition to safety goggles.
Skin Protection: An Impermeable Barrier
-
Gloves:
-
Selection: Chemical-resistant gloves are mandatory. Given that specific compatibility data for this compound is unavailable, nitrile gloves are a suitable initial choice due to their broad resistance to a range of chemicals.[7] It is critical to inspect gloves for any signs of degradation or perforation before each use.[1]
-
Technique: Double-gloving is strongly recommended when handling the pure compound or concentrated solutions. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. Always wash hands thoroughly with soap and water after removing gloves.[2][10]
-
-
Laboratory Coat and Protective Clothing:
-
Selection: A standard cotton lab coat is not sufficient. Wear a lab coat made of a low-linting, impervious, or coated material, such as those made from Tyvek®.[8] For larger quantities or tasks with a high potential for dust generation, a disposable coverall is the preferred option.[11] Clothing should be fire/flame resistant.[1]
-
Best Practices: Ensure lab coats are fully buttoned with sleeves rolled down. Disposable protective clothing should be donned before entering the handling area and doffed before exiting to prevent the spread of contamination.
-
Respiratory Protection: Preventing Inhalation Exposure
-
Engineering Controls: The primary method for controlling airborne particulates is through engineering controls. All handling of this compound powder should be conducted within a certified laboratory fume hood or a similar local exhaust ventilation system.[1]
-
Respiratory Selection: When engineering controls are not feasible or as an additional precaution, respiratory protection is necessary.
-
For handling small quantities in a well-ventilated fume hood, a properly fitted N95 respirator may be sufficient to protect against dust.[7]
-
In situations with the potential for higher dust generation or when cleaning up spills, a respirator with a higher protection factor, such as a P3 filter, is recommended. The decision to use respiratory protection should be based on a formal risk assessment.[12]
-
Operational and Disposal Plans: A Step-by-Step Guide
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area for handling this compound to minimize the potential for cross-contamination.
-
Weighing: Conduct all weighing operations within a fume hood or a ventilated balance enclosure. Use disposable weigh boats to prevent contamination of balances.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to minimize dust generation.
-
Post-Handling: After handling, decontaminate the work area thoroughly. All disposable PPE should be removed and disposed of as hazardous waste. Reusable PPE should be cleaned according to established procedures.
Spill Management:
-
Evacuation: In the event of a spill, evacuate non-essential personnel from the area.
-
Control: For minor spills, wear appropriate PPE, including respiratory protection.[2] Avoid generating dust.[2]
-
Cleanup: Gently cover the spill with an absorbent material. Sweep or vacuum up the spillage and collect it in a suitable, labeled container for disposal.[1][2] Do not use high-pressure water streams, as this can scatter the material.[10]
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination.[1]
Disposal:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Dispose of the material through a licensed hazardous material disposal company.[1]
-
Ensure compliance with all federal, state, and local regulations regarding chemical waste disposal.[2]
Summary of PPE Recommendations
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing Powder | Tightly fitting safety goggles | Double nitrile gloves, impervious lab coat/disposable coverall | Fume hood (required); N95 or higher respirator (recommended) |
| Preparing Solutions | Safety goggles and face shield | Nitrile gloves, impervious lab coat | Fume hood (required) |
| General Handling | Safety goggles | Nitrile gloves, impervious lab coat | Well-ventilated area; fume hood for volatile solvents |
| Spill Cleanup | Safety goggles and face shield | Double nitrile gloves, disposable coverall | P3 respirator |
PPE Selection Workflow
Caption: PPE selection workflow for this compound.
By adhering to these rigorous safety protocols, we can confidently advance our research while prioritizing the well-being of our scientific community. This guide serves as a living document, to be updated as more toxicological and handling data for this compound becomes available.
References
-
Pharmaceutical PPE . Respirex International. [Link]
-
MATERIAL SAFETY DATA SHEETS this compound . Cleanchem Laboratories. [Link]
-
DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients . Cleanroom Technology. [Link]
-
Pharmaceutical Manufacturing PPE | Worker Health & Safety . 3M India. [Link]
-
Nitrogen Oxides | ToxFAQs™ | ATSDR . CDC. [Link]
-
Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US . 3M. [Link]
-
Nitrogen Oxides | Medical Management Guidelines | Toxic Substance Portal | ATSDR . CDC. [Link]
-
Mutagenicity of N-oxide containing heterocycles and related compounds: experimental and theoretical studies . PubMed. [Link]
-
NITROGEN OXIDES | Poisoning & Drug Overdose, 8e . AccessMedicine. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities . ACS Publications. [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. Nitrogen Oxides | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. Mutagenicity of N-oxide containing heterocycles and related compounds: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmaceutical PPE [respirex.com]
- 7. safetyware.com [safetyware.com]
- 8. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 9. 3m.com [3m.com]
- 10. pharmacopoeia.com [pharmacopoeia.com]
- 11. 3mindia.in [3mindia.in]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
